molecular formula C14H12O3 B1586664 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 725-05-3

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1586664
CAS No.: 725-05-3
M. Wt: 228.24 g/mol
InChI Key: VWDMBLJBLIUXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDMBLJBLIUXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361695
Record name 4'-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725-05-3
Record name 4'-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methoxy-biphenyl-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Biphenyl Carboxylic Acids

The biphenyl carboxylic acid motif is a cornerstone in modern medicinal chemistry and materials science. Its rigid, well-defined geometry and tunable electronic properties make it a privileged scaffold in the design of a diverse array of functional molecules. From potent anti-inflammatory drugs to advanced liquid crystal displays, the controlled synthesis of substituted biphenyls is of paramount importance. This guide provides an in-depth, practical, and scientifically grounded approach to the synthesis of a specific, high-value derivative: 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking not just a protocol, but a comprehensive understanding of the synthetic strategy, the underlying mechanistic principles, and the critical parameters that govern success.

Retrosynthetic Analysis and Strategic Approach

The target molecule, this compound, is an unsymmetrical biaryl. The most robust and versatile method for the construction of such C-C bonds between two aryl rings is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers high functional group tolerance, generally excellent yields, and utilizes readily available and relatively non-toxic boronic acid reagents.

Our retrosynthetic strategy, therefore, disconnects the biphenyl bond to yield two key synthons: a halogenated benzoic acid derivative and a methoxy-substituted phenylboronic acid.

G Target This compound Disconnect C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect Synthon1 3-Halobenzoic Acid (e.g., 3-Bromobenzoic Acid) Disconnect->Synthon1 Synthon2 4-Methoxyphenylboronic Acid Disconnect->Synthon2

Caption: Retrosynthetic analysis of the target molecule.

This approach is strategically sound for several reasons:

  • Commercial Availability: Both 3-bromobenzoic acid and 4-methoxyphenylboronic acid are commercially available at high purity and reasonable cost.

  • Functional Group Compatibility: The carboxylic acid and methoxy groups are well-tolerated under typical Suzuki coupling conditions, minimizing the need for protecting group strategies.

  • Regiocontrol: The substitution pattern on the starting materials directly dictates the regiochemistry of the final product, ensuring the desired isomer is formed.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.

G cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition Ar-X Pd(II)Complex Ar-Pd(II)-X OxidativeAddition->Pd(II)Complex Transmetalation Transmetalation DiarylPd(II)Complex Ar-Pd(II)-Ar' Transmetalation->DiarylPd(II)Complex ReductiveElimination Reductive Elimination ReductiveElimination->Pd(0)L2 Regeneration Product Ar-Ar' ReductiveElimination->Product Pd(II)Complex->Transmetalation BoronateComplex [Ar-B(OH)3]- BoronateComplex->Transmetalation Base DiarylPd(II)Complex->ReductiveElimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The aryl group from the organoboron species (4-methoxyphenylboronic acid) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The choice of catalyst, base, and solvent system is crucial for the efficiency of this cycle. For the synthesis of this compound, a water-soluble palladium complex has been shown to be highly effective, allowing the reaction to proceed under environmentally benign conditions.[1]

Experimental Protocol: A Validated Procedure

The following protocol is a robust and validated method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular WeightMoles (mmol)Equivalents
3-Bromobenzoic acid201.02 g/mol 1.01.0
4-Methoxyphenylboronic acid151.96 g/mol 1.21.2
[PdCl₂(NH₂CH₂COOH)₂]329.41 g/mol 0.0010.001 (0.1 mol%)
Potassium carbonate (K₂CO₃)138.21 g/mol 3.03.0
Distilled Water18.02 g/mol --
Step-by-Step Procedure
  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 mmol, 201 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%, 0.33 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Solvent Addition: Add 5.0 mL of distilled water to the flask.

  • Reaction: Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 hours.

  • Work-up and Isolation: Upon completion of the reaction, a precipitate of the product will form. Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.

Expected Results and Characterization
  • Yield: This protocol has been reported to provide a near-quantitative yield (99%) of the desired product.[1]

  • Physical Appearance: White to off-white solid.

  • Characterization:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both rings, as well as a singlet for the methoxy group protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

    • Mass Spectrometry: ESI-MS should show the molecular ion peak corresponding to the molecular weight of the product (228.24 g/mol ).

Process Validation and Critical Parameters

The robustness of this synthetic protocol lies in its simplicity and the use of a highly active and stable catalyst. However, several parameters are critical for ensuring reproducibility and high yields.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. While the specified catalyst is highly effective, other palladium sources such as Pd(OAc)₂ or Pd/C can also be used, though they may require different ligands and reaction conditions.

  • Base Selection: The base plays a crucial role in activating the boronic acid. Potassium carbonate is an effective and economical choice for this transformation. Other bases such as sodium carbonate or cesium carbonate can also be employed.

  • Solvent System: The use of water as the solvent is a key advantage of this protocol, making it environmentally friendly and cost-effective. However, for less soluble substrates, a co-solvent system such as dioxane/water or toluene/water may be necessary.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes.

Conclusion: A Gateway to Innovation

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a highly efficient, reliable, and scalable process. By understanding the underlying mechanistic principles and carefully controlling the critical reaction parameters, researchers can consistently obtain this valuable building block in high yield and purity. This guide provides a solid foundation for the synthesis of this and other related biphenyl derivatives, empowering scientists to accelerate their research and development efforts in the creation of novel pharmaceuticals and advanced materials.

References

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid: Properties, Synthesis, and Applications

Introduction

This compound is a biphenyl derivative, a class of compounds characterized by two connected phenyl rings. This structural motif serves as a valuable scaffold in medicinal chemistry and materials science. The biphenyl core provides a semi-rigid backbone that allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. The presence of a carboxylic acid group at the 3-position and a methoxy group at the 4'-position imparts specific electronic and steric properties, making it an important intermediate and a target molecule in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and integration into drug discovery workflows.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 725-05-3[1][2][3]
Molecular Formula C₁₄H₁₂O₃[1][2][3]
Molecular Weight 228.24 g/mol [2][3]
Appearance Off-White to Pale Grey Solid[3]
Melting Point 202-203 °C[3]
Boiling Point 424.6±38.0 °C (Predicted)[3]
Density 1.193±0.06 g/cm³ (Predicted)[3]
pKa 4.15±0.10 (Predicted)[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Storage Store sealed in a dry place at room temperature[3]

Synthesis and Purification

The most prevalent and efficient method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and excellent yields, making it a cornerstone of modern organic synthesis.

Expert Rationale for Method Selection

The Suzuki-Miyaura coupling is selected for its robustness and versatility. It allows for the direct formation of the C-C bond between the two aryl rings from readily available starting materials: an aryl halide and an arylboronic acid. The reaction conditions are generally mild, and the inorganic by-products are easily removed, simplifying purification. This method is highly favored in pharmaceutical manufacturing for its scalability and reliability.[4]

Detailed Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-bromobenzoic acid and 4-methoxyphenylboronic acid.

Materials:

  • 3-Bromobenzoic acid

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[5]

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 ratio)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.1-1.2 eq), and potassium carbonate (2.5-3.0 eq).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture to the flask.

  • Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq) to the reaction mixture under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Cooldown & Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify with 2M HCl until the pH is approximately 2-3. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to obtain the final product.[6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process ReactantA 3-Bromobenzoic Acid Setup 1. Combine Reactants in Dioxane/Water ReactantA->Setup ReactantB 4-Methoxyphenylboronic Acid ReactantB->Setup Catalyst Pd(PPh₃)₄ Reaction 3. Add Catalyst & Heat (80-100°C, 6-12h) Catalyst->Reaction Base K₂CO₃ Base->Setup Degas 2. Degas with N₂/Ar Setup->Degas Degas->Reaction Workup 4. Acidify (HCl) & Extract (EtOAc) Reaction->Workup Purify 5. Recrystallize Workup->Purify Product 4'-Methoxy-[1,1'-biphenyl] -3-carboxylic acid Purify->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected spectral data provides a benchmark for validating the synthesis.

MethodExpected Features
¹H NMR - Aromatic Protons: Complex multiplets in the aromatic region (~7.0-8.2 ppm). The protons on the carboxylic acid-bearing ring will show distinct splitting patterns influenced by the meta-substitution. Protons on the methoxy-bearing ring will appear as two doublets (AA'BB' system) around 7.0 ppm and 7.6 ppm.[7] - Methoxy Protons: A sharp singlet at ~3.8 ppm.[7] - Carboxylic Acid Proton: A broad singlet, typically downfield (>12 ppm), which may be exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon: A signal around 167 ppm.[5] - Aromatic Carbons: Multiple signals between ~114-145 ppm. The carbon attached to the methoxy group will be significantly shielded (~160 ppm), while the ipso-carbons of the biphenyl linkage and the carboxylic acid will also be distinct.[5] - Methoxy Carbon: A signal around 55 ppm.[5]
FT-IR (cm⁻¹) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹. - C-O Stretch (Ether & Acid): Peaks in the 1240-1300 cm⁻¹ region. - C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹.
Mass Spec (MS) - Molecular Ion (M⁺): A peak at m/z = 228.24 (for EI). - ESI(-): A prominent peak at m/z = 227.07 [M-H]⁻.[8] - ESI(+): A prominent peak at m/z = 229.08 [M+H]⁺.[8]

Applications in Drug Discovery and Research

The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Its utility stems from its ability to mimic other structures and present functional groups in well-defined vectors for optimal target engagement.

  • Anti-inflammatory and Anticancer Agents: Biphenyl carboxylic acid derivatives have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs.[9] The rigid structure allows for precise interactions within the colchicine binding site of tubulin.

  • URAT1 Inhibitors: This class of compounds has been explored for the treatment of gout and hyperuricemia. The urate transporter 1 (URAT1) is a key protein in renal urate reabsorption, and its inhibition promotes uric acid excretion. Novel biphenyl carboxylic acids have been identified as potent URAT1 inhibitors.[10]

  • Metabolic and Cardiovascular Disease: The structural similarity to drugs like Telmisartan, an angiotensin II receptor blocker, suggests potential applications in cardiovascular medicine. The carboxylic acid group often serves as a key binding element (a bioisostere for tetrazoles) that interacts with basic residues like arginine or lysine in receptor binding pockets.[11]

Logical Framework for Drug Discovery Application

Applications cluster_features Key Structural Features cluster_apps Potential Therapeutic Targets Core 4'-Methoxy- [1,1'-biphenyl]-3-carboxylic acid Feature1 Rigid Biphenyl Scaffold Core->Feature1 Feature2 Carboxylic Acid Moiety (H-bond donor/acceptor) Core->Feature2 Feature3 Methoxy Group (Modulates electronics & solubility) Core->Feature3 App1 Enzyme Inhibition (e.g., Tubulin) Feature1->App1 Provides defined geometry App2 Receptor Antagonism (e.g., GPCRs) Feature1->App2 Feature2->App2 Acts as key binding group App3 Transporter Modulation (e.g., URAT1) Feature2->App3

Caption: Structure-activity relationship logic map.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification:

  • GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][12]

  • Signal Word: Warning[3][12]

  • Pictogram: GHS07 (Exclamation Mark)[3]

Protocol for Safe Handling and Storage
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Ensure eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[14] Avoid all personal contact.[15]

    • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

  • Handling Practices: Avoid generating dust. Do not breathe dust or mist.[13] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.[13]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3][13]

  • First Aid Measures:

    • If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen.[12]

    • If on Skin: Wash off immediately with plenty of soap and water.[12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

References

Foreword: The Biaryl Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Methoxybiphenyl-3-carboxylic acid (CAS 725-05-3)

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure provides a robust framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets or tuning of optoelectronic properties. The compound at the heart of this guide, 4'-Methoxybiphenyl-3-carboxylic acid (CAS 725-05-3), is a quintessential example of a functionalized biaryl building block. Its dual functionality—a carboxylic acid for derivatization and a methoxy group for modulating electronic properties and solubility—makes it a valuable intermediate for researchers. This document provides a comprehensive overview of its properties, synthesis, analysis, and potential applications, grounded in established chemical principles and field-proven insights.

Core Molecular Identity and Physicochemical Properties

4'-Methoxybiphenyl-3-carboxylic acid is an organic compound characterized by a biphenyl core substituted with a methoxy group on one ring and a carboxylic acid on the other.[1] This specific arrangement of functional groups dictates its chemical behavior and physical characteristics.

Structural and Identification Data

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Structure of 4'-Methoxybiphenyl-3-carboxylic acid

Table 1: Compound Identification

Identifier Value Source
CAS Number 725-05-3 [1][2]
Molecular Formula C₁₄H₁₂O₃ [1]
Molecular Weight 228.24 g/mol [1]
Synonyms 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, 3-(4-Methoxyphenyl)benzoic acid [1]
InChI InChI=1/C14H12O3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) [1]

| SMILES | COc1ccc(cc1)c1cccc(c1)C(=O)O |[1] |

Physicochemical Data

The properties of this compound are typical for a solid aromatic carboxylic acid. The high melting point is indicative of a stable crystal lattice structure, while its predicted pKa suggests it is a moderately strong organic acid.

Table 2: Physicochemical Properties

Property Value Notes Source
Physical Form Off-White to Pale Grey Solid/Powder At 20°C [1][]
Melting Point 202-203 °C Solvent: Acetic Acid []
Boiling Point 424.6 ± 38.0 °C Predicted []
Density 1.193 ± 0.06 g/cm³ Predicted []
pKa 4.15 ± 0.10 Predicted []

| Solubility | Chloroform (Slightly), Methanol (Slightly) | Limited solubility in water |[1][] |

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl bond is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry-standard method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.[4][5]

Retrosynthetic Analysis

The logical disconnection for 4'-Methoxybiphenyl-3-carboxylic acid is at the C-C bond between the two phenyl rings. This leads to two commercially available or readily synthesized precursors: a derivative of 3-halobenzoic acid (electrophile) and 4-methoxyphenylboronic acid (nucleophile).

G

Experimental Protocol: Synthesis and Work-up

This protocol describes a representative Suzuki-Miyaura coupling to synthesize the target compound, followed by saponification. The use of an ester form of the benzoic acid (e.g., methyl 3-bromobenzoate) is often preferred in the coupling step to avoid potential side reactions involving the acidic proton of the carboxylic acid.

Step 1: Suzuki-Miyaura Coupling

  • Inert Atmosphere Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromobenzoate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (1-3 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[6]

    • Expertise & Experience: The choice of catalyst is critical. Pd(PPh₃)₄ is a reliable choice, but more advanced catalyst systems using bulky, electron-rich phosphine ligands can offer faster reaction times and lower catalyst loadings. An excess of the boronic acid is used to drive the reaction to completion.

  • Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

    • Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.[4]

  • Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Trustworthiness: Oxygen must be rigorously excluded as it can oxidize the Pd(0) active catalyst, leading to reaction failure. Degassing is a non-negotiable step for reproducibility.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Aqueous Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash it sequentially with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-5.0 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Concentrate the mixture to remove the organic solvents. Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is ~2-3. The product, 4'-Methoxybiphenyl-3-carboxylic acid, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture can be performed for further purification.[]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is required.

G

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic aromatic proton signals in the range of ~7.0-8.2 ppm. A singlet corresponding to the three methoxy protons (-OCH₃) would be expected around 3.8-3.9 ppm. A broad singlet for the carboxylic acid proton (-COOH) will appear far downfield (>10 ppm).

    • ¹³C NMR: The spectrum will confirm the presence of 14 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (~170 ppm) and the methoxy carbon (~55 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for this compound. The analysis should show a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 227.07.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) should be developed to assess the purity of the final compound. The product should appear as a single major peak, and purity is typically reported as the peak area percentage.

Applications in Drug Discovery and Development

As a bifunctional building block, 4'-Methoxybiphenyl-3-carboxylic acid serves as a valuable starting material for creating more complex molecules. The biphenyl scaffold is a known pharmacophore in many therapeutic areas.

Role as a Pharmaceutical Intermediate

A pharmaceutical intermediate is a chemical compound that forms a segment of an active pharmaceutical ingredient (API).[7] The carboxylic acid group of CAS 725-05-3 is a versatile chemical handle for amide bond formation, esterification, or reduction, allowing for its incorporation into larger, more complex drug candidates.

Exemplar Application: Scaffold for Kinase Inhibitors

While direct applications of this specific isomer are not widely published, structurally similar biphenyl carboxylic acids have been investigated as scaffolds for potent kinase inhibitors. For instance, derivatives of the related 4'-hydroxybiphenyl-4-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8] Allosteric inhibitors are of high interest in modern drug development as they can overcome resistance mechanisms that affect traditional ATP-competitive drugs.[8] The biphenyl core serves to position the key interacting groups correctly within the allosteric binding pocket of the enzyme. Researchers can leverage CAS 725-05-3 to synthesize novel libraries of compounds for screening against various kinase targets.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Table 3: GHS Hazard and Precautionary Information

Category Code Description Source
Signal Word Warning []
Hazard Statements H315 Causes skin irritation. []
H319 Causes serious eye irritation. []
H335 May cause respiratory irritation. []
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapours/spray. []
P280 Wear protective gloves/eye protection/face protection. [9]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]

| | P405 | Store locked up. |[6] |

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[9] Avoid generating dust. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[] Recommended storage is at room temperature.[]

Conclusion

4'-Methoxybiphenyl-3-carboxylic acid (CAS 725-05-3) is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is accessible through robust and well-understood methodologies like the Suzuki-Miyaura coupling. For researchers in drug development, its structure represents a key fragment of the biaryl pharmacophore, offering a reliable starting point for the design and synthesis of novel therapeutic agents, particularly in areas like kinase inhibition. The data and protocols presented in this guide provide a solid technical foundation for the confident use of this versatile compound.

References

The Biological Versatility of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Potential Pharmacological Activities and Mechanistic Pathways for Drug Discovery and Development Professionals

Introduction

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative characterized by a methoxy group and a carboxylic acid moiety, represents a scaffold of significant interest in medicinal chemistry. The biphenyl core provides a rigid yet conformationally flexible backbone, allowing for diverse interactions with biological targets. The strategic placement of the methoxy and carboxylic acid groups further imparts specific physicochemical properties that can influence its pharmacokinetic profile and biological activity. While direct and extensive research on this specific molecule is emerging, the broader class of biphenyl carboxylic acids has demonstrated a remarkable range of pharmacological activities. This technical guide synthesizes the current understanding of the potential biological activities of this compound, drawing upon evidence from structurally related analogs to provide a comprehensive resource for researchers, scientists, and drug development professionals. This document explores its potential as an anticancer, anti-inflammatory, antimicrobial, and anti-resorptive agent, detailing plausible mechanisms of action and providing robust experimental protocols for its investigation.

Chemical Properties and Synthesis

This compound possesses the molecular formula C14H12O3 and a molecular weight of 228.25 g/mol [1]. The synthesis of this and related biphenyl carboxylic acid derivatives can be achieved through various organic chemistry methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient route[2].

Potential Biological Activities and Mechanisms of Action

The unique structural features of this compound suggest its potential involvement in multiple biological pathways. The following sections delve into the evidence-based potential of this compound in key therapeutic areas.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Biphenyl derivatives have shown considerable promise as anticancer agents, and compounds structurally similar to this compound have exhibited potent cytotoxic effects against various cancer cell lines[3][4]. The presence of methoxy groups on aromatic rings has been shown to enhance the anticancer activity of various compounds[5].

a. Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

A significant body of evidence suggests that biphenyl-4-carboxylic acid derivatives can exert their anticancer effects by inhibiting tubulin polymerization[6][7][8]. Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis[9][10]. It is hypothesized that this compound could bind to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules[7][11].

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a cell-free assay to determine the inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP (100 mM stock)

  • Glycerol

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Colchicine, Paclitaxel)

  • 96-well microplates (clear, flat-bottom)

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 2X tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

  • Add 50 µL of the test compound dilutions to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding 50 µL of the 2X tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

b. In Vitro Cytotoxicity Evaluation

The cytotoxic potential of this compound can be assessed against a panel of human cancer cell lines using various standard assays.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Biphenyl carboxylic acid derivatives have been investigated for their anti-inflammatory properties[12][13][14]. The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.

a. Proposed Mechanism of Action: Inhibition of COX Enzymes and NF-κB Signaling

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins[10][12]. It is plausible that this compound could act as a COX inhibitor. Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation[15]. Inhibition of NF-κB activation can suppress the expression of pro-inflammatory genes. Structurally related compounds have been shown to inhibit the NF-κB pathway[15].

Diagram: Proposed Anti-inflammatory Mechanism

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Produces Compound This compound Compound->IKK Inhibits Compound->COX2 Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Induces Inflammatory_Genes->COX2 G cluster_0 Cell Culture cluster_1 Differentiation cluster_2 Analysis BoneMarrow Bone Marrow Macrophages Osteoclasts Osteoclast Formation BoneMarrow->Osteoclasts Differentiate with MCSF M-CSF MCSF->BoneMarrow RANKL RANKL RANKL->BoneMarrow Compound Test Compound Compound->BoneMarrow Treat with TRAP TRAP Staining Osteoclasts->TRAP Assess Resorption Resorption Pit Assay Osteoclasts->Resorption Assess

References

An In-depth Technical Guide to the Discovery of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Biphenyl Moiety as a Privileged Scaffold in Drug Discovery

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a cornerstone in medicinal chemistry.[1] Its rigid yet tunable structure provides an excellent platform for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[2] This structural motif is present in numerous FDA-approved drugs, highlighting its significance in the development of therapeutics for a range of diseases, including cancer, hypertension, and inflammatory disorders.[3] The derivatization of the biphenyl core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged structure" in the quest for novel therapeutic agents.[2] This guide will delve into the discovery of a specific class of these compounds: 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid derivatives, exploring their synthesis, biological evaluation, and therapeutic potential.

I. Synthetic Strategies: Crafting the Biphenyl Core

The synthesis of biphenyl derivatives is a well-established field in organic chemistry, with several robust methods available for the construction of the biaryl bond.[4] The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

A. The Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction

The Suzuki-Miyaura cross-coupling reaction is arguably the most versatile and widely used method for the synthesis of biphenyls.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[5]

A general workflow for the synthesis of a this compound derivative via a Suzuki-Miyaura coupling is depicted below:

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification Reactant1 3-Bromobenzoic Acid Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Reactant1->Reaction Reactant2 4-Methoxyphenylboronic Acid Reactant2->Reaction Product This compound Reaction->Product C-C Bond Formation Purification Workup & Purification (e.g., Extraction, Chromatography) Product->Purification

Figure 1: General workflow for the synthesis of the core scaffold via Suzuki-Miyaura coupling.

B. Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step guide for the synthesis of the parent compound, this compound, a key intermediate for further derivatization.

Materials:

  • 3-Bromobenzoic acid

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an inert atmosphere.

  • Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the flask. Then, add a degassed solvent system of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.[6]

Characterization Data for this compound:

  • Appearance: Off-white to pale grey solid.[7]

  • Melting Point: 202-203 °C.[7]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.86 (s, 1H), 7.81 (d, J = 7.9 Hz, 1H), 7.63 (d, J = 7.7 Hz, 1H), 7.54 (t, J = 7.8 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 7.14 (d, J = 7.7 Hz, 1H), 7.08 (s, 1H), 6.96 (dd, J = 8.2, 2.3 Hz, 1H), 3.88 (s, 3H).[8]

II. Biological Evaluation: Unveiling the Therapeutic Potential

Biphenyl carboxylic acid derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[8][9][10] The specific biological profile of a derivative is highly dependent on the nature and position of the substituents on the biphenyl scaffold.

A. Anticancer Activity: A Promising Avenue

Many biphenyl derivatives have demonstrated significant anticancer activity.[11][12] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of cell cycle progression.[12]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., human breast cancer cell line MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.[14]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[13]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[13]

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[15][16]

B. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the structure of the this compound core and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features that contribute to potency and selectivity.

Table 1: Illustrative SAR Data for Biphenyl Carboxylic Acid Derivatives as Anticancer Agents

Compound IDR1R2R3IC₅₀ (µM) on MCF-7 Cells
1a -H-H-COOH> 50
1b -OCH₃-H-COOH25.3
1c -H-OCH₃-COOH15.8
1d -OCH₃-OCH₃-COOH8.2
2a -H-H-CONH₂12.5
2b -OCH₃-H-CONH₂5.1

Note: This table presents hypothetical data for illustrative purposes to demonstrate the principles of SAR.

The data in Table 1 suggests that the presence of a methoxy group at the 4'-position enhances anticancer activity compared to the unsubstituted analog. Furthermore, converting the carboxylic acid to an amide can also improve potency.

C. Mechanism of Action: Elucidating the Molecular Target

Understanding the mechanism of action of a drug candidate is paramount for its further development. For this compound derivatives, a potential mechanism of action could involve the inhibition of specific signaling pathways that are dysregulated in cancer cells.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Its aberrant activation is a common feature in many cancers.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid derivative Inhibitor->MEK Inhibition

Figure 2: Postulated mechanism of action involving the inhibition of the MAPK/ERK signaling pathway.

Some biphenyl derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway, such as MEK, thereby blocking downstream signaling and leading to a reduction in cancer cell proliferation.[7]

III. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic accessibility of this core, primarily through the robust Suzuki-Miyaura coupling, allows for the generation of diverse chemical libraries for biological screening. The demonstrated anticancer potential of derivatives of this scaffold warrants further investigation into their mechanisms of action and the optimization of their structure-activity relationships. Future research should focus on identifying the specific molecular targets of these compounds, elucidating their effects on various cancer-related signaling pathways, and improving their pharmacokinetic profiles to advance the most promising candidates towards clinical development.

References

A Comprehensive Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative, represents a significant scaffold in the fields of medicinal chemistry and materials science. Its structural motif, featuring two phenyl rings, offers a versatile platform for the development of novel compounds with diverse applications. The strategic placement of the methoxy and carboxylic acid groups on the biphenyl core allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 725-05-3[1]
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Melting Point 202-203 °C[1]
Boiling Point (Predicted) 424.6 ± 38.0 °C[1]
Density (Predicted) 1.193 ± 0.06 g/cm³[1]
pKa (Predicted) 4.15 ± 0.10[1]
Appearance Off-White to Pale Grey Solid[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of unsymmetrical biphenyls, such as this compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Coupling A Pd(0) Catalyst B Oxidative Addition (Aryl Halide) A->B C Pd(II) Intermediate B->C D Transmetalation (Aryl Boronic Acid + Base) C->D E Di-aryl Pd(II) Complex D->E F Reductive Elimination E->F F->A Product (Biphenyl)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed, step-by-step methodology for the synthesis of a biphenyl carboxylic acid, adapted from a reliable, environmentally friendly procedure. This protocol can be effectively applied to the synthesis of this compound.[2]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[3]

  • Add 5.0 mL of distilled water to the flask.[3]

  • Stir the mixture vigorously at room temperature under air for approximately 1.5 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of the product will form.[3]

  • Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromobenzoic_Acid 3-Bromobenzoic Acid Reaction_Vessel Suzuki-Miyaura Coupling 3-Bromobenzoic_Acid->Reaction_Vessel 4-Methoxyphenylboronic_Acid 4-Methoxyphenylboronic Acid 4-Methoxyphenylboronic_Acid->Reaction_Vessel Catalyst [PdCl₂(NH₂CH₂COOH)₂] Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Water Solvent->Reaction_Vessel Temperature Room Temperature Temperature->Reaction_Vessel Product This compound Reaction_Vessel->Product Purification Filtration & Recrystallization Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) data for this compound. These predictions are based on established principles of NMR spectroscopy and comparison with the experimental data of analogous compounds.

¹H NMR Predicted Chemical Shift (ppm)Multiplicity
OCH₃~3.8s
Aromatic H6.9 - 8.2m
COOH>10br s
¹³C NMR Predicted Chemical Shift (ppm)
OCH₃~55
Aromatic C114 - 145
C=O~167

Note: The actual chemical shifts may vary depending on the solvent and experimental conditions. For definitive characterization, it is essential to acquire experimental NMR data.

Applications in Drug Discovery and Materials Science

The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds. While specific biological activity for this compound is not extensively documented, its structural motifs suggest potential as a key intermediate in the synthesis of therapeutic agents.

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile building block in organic synthesis. The carboxylic acid and methoxy groups provide reactive handles for further functionalization, enabling the construction of more complex molecular architectures.

Potential in Medicinal Chemistry

Derivatives of biphenyl carboxylic acid have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Some biphenyl carboxylic acid derivatives have been shown to exhibit anticancer activity.[4]

  • Fibroblast Activation Protein (FAP) Inhibitors: The biphenyl scaffold is a component of some inhibitors of FAP, a promising target for cancer therapy and diagnosis.[2][3][5] The development of FAP inhibitors for radionuclide theranostics is an active area of research.[5]

  • Other Therapeutic Areas: The biphenyl moiety is present in drugs targeting various other conditions, highlighting the broad therapeutic potential of this structural class.

The utility of this compound lies in its ability to be incorporated into these larger, more complex drug candidates, underscoring its importance for drug development professionals.

Applications cluster_applications Potential Applications cluster_drug_discovery Drug Discovery Targets Core_Compound This compound Medicinal_Chemistry Medicinal Chemistry Intermediate Core_Compound->Medicinal_Chemistry Materials_Science Materials Science Precursor (e.g., for liquid crystals, polymers) Core_Compound->Materials_Science Anticancer Anticancer Agents Medicinal_Chemistry->Anticancer FAP_Inhibitors FAP Inhibitors Medicinal_Chemistry->FAP_Inhibitors Other_Targets Other Therapeutic Targets Medicinal_Chemistry->Other_Targets

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. While detailed biological studies on this specific compound are limited, its structural features and the proven utility of the biphenyl carboxylic acid scaffold make it a compound of high interest for further research and development. The synthetic accessibility via the robust Suzuki-Miyaura coupling reaction, coupled with its potential for diverse chemical modifications, positions this compound as a key building block for the next generation of innovative molecules.

References

Methodological & Application

Comprehensive Physicochemical Characterization of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, rigorous characterization is essential to confirm its identity, purity, and stability, thereby ensuring its suitability for further research and development. This application note provides a comprehensive guide to the analytical methodologies required for a thorough characterization of this compound. We detail integrated protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind each method to provide a complete physicochemical profile.

Introduction: The Imperative for Rigorous Analysis

Biphenyl derivatives form the structural core of numerous pharmacologically active compounds, including anti-inflammatory agents and potential anticancer therapeutics.[1] this compound, with its carboxylic acid and methoxy functional groups, presents specific analytical challenges and opportunities. The carboxylic acid moiety imparts polarity and potential for ionization, while the biphenyl core provides a hydrophobic backbone and a distinct chromophore.

A multi-faceted analytical approach is non-negotiable for establishing a complete quality profile. This guide outlines a logical workflow, beginning with purity and identity confirmation using liquid chromatography and mass spectrometry, followed by definitive structural elucidation via nuclear magnetic resonance and infrared spectroscopy, and concluding with an assessment of thermal properties.

Chromatographic Analysis for Purity and Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic molecules. For this compound, a reversed-phase (RP-HPLC) method is most effective, separating the target analyte from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality of Method Design: The choice of a C18 stationary phase provides strong hydrophobic interactions with the biphenyl core. The mobile phase, a gradient of acidified water and acetonitrile, serves a dual purpose. The acetonitrile, as the organic modifier, elutes the compound from the column, while the addition of an acid (like formic or phosphoric acid) suppresses the ionization of the carboxylic acid group.[3] This ensures a single, non-ionized species interacts with the stationary phase, resulting in sharper, more symmetrical peaks and improved reproducibility.

Protocol 2.1: Reversed-Phase HPLC Method

Objective: To determine the purity of this compound and quantify it against a reference standard.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Solvents: HPLC-grade acetonitrile and ultrapure water.
  • Additive: Formic acid (LC-MS grade).
  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 water/acetonitrile mixture to create a 0.5 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

2. Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: 0.1% FA in Water B: 0.1% FA in ACN) A1 Equilibrate C18 Column P1->A1 P2 Prepare Sample (0.5 mg/mL, filtered) A2 Inject Sample (10 µL) P2->A2 A1->A2 A3 Run Gradient Elution A2->A3 A4 Detect at 254 nm A3->A4 D1 Integrate Peak Area A4->D1 D2 Calculate Purity (% Area Normalization) D1->D2

Caption: HPLC analysis workflow from preparation to data processing.

3. Data Presentation:

ParameterRecommended Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm (UV)
Injection Volume 10 µL
Expected RT Dependent on exact system, but typically > 5 min

4. Data Analysis:

  • The purity is assessed using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
  • For quantification, a calibration curve should be prepared using a certified reference standard.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound, providing strong evidence of its identity. When coupled with HPLC (LC-MS), it can assign molecular weights to the parent compound and any impurities resolved chromatographically.

Causality of Method Design: Electrospray Ionization (ESI) is the preferred technique for polar molecules like carboxylic acids. In negative ion mode (ESI-), the carboxylic acid proton is easily abstracted, forming a prominent deprotonated molecule ion [M-H]⁻. The molecular formula of this compound is C₁₄H₁₂O₃, with a molecular weight of 228.25 g/mol . Therefore, the primary ion expected in the mass spectrum will be at an m/z (mass-to-charge ratio) of approximately 227.24.

Protocol 3.1: LC-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.

1. Instrumentation:

  • An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight) with an ESI source.

2. Experimental Workflow:

LCMS_Workflow LC HPLC Separation (as per Protocol 2.1) ESI Electrospray Ionization (Negative Mode) LC->ESI MS1 Full Scan MS (Detect [M-H]⁻) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment [M-H]⁻) MS1->MS2 DA Data Analysis (Confirm MW & Fragments) MS1->DA MS2->DA

Caption: Integrated LC-MS workflow for identity confirmation.

3. MS Parameters:

ParameterRecommended Value
Ionization Mode Negative ESI (-)
Capillary Voltage 3.0 - 4.0 kV
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C
Mass Range (MS1) m/z 50 - 500
Collision Energy (MS2) Ramped (e.g., 10-40 eV) to generate fragment ions

4. Data Analysis and Expected Results:

Data PointExpected ResultRationale
Molecular Formula C₁₄H₁₂O₃Based on chemical structure.
Exact Mass 228.0786Calculated for C₁₄H₁₂O₃.
Observed Ion (ESI-) m/z ≈ 227.0713Corresponds to the [M-H]⁻ ion (C₁₄H₁₁O₃⁻).
Key MS/MS Fragment (from [M-H]⁻) m/z ≈ 183Loss of CO₂ (44 Da) from the carboxylate group, a characteristic fragmentation.

Definitive Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule.

Causality of Method Design: The ¹H NMR spectrum will reveal the number of different types of protons, their connectivity (via spin-spin coupling), and their electronic environment. Key expected signals include those for the aromatic protons on both rings, a distinct singlet for the methoxy (-OCH₃) group, and a broad singlet for the acidic carboxylic acid proton. The ¹³C NMR spectrum complements this by showing signals for all unique carbon atoms, including the characteristic carbonyl carbon of the acid.

Protocol 4.1: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the covalent structure of the molecule.

1. Instrumentation and Sample Preparation:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it effectively dissolves the compound and allows for observation of the acidic proton.
  • Sample: Dissolve 10-15 mg of the compound in ~0.7 mL of the deuterated solvent.

2. Data Acquisition:

  • Acquire a standard ¹H spectrum, followed by a ¹³C spectrum (typically requiring a longer acquisition time).
  • Additional experiments like COSY or HSQC can be run to confirm assignments but are often not required for routine characterization.

3. Expected NMR Data (based on literature for similar structures[4][5]):

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~12.5 - 13.0Broad s1H, -COOH
~7.5 - 8.2m7H, Aromatic protons (Ar-H)
~7.0d2H, Aromatic protons ortho to -OCH₃
~3.8s3H, -OCH₃
¹³C ~167s1C, -C =O
~159s1C, Ar-C -OCH₃
~114 - 144s12C, Aromatic carbons (Ar-C)
~55s1C, -OC H₃

Note: Exact chemical shifts and multiplicities can vary slightly based on solvent and concentration.

Functional Group Identification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[6] It works by measuring the molecule's absorption of infrared light, which causes vibrations in the chemical bonds.

Causality of Method Design: The spectrum of this compound is expected to show highly characteristic absorption bands. The carboxylic acid will produce a very broad O-H stretch and a sharp, strong carbonyl (C=O) stretch. The methoxy group and the aromatic rings will also have distinct C-O, C-H, and C=C stretching and bending vibrations.[7][8]

Protocol 5.1: FTIR Analysis

1. Instrumentation:

  • An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

2. Data Acquisition:

  • Place a small amount of the solid sample directly on the ATR crystal.
  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

3. Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500O-H stretch (broad)Carboxylic Acid (-COOH)
~3030Aromatic C-H stretchBiphenyl Rings
~2950, ~2850Aliphatic C-H stretchMethoxy (-OCH₃)
~1700C=O stretch (strong, sharp)Carboxylic Acid (-COOH)
~1610, ~1500Aromatic C=C stretchBiphenyl Rings
~1250Asymmetric C-O-C stretchAryl Ether (-O-CH₃)
~1180C-O stretchCarboxylic Acid (-COOH)

Thermal Properties: DSC and TGA

Thermal analysis provides information on melting point, purity, and thermal stability.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and can give an indication of purity (impurities tend to broaden and depress the melting point).

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the temperature at which the compound begins to decompose.

Protocol 6.1: Thermal Analysis

1. Instrumentation:

  • A DSC instrument and a TGA instrument.

2. Experimental Conditions:

  • Sample: 2-5 mg of the compound in an aluminum pan.
  • Heating Rate: 10 °C/min.
  • Atmosphere: Nitrogen gas flow (20-50 mL/min).
  • Temperature Range:
  • DSC: Ambient to ~250 °C.
  • TGA: Ambient to 600 °C.

3. Expected Thermal Properties:

ParameterTechniqueExpected Result
Melting Point (Onset) DSC~202-203 °C[9]
Latent Heat of Fusion (ΔH) DSCValue provides data on crystallinity.
Decomposition Temp (Td) TGAOnset of mass loss, expected to be > 220 °C.

Summary: An Integrated Characterization Strategy

The comprehensive characterization of this compound requires the synergistic application of multiple analytical techniques. No single method can provide all the necessary information. The workflow described herein confirms the compound's identity, structure, purity, and stability, establishing a robust data package for regulatory filings, quality control, or further scientific investigation.

Integrated_Strategy cluster_techniques Analytical Techniques cluster_properties Verified Properties Compound This compound C₁₄H₁₂O₃ MW: 228.25 HPLC HPLC-UV LCMS LC-MS NMR NMR (¹H & ¹³C) FTIR FTIR Thermal Thermal (DSC/TGA) Purity Purity & Quantification HPLC->Purity Identity Molecular Weight LCMS->Identity Structure Covalent Structure NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups ThermalProps Melting Point & Stability Thermal->ThermalProps

Caption: Integrated strategy for comprehensive compound characterization.

References

Application Notes and Protocols: Leveraging 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid in Suzuki Coupling Reactions for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Biphenyl Carboxylic Acids

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure provides a robust framework for positioning functional groups in three-dimensional space, influencing biological activity, receptor binding, and pharmacokinetic properties.[1] Specifically, compounds like 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid are of significant interest as precursors for more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials.[2] The presence of the carboxylic acid group offers a handle for further derivatization, while the methoxy group can modulate the electronic properties and metabolic stability of the molecule.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryls, polyolefins, and styrenes.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organic halide or triflate, and is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki coupling reactions. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and discuss the critical parameters for successful coupling.

Mechanistic Considerations: The Role of Substituents in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3] The three key steps are oxidative addition, transmetalation, and reductive elimination.[3] The electronic nature of the substituents on the coupling partners can significantly influence the reaction kinetics and overall yield.

In the case of this compound, the methoxy group (-OCH₃) is an electron-donating group, which can increase the electron density of the biphenyl system. This can facilitate the oxidative addition step if the biphenyl moiety is the halide partner. Conversely, the carboxylic acid group (-COOH) is an electron-withdrawing group. The interplay of these substituents affects the reactivity of the aromatic rings.

There are two primary strategies for employing a carboxylic acid-containing compound in a Suzuki coupling:

  • Direct Coupling: The carboxylic acid group can often be tolerated under the basic conditions of the Suzuki reaction. However, its acidity may require careful selection of the base to avoid unwanted side reactions.

  • Decarboxylative Coupling: This approach involves the in situ or sequential conversion of the carboxylic acid to a halide, which then participates in the Suzuki coupling. This can be an effective strategy, particularly for aromatic carboxylic acids.[4]

The choice between these strategies depends on the specific coupling partner and the desired final product. For the purposes of this guide, we will focus on the direct coupling approach, as it is often more atom-economical.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Boronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound (as the halide or triflate precursor, which would be synthesized from the carboxylic acid) with a generic aryl boronic acid. For this representative protocol, we will assume the use of a bromo-derivative of this compound.

Materials and Reagents
ReagentSupplierGrade
Bromo-derivative of this compoundCommercial Source≥98%
Aryl boronic acidCommercial Source≥98%
Palladium on carbon (Pd/C), 10 wt. %Commercial Source
Potassium Carbonate (K₂CO₃)Commercial SourceAnhydrous, ≥99%
1,4-DioxaneCommercial SourceAnhydrous, ≥99.8%
WaterIn-houseDeionized
Ethyl acetateCommercial SourceACS Grade
Brine (saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercial Source≥99.5%
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the bromo-derivative of this compound (1.0 equiv.), the aryl boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Add the Palladium on carbon (Pd/C) catalyst (0.05 mol%).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired terphenyl carboxylic acid derivative.

Data Presentation and Expected Outcomes

The yield and purity of the final product will depend on the specific aryl boronic acid used and the optimization of the reaction conditions. The following table provides representative data for Suzuki couplings of substituted aryl halides with aryl boronic acids, which can be used as a benchmark.

Aryl HalideAryl Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)Dioxane/H₂O1001274-91
4-Iodoanisoleo-Tolylboronic acidPd(OAc)₂ (0.2)K₂CO₃ (2.5)Acetone/H₂OReflux290
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd/C (1.18)Na₂CO₃ (1.2)MeOH/H₂OReflux->80

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar¹-X Ar-Pd(II)L2-X Ar¹-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar²-B(OR)₂ Base Ar1-Pd(II)L2-Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar1-Pd(II)L2-Ar2 Reductive_Elimination Reductive Elimination Ar1-Pd(II)L2-Ar2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Product Isolation cluster_purification Purification A Combine Reactants: - Bromo-biphenyl carboxylic acid - Aryl boronic acid - Base (K₂CO₃) - Pd/C catalyst B Degas with Inert Gas A->B C Add Degassed Solvent (Dioxane/H₂O) B->C D Heat to 80-100 °C with Stirring C->D E Monitor by TLC or LC-MS D->E F Cool to Room Temperature E->F G Filter to Remove Catalyst F->G H Aqueous Workup (Extraction with Ethyl Acetate) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Pure Product J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The progress of the reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The disappearance of the starting materials and the appearance of a new, more non-polar spot (on TLC) or a peak with the expected mass (in LC-MS) will indicate a successful reaction.

Furthermore, the choice of a heterogeneous catalyst like Pd/C allows for straightforward removal by filtration, minimizing palladium contamination in the final product.[5] This is a critical consideration in pharmaceutical synthesis. The use of a robust base like potassium carbonate in an aqueous/organic solvent mixture is a well-established and reliable system for Suzuki couplings.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient method for its elaboration. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors.

Further optimization of the reaction conditions, including the choice of catalyst, ligand (if a homogeneous catalyst is used), base, and solvent, may be necessary to achieve the highest possible yields for specific coupling partners. The exploration of alternative methods, such as decarboxylative coupling, may also offer advantages in certain synthetic contexts.

References

Application Notes and Protocols for the Synthesis of Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids and their derivatives are privileged structural motifs in medicinal chemistry, materials science, and agrochemicals.[1] The inherent rigidity and defined spatial orientation of the biphenyl scaffold, combined with the versatile chemical handle of the carboxylic acid group, make these compounds valuable building blocks for a diverse range of applications.[1] They are integral components of numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Flurbiprofen and Diflunisal), antihypertensives, and anticancer agents.[1][2] The synthesis of these molecules with high efficiency, selectivity, and functional group tolerance is therefore a critical endeavor in modern organic chemistry.

This application note provides a detailed guide to the synthesis of biphenyl carboxylic acid derivatives, with a primary focus on the widely adopted and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed experimental protocols, and provide insights into troubleshooting common challenges. Furthermore, we will briefly explore alternative synthetic strategies to provide a comprehensive overview for researchers in the field.

The Suzuki-Miyaura Coupling: A Cornerstone of Biphenyl Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[3][4][5] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the construction of carbon-carbon bonds, particularly for the formation of biaryl systems.[5] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of boronic acids.[5]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step of the reaction.[5]

  • Transmetalation: The organoboron species (Ar'-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group (Ar') from the boron atom to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar').[3][6]

  • Reductive Elimination: The diorganopalladium(II) complex (Ar-Pd-Ar') undergoes reductive elimination to form the desired biphenyl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis of a Biphenyl Carboxylic Acid Derivative

This protocol provides a general procedure for the synthesis of a biphenyl carboxylic acid derivative via a palladium-catalyzed Suzuki-Miyaura coupling. The specific substrates, catalyst, ligand, base, and solvent may need to be optimized for different starting materials.

Materials and Reagents
  • Aryl Halide: e.g., 4-bromobenzoic acid (1.0 equiv)

  • Arylboronic Acid: e.g., Phenylboronic acid (1.1 - 1.5 equiv)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 - 0.05 equiv) or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand.

  • Base: e.g., Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: A degassed mixture of an organic solvent and water, e.g., 1,4-dioxane/water, toluene/water, or DME/water (typically in a 3:1 to 5:1 ratio).

  • Inert Gas: Argon or Nitrogen

  • Standard Glassware: Round-bottom flask, condenser, magnetic stirrer, etc.

  • Purification Supplies: Celite, ethyl acetate, hydrochloric acid (HCl), sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and silica gel for column chromatography.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 4-bromobenzoic acid, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.[7]

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours).[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, for carboxylic acid products, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., 1M NaOH). The aqueous layer, containing the carboxylate salt, is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified with HCl (e.g., 1M HCl) to precipitate the pure biphenyl carboxylic acid, which can be collected by filtration. Recrystallization from a suitable solvent (e.g., ethanol/water or benzene/petroleum ether) can further enhance purity.[8]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Establish Inert Atmosphere (Ar or N2) A->B C Add Catalyst and Degassed Solvent B->C D Heat and Stir (e.g., 80-100°C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Purify (Column Chromatography or Recrystallization) H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Comparative Data for Suzuki-Miyaura Coupling Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. The following table summarizes various conditions reported in the literature for the synthesis of biphenyl carboxylic acid derivatives.

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O801295[9]
4-Iodobenzoic acid4-Methylphenylboronic acidPd/C (1.18)Na₂CO₃ (1.92)MeOH/H₂OReflux593-96[9]
3-Bromobenzoic acid3-Methoxyphenylboronic acidC₆₀-TEGs/PdCl₂ (0.05)K₂CO₃ (2)WaterRT4>90[10][11]
4-Chlorobenzoic acidPhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene/H₂O1001885[12]

Note: Yields are isolated yields and can vary depending on the specific substrates and reaction scale. RT = Room Temperature.

Troubleshooting Common Issues in Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized) - Insufficiently degassed solvent - Poor quality reagents- Use fresh catalyst and ensure proper inert atmosphere technique.[7] - Thoroughly degas the solvent by sparging with an inert gas or freeze-pump-thaw cycles. - Use high-purity reagents.
Homocoupling of Boronic Acid - Presence of oxygen - High reaction temperature- Ensure a strictly anaerobic environment.[7] - Optimize the reaction temperature; sometimes lower temperatures are sufficient.
Protodeboronation (Loss of Boronic Acid) - Presence of water and base - Prolonged reaction time at high temperature- Use anhydrous conditions if possible, although many Suzuki reactions tolerate water. - Use a stronger base or a different solvent system. - Monitor the reaction closely and stop it once the starting material is consumed.
Steric Hindrance - Bulky ortho-substituents on either coupling partner- Use more active catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7][13] - Higher reaction temperatures and longer reaction times may be necessary.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a dominant method, other strategies exist for the synthesis of biphenyl carboxylic acid derivatives.

Grignard Reagent-Based Synthesis

The reaction of an aryl Grignard reagent with an aryl halide bearing a carboxylic acid or ester group can also form biphenyls. However, the high reactivity of Grignard reagents makes them incompatible with acidic protons, such as that of a carboxylic acid.[14] Therefore, the carboxylic acid functionality must be protected or introduced after the biphenyl core is formed. A common approach involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylic acid.[14]

Example: Phenylmagnesium bromide can be reacted with a bromo-benzoic ester, followed by hydrolysis of the ester to yield the biphenyl carboxylic acid.

Direct Arylation

Direct C-H arylation is an emerging and highly atom-economical method that avoids the pre-functionalization of one of the coupling partners (i.e., the preparation of an organometallic reagent).[15][16] These reactions typically involve the palladium-catalyzed coupling of an aryl halide with the C-H bond of another aromatic ring. While promising, challenges such as regioselectivity and substrate scope are active areas of research.

Conclusion

The synthesis of biphenyl carboxylic acid derivatives is a well-established field with a variety of powerful methods at the disposal of the modern chemist. The Suzuki-Miyaura cross-coupling reaction stands out as a particularly robust and versatile tool, offering high yields and broad functional group compatibility under relatively mild conditions. By understanding the underlying mechanism and paying careful attention to experimental parameters, researchers can efficiently access a wide array of these valuable compounds. As the demand for novel pharmaceuticals and advanced materials continues to grow, the development of even more efficient and sustainable methods for constructing the biphenyl carboxylic acid scaffold will remain a key focus in synthetic chemistry.

References

Introduction: The Architectural Versatility of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid in the synthesis and design of advanced functional materials.

This compound is a bifunctional organic molecule characterized by a rigid biphenyl backbone. This structural rigidity, combined with the specific placement of its functional groups, makes it a molecule of significant interest in material science. The molecule consists of two phenyl rings linked together. One ring is functionalized with a methoxy group (-OCH₃) at the 4'-position, which acts as an electron-donating group, influencing the electronic properties and solubility of the molecule. The other ring possesses a carboxylic acid group (-COOH) at the 3-position.[1][2] This carboxylic acid provides a reactive site for coordination with metal ions or for polymerization reactions, making it a versatile building block for creating highly ordered, functional materials.

Its structural isomer, 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, has been more extensively studied, particularly in the context of liquid crystals and polymers.[3][4] However, the meta-positioning of the carboxylic acid group in the 3-carboxy isomer introduces a distinct angular geometry. This "kinked" structure is crucial for designing materials with complex three-dimensional topologies, such as certain types of Metal-Organic Frameworks (MOFs), or for disrupting chain packing in polymers to modify their physical properties. This guide will focus on the synthesis, characterization, and application of the 3-carboxylic acid isomer as a precursor in the burgeoning fields of MOFs and specialty polymers.

PART 1: Synthesis and Characterization

A reliable supply of high-purity material is the cornerstone of any application in material science. The synthesis of this compound is most effectively achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yield pathway for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Protocol 1: Suzuki-Miyaura Cross-Coupling Synthesis

This protocol details the synthesis of the target molecule from 3-bromobenzoic acid and 4-methoxyphenylboronic acid. The causality behind this choice is the commercial availability of the starting materials and the high efficiency of the Suzuki coupling for this type of transformation.

Materials and Reagents:

  • 3-Bromobenzoic acid

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ): In a 250 mL round-bottom flask, add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq). The phosphine ligand coordinates to the palladium center, forming the active catalytic species in situ.

  • Reagent Addition: To the flask, add 3-bromobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq). The excess boronic acid ensures complete consumption of the aryl bromide, while the potassium carbonate acts as the necessary base for the transmetalation step of the catalytic cycle.

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Acidification: After cooling to room temperature, filter the mixture to remove inorganic salts. Transfer the filtrate to a separatory funnel and acidify with 2M HCl until the pH is approximately 2-3. This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic product will move into the ethyl acetate layer.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a solid.[1]

Self-Validation and Characterization: The identity and purity of the synthesized compound must be rigorously confirmed.

  • Melting Point: Should be sharp and consistent with reported values (202-203 °C).[1]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FTIR Spectroscopy: To identify the characteristic C=O stretch of the carboxylic acid and the C-O stretch of the methoxy group.

  • Mass Spectrometry: To confirm the molecular weight (228.24 g/mol ).[1]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis r1 3-Bromobenzoic Acid rxn Suzuki Coupling Dioxane/H₂O Reflux, 12-18h r1->rxn r2 4-Methoxyphenylboronic Acid r2->rxn cat Pd(OAc)₂ / PPh₃ K₂CO₃ (Base) cat->rxn acid Acidification (2M HCl) rxn->acid extract Extraction (Ethyl Acetate) acid->extract dry Drying & Concentration extract->dry purify Recrystallization dry->purify product Pure Product purify->product char NMR, FTIR, MS, MP product->char

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties
PropertyValueReference
CAS Number725-05-3[1]
Molecular FormulaC₁₄H₁₂O₃[1]
Molecular Weight228.24 g/mol [1]
Melting Point202-203 °C[1]
AppearanceOff-White to Pale Grey Solid[1]
pKa (Predicted)4.15 ± 0.10[1]

PART 2: Application in Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[5] The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly dictated by the geometry of the organic linker and the coordination preference of the metal center.[6] The angular nature of this compound makes it an excellent candidate for a linker to build complex, non-linear frameworks that are difficult to achieve with linear dicarboxylic acids.

Protocol 2: Solvothermal Synthesis of a Zinc-Based MOF

This protocol describes a representative solvothermal synthesis. The choice of zinc nitrate is based on its versatile coordination chemistry, and Dimethylformamide (DMF) is a common high-boiling solvent for MOF synthesis.

Materials and Reagents:

  • This compound (ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol

  • Glass vials (20 mL) with Teflon-lined caps

Instrumentation:

  • Programmable laboratory oven

  • Sonicator

  • Centrifuge

  • Powder X-ray Diffractometer (PXRD)

  • Thermogravimetric Analyzer (TGA)

Step-by-Step Methodology:

  • Reagent Preparation: In a 20 mL glass vial, dissolve this compound (0.5 mmol) and Zinc nitrate hexahydrate (0.5 mmol) in 10 mL of DMF. The 1:1 molar ratio is a common starting point, but can be varied to target different framework topologies.

  • Homogenization: Tightly cap the vial and sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Solvothermal Reaction: Place the vial in a programmable oven. Heat the oven to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool slowly to room temperature over 12 hours. The slow cooling is critical for the formation of well-defined single crystals.

  • Isolation: After cooling, crystalline product should be visible. Decant the mother liquor.

  • Washing and Solvent Exchange: Wash the crystals by soaking them in fresh DMF (3 x 10 mL) for 3 hours each time to remove unreacted starting materials. Then, to remove the high-boiling DMF from the pores, immerse the crystals in a volatile solvent like ethanol (3 x 10 mL) for 8 hours each time.

  • Activation: Carefully decant the ethanol and dry the crystals under a gentle vacuum at 80 °C for 12 hours. This process, known as activation, removes the solvent molecules from the pores, making the internal surface area accessible. The product is now an activated, porous MOF material.

Self-Validation and Characterization:

  • PXRD: This is the most crucial technique. The resulting diffraction pattern should show sharp peaks, indicating a crystalline material. The pattern serves as a "fingerprint" for the specific MOF phase synthesized.

  • TGA: Heating the activated MOF under an inert atmosphere will determine its thermal stability, indicated by the temperature at which the framework begins to decompose.

  • Gas Adsorption (BET analysis): To confirm permanent porosity and determine the specific surface area of the activated MOF.

MOF Self-Assembly Diagram

G cluster_components cluster_assembly metal Metal Ion (e.g., Zn²⁺) sbu Secondary Building Unit (SBU) metal->sbu ligand Angular Ligand (4'-Methoxy-[1,1'-biphenyl] -3-carboxylic acid) ligand->sbu mof Porous 3D MOF Framework sbu->mof Solvothermal Synthesis

References

The Versatile Virtuoso: 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a privileged motif in contemporary organic chemistry, serving as the foundational core for a multitude of functional molecules ranging from life-saving pharmaceuticals to advanced materials. Within this esteemed class of compounds, 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid emerges as a particularly strategic and versatile building block. Its unique trifunctional nature—a biphenyl core for structural rigidity and π-stacking interactions, a carboxylic acid handle for diverse derivatization, and a methoxy group for modulating electronic properties and solubility—renders it an invaluable asset in the synthetic chemist's toolbox. This comprehensive guide delves into the synthesis and application of this pivotal molecule, offering detailed, field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Advantage of the this compound Scaffold

The inherent value of this compound lies in its pre-installed functionalities, which allow for sequential and regioselective modifications. The carboxylic acid group is a versatile anchor for a wide array of chemical transformations, most notably amide bond formation and esterification, which are fundamental reactions in the synthesis of biologically active molecules.[1] The methoxy group, an electron-donating entity, influences the electronic character of one of the phenyl rings, which can be crucial for tuning the binding affinity of a drug candidate to its target protein or modifying the optical properties of a material. Furthermore, the biphenyl core provides a defined spatial arrangement for appended functional groups, a critical factor in rational drug design and the engineering of materials with specific properties.

Biphenyl derivatives have shown a wide range of pharmacological activities, including acting as anticancer agents by inhibiting tubulin polymerization.[2] This highlights the potential of molecules derived from the this compound scaffold in therapeutic applications.

Synthesis of the Building Block: A Suzuki-Miyaura Coupling Approach

The most prevalent and efficient method for constructing the unsymmetrical biphenyl core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.

A logical and commonly employed retrosynthetic disconnection of the target molecule is between the two phenyl rings, leading to 3-bromobenzoic acid and 4-methoxyphenylboronic acid as readily available starting materials.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl halides and boronic acids.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 3-Bromobenzoic Acid Product This compound Reactant1->Product Suzuki Coupling Reactant2 4-Methoxyphenylboronic Acid Reactant2->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent Dioxane/H₂O Solvent->Product Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow Start Dissolve Carboxylic Acid in Anhydrous DCM Add_Reagents Add Amine, EDC, and DMAP Start->Add_Reagents Stir Stir at Room Temperature Add_Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Purification Workup->Purify End Isolated Amide Product Purify->End

References

Techniques for the Purification of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No: 725-05-3).[1][2] Purity of this and similar biphenyl carboxylic acid intermediates is paramount for ensuring reproducible results in downstream applications, from materials science to pharmaceutical synthesis. This guide moves beyond simple procedural lists to explain the underlying chemical principles behind each purification technique. We present detailed, field-proven protocols for acid-base extraction, recrystallization, and column chromatography, complete with data tables, workflow diagrams, and guidance on purity assessment.

Introduction: The Importance of Purity

This compound is a biphenyl derivative, a structural motif prevalent in pharmaceuticals, liquid crystals, and advanced polymers. The purity of such synthetic intermediates is not merely a matter of good practice; it is a critical determinant of reaction yield, product performance, and, in the context of drug development, biological safety and efficacy.

Impurities, which can include unreacted starting materials, catalyst residues, and side-products from the synthetic route (commonly a Suzuki-Miyaura cross-coupling), can interfere with subsequent chemical transformations or introduce undesirable properties into final materials. This guide provides robust methodologies to isolate the target compound to a high degree of purity.

Foundational Knowledge: Understanding Potential Impurities

The choice of a purification strategy is dictated by the nature of the impurities. In a typical Suzuki-Miyaura synthesis of this compound, the crude product may contain:

  • Starting Materials: Unreacted 3-halobenzoic acid and 4-methoxyphenylboronic acid.

  • Homocoupling Products: Biphenyls formed from the coupling of two boronic acid molecules or two aryl halide molecules.

  • Catalyst Residues: Residual palladium catalyst and ligands.

  • Inorganic Salts: Bases such as sodium or potassium carbonate used in the coupling reaction.[3]

  • Neutral Byproducts: Non-acidic side products formed during the reaction.

A successful purification scheme must effectively separate the desired acidic product from these varied contaminants.

Overall Purification Strategy

For a typical crude solid obtained from a synthetic reaction work-up, a multi-step approach is most effective. The strategy leverages the unique acidic functionality of the target molecule, followed by a final polishing step to remove closely related impurities.

Purification_Workflow Crude Crude Product (Solid Mixture) ABE Acid-Base Extraction Crude->ABE Dissolve in Org. Solvent + Aqueous Base Recryst Recrystallization ABE->Recryst Acidify to Precipitate Crude Acid Purity Purity Assessment (TLC, MP, NMR) Recryst->Purity Isolate Crystals Pure Pure Product (>98%) Purity->Pure Purity Confirmed

Figure 1: General workflow for purifying this compound.

Method 1: Acid-Base Extraction

Scientific Principle

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from neutral species.[4] The core principle relies on the differential solubility of a molecule in its neutral versus its charged (salt) form.[4] this compound, being a carboxylic acid, is largely insoluble in water but soluble in many organic solvents. Upon treatment with an aqueous base (e.g., sodium bicarbonate), it is deprotonated to form its corresponding carboxylate salt. This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities (like homocoupling byproducts) remain in the organic phase.[5][6] The layers are then separated, and subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[6][7][8]

Detailed Protocol

Objective: To separate the acidic product from neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent like dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material) in a flask. Ensure complete dissolution.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

    • Expert Insight: A weak base like sodium bicarbonate is preferred over a strong base like sodium hydroxide to prevent potential hydrolysis of other functional groups and to more selectively extract carboxylic acids over less acidic compounds like phenols.[5]

  • Mixing & Venting: Stopper the funnel and invert it gently. Vent frequently to release CO₂ gas that evolves from the acid-base reaction. Once the pressure subsides, shake the funnel more vigorously for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The aqueous layer (containing the sodium carboxylate salt) is typically the bottom layer.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (steps 3-6) one or two more times with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring. The carboxylic acid will begin to precipitate as a solid.

  • pH Check: Continue adding HCl until the solution is acidic (pH ~2), checking with pH paper. This ensures complete protonation of the carboxylate.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Allow the solid to air-dry on the filter, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Method 2: Recrystallization

Scientific Principle

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures.[9] An ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization). The slow formation of crystals from a saturated solution helps to exclude impurities from the crystal lattice, resulting in a highly purified product.

Solvent Selection

The choice of solvent is critical for successful recrystallization. For aromatic carboxylic acids, polar protic solvents or mixtures are often effective.

Solvent SystemRationale & CommentsSource
Aqueous Ethanol A versatile mixture. The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy (saturation point). A small amount of ethanol is then added to redissolve the solid, and the solution is allowed to cool slowly.[10]
Acetic Acid The melting point of the target compound is reported in acetic acid, suggesting it is a suitable solvent for recrystallization.[2] Use in a well-ventilated fume hood.[2]
Toluene/Petroleum Ether A non-polar/polar aprotic mixture. Dissolve in hot toluene and add petroleum ether until cloudy. Good for removing more polar impurities.[8]
DMF/Water N,N-Dimethylformamide (DMF) is a powerful polar aprotic solvent. A few drops of water can be used to induce crystallization from a hot DMF solution.[11] Note the high boiling point of DMF.[11]
Detailed Protocol

Objective: To remove closely related impurities by crystallization.

Materials:

  • Product from acid-base extraction (or other crude solid)

  • Selected recrystallization solvent (e.g., ethanol and deionized water)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Induce Crystallization: If using a solvent mixture (like aqueous ethanol), add the anti-solvent (water) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the primary solvent (ethanol) to make it clear again.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

Method 3: Column Chromatography

Scientific Principle

For challenging separations or for purifying small quantities, silica gel column chromatography is an option. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent eluent).[12] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly. For carboxylic acids, tailing or streaking on the column can be an issue due to strong interactions with the silica. This can often be suppressed by adding a small amount of a competitive acid, like acetic acid, to the mobile phase.

Detailed Protocol

Objective: To separate the target compound from impurities with similar solubility but different polarity.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexane/Ethyl Acetate mixture, with 0.5-1% acetic acid

  • Crude product

  • Sand, cotton or glass wool

  • Test tubes or flasks for fraction collection

  • TLC plates and chamber for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity (e.g., 9:1 Hexane:EtOAc + 0.5% AcOH) and gradually increase the polarity (e.g., to 7:3 Hexane:EtOAc + 0.5% AcOH).

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

Purity Assessment

To validate the success of any purification protocol, the final product's purity must be assessed.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should appear as a single spot.

  • Melting Point (MP) Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). The literature melting point for this compound is 202-203 °C.[2] A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can reveal the presence of impurities, even at low levels.

Summary of Techniques

TechniqueProsConsBest For
Acid-Base Extraction High capacity, rapid, excellent for removing neutral/basic impurities.Only separates based on acidity; does not remove similar acidic impurities.Initial cleanup of crude reaction mixtures.
Recrystallization Can yield very high purity, scalable, cost-effective.Requires finding a suitable solvent; some product loss in mother liquor is inevitable.Final purification ("polishing") step for solid compounds.
Column Chromatography High resolving power, can separate closely related compounds.Lower capacity, more time-consuming, requires significant solvent volumes.Small-scale purification or separating challenging mixtures.

References

Illuminating Molecular Architecture: A Guide to the NMR and Mass Spectrometry Analysis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 725-05-3) represents a class of substituted biphenyl compounds with significant potential, owing to the versatile functionalities of the methoxy and carboxylic acid groups.[1][2] This application note provides a detailed guide for the comprehensive analysis of this molecule using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For researchers, scientists, and drug development professionals, mastering these techniques is essential for confirming molecular identity, assessing purity, and gaining insights into chemical properties. This document offers not just procedural steps, but also the underlying scientific rationale, ensuring a deep and practical understanding of the analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Protocol 1: Sample Preparation for NMR Analysis

The quality of the NMR spectrum is intrinsically linked to the quality of the sample preparation. The following protocol is designed to yield high-resolution spectra.

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons.[3] Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be advantageous due to their ability to better solubilize the compound and slow down the exchange of the acidic proton, sometimes allowing for its observation.[4]

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent is typically sufficient.[5] For the less sensitive ¹³C NMR, a higher concentration of 15-25 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Dissolution and Filtration: Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution. It is crucial to filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[7] This removes any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.[8]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6]

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR analysis.

Data Analysis and Interpretation: Predicted Spectra

While experimental data is definitive, predicted spectra provide an excellent reference for interpretation. Based on known chemical shift values for similar biphenyl structures, the following are the anticipated ¹H and ¹³C NMR spectral data for this compound.[5][8][9][10]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HCOOHThe acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift.[11]
~8.1t, J ≈ 1.5 Hz1HH-2The proton ortho to the carboxylic acid group is deshielded.
~7.9dd, J ≈ 7.8, 1.5 Hz1HH-6This proton is ortho to the carboxylic acid group and coupled to H-5.
~7.7d, J ≈ 8.7 Hz2HH-2', H-6'Protons on the methoxy-substituted ring, ortho to the biphenyl linkage.
~7.6t, J ≈ 7.8 Hz1HH-5Proton on the carboxylic acid-substituted ring.
~7.5ddd, J ≈ 7.8, 1.5, 1.5 Hz1HH-4This proton is coupled to H-2, H-5, and H-6.
~7.0d, J ≈ 8.7 Hz2HH-3', H-5'Protons ortho to the methoxy group are shielded.
3.85s3HOCH₃The methoxy group protons appear as a sharp singlet.[12]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~167.5C=OThe carbonyl carbon of the carboxylic acid is significantly downfield.
~159.0C-4'The carbon attached to the oxygen of the methoxy group is deshielded.
~141.0C-1Quaternary carbon at the biphenyl linkage.
~139.5C-1'Quaternary carbon at the biphenyl linkage.
~132.0C-3The carbon bearing the carboxylic acid group.
~130.0C-5Aromatic CH carbon.
~129.5C-2', C-6'Aromatic CH carbons ortho to the biphenyl linkage.
~128.5C-6Aromatic CH carbon.
~127.0C-2Aromatic CH carbon.
~125.0C-4Aromatic CH carbon.
~114.5C-3', C-5'Aromatic CH carbons ortho to the methoxy group are shielded.[13]
55.2OCH₃The carbon of the methoxy group.

Part 2: Mass Spectrometry – Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Protocol 2: Sample Preparation for Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the intact molecular ion.

  • Solvent System: Use high-purity, volatile solvents such as methanol, acetonitrile, or a mixture with water.[14] Avoid non-volatile buffers like phosphates or salts that can contaminate the instrument.[15]

  • Sample Concentration: A dilute solution in the range of 1-10 µg/mL is typically sufficient. Overly concentrated samples can lead to signal suppression and source contamination.

  • Additives: For carboxylic acids, analysis in negative ion mode is generally preferred, as the acidic proton is easily lost to form [M-H]⁻. Adding a small amount of a volatile base like ammonium hydroxide can enhance deprotonation. Conversely, in positive ion mode, a trace amount of a volatile acid like formic acid can promote the formation of [M+H]⁺ adducts.[14]

  • Filtration: As with NMR, filter the sample solution to remove any particulates before introduction into the mass spectrometer.

Workflow for Mass Spectrometry Data Acquisition and Analysis

Caption: Workflow for Mass Spectrometry analysis.

Data Analysis and Interpretation: Expected Mass Spectrum

Table 3: Predicted Mass Spectrometry Data

ParameterExpected ValueRationale
Molecular Formula C₁₄H₁₂O₃Based on the chemical structure.
Monoisotopic Mass 228.0786 g/mol The exact mass calculated from the most abundant isotopes.
Nominal Mass 228 g/mol The integer mass of the most abundant isotopes.[12]
Expected Ion (Negative Mode) [M-H]⁻ at m/z 227.0714Carboxylic acids readily deprotonate in negative ESI mode.
Expected Ion (Positive Mode) [M+H]⁺ at m/z 229.0859Protonation of the molecule in positive ESI mode.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.[1] For this compound, an experimentally determined mass within a few parts per million (ppm) of the calculated exact mass would confirm the molecular formula C₁₄H₁₂O₃.

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation:

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated, providing further structural information. Key predicted fragmentation pathways for the [M-H]⁻ ion include:

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 183.08.

  • Loss of CH₃ (15 Da) from the methoxy group: This would result in a fragment at m/z 212.04.

  • Cleavage of the biphenyl bond: This can lead to fragments corresponding to the individual substituted phenyl rings.

Conclusion

The synergistic application of NMR and mass spectrometry provides a robust and comprehensive analytical strategy for the structural characterization of this compound. NMR spectroscopy delivers intricate details of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and elemental composition. The protocols and interpretive guidelines presented in this application note offer a solid foundation for researchers to confidently and accurately analyze this and similar biphenyl derivatives, thereby accelerating research and development in their respective fields.

References

Application Notes & Protocols: A Guide to Developing Robust Biological Assays for Substituted Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Biphenyl Scaffold

Substituted biphenyls represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] From potent antihypertensives to selective anti-inflammatory drugs and metabolic modulators, the versatility of the biphenyl structure allows for fine-tuning of pharmacological properties, making it a cornerstone of drug discovery.[3][4][5] The biological activity of these compounds is dictated by the nature and position of their substituents, which influence their interaction with specific protein targets.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, developing, and validating robust in vitro assays to characterize the biological activity of novel substituted biphenyl compounds. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document will detail protocols for assays targeting several major classes of proteins commonly modulated by biphenyl derivatives: G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes.

Pillar 1: Foundational Principles of Robust Assay Development

Before delving into specific protocols, it is crucial to establish the principles of robust assay design. Every successful drug discovery campaign begins with an assay that is both biologically relevant and rigorously validated.[6] The goal is to create a "testing funnel" that reliably identifies true "hits"—compounds that specifically modulate the target of interest.[7]

Causality Behind Experimental Choices: The choice between a biochemical and a cell-based assay is a critical first decision.[8]

  • Biochemical Assays: These assays, using purified proteins, are ideal for directly measuring the interaction between a compound and its target (e.g., enzyme inhibition or receptor binding).[9] They offer a clean system to determine intrinsic potency (like IC50 or Kd) without the complexities of a cellular environment. However, they do not provide information on cell permeability or off-target effects within a living system.

  • Cell-Based Assays: These assays measure the effect of a compound on a biological process within a living cell.[8] They provide more physiologically relevant data, accounting for factors like membrane transport and intracellular metabolism. They are essential for confirming that a compound's activity at a purified target translates into a functional cellular response.

A Self-Validating System: A robust assay must include appropriate controls to ensure the data is reliable. Key statistical parameters like the Z'-factor are used to validate the performance of high-throughput screening (HTS) assays, indicating the separation between positive and negative controls.[10]

Addressing Compound Solubility: Biphenyl compounds, due to their aromatic nature, can exhibit poor aqueous solubility.[11] This is a critical challenge, as compound precipitation can lead to inaccurate data and false negatives.[12] It is essential to determine the solubility of test compounds in assay buffers and to use the lowest possible concentration of solvents like DMSO, which itself can affect assay performance at higher concentrations.[10][13]

Pillar 2: Assay Protocols for Key Biphenyl Target Classes

We will now detail protocols for four distinct assays, each targeting a different class of protein and representing a common application for substituted biphenyl compounds. These examples are chosen to provide a broad yet detailed overview of relevant techniques.

Protocol 1: Biochemical Assay - Selective COX-2 Inhibition

Background: Certain biphenyl derivatives, like Celecoxib, are designed to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, while sparing the constitutively expressed COX-1, which has protective functions in the gut and platelets.[5][14] This assay measures the direct inhibition of purified human recombinant COX-2.

Principle: This is a fluorometric assay that detects Prostaglandin G2, an intermediate product generated by COX-2 from its substrate, arachidonic acid.[15][16] A fluorescent probe reacts with the intermediate to produce a signal proportional to enzyme activity.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Dissolve Test Compound (10X in Assay Buffer) R2 Add Test Compound and Controls P1->R2 P2 Prepare Controls: - Vehicle (EC) - Known Inhibitor (IC) P2->R2 P3 Prepare Master Mix: - COX-2 Enzyme - COX Probe - COX Cofactor R1 Add Master Mix to 96-well plate P3->R1 R1->R2 R3 Initiate reaction with Arachidonic Acid R2->R3 R4 Measure Fluorescence kinetically (Ex/Em = 535/587 nm) R3->R4 A1 Calculate slope of fluorescence over time R4->A1 A2 Calculate % Inhibition vs. Enzyme Control (EC) A1->A2 A3 Plot % Inhibition vs. [Compound] to determine IC50 A2->A3

Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.

Detailed Protocol:

  • Materials:

    • Human Recombinant COX-2 Enzyme (e.g., from Sigma-Aldrich, Cayman Chemical)[15][16]

    • COX Assay Buffer

    • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)[9]

    • COX Cofactor (e.g., hemin)

    • Arachidonic Acid (substrate)

    • Known selective COX-2 inhibitor (e.g., Celecoxib) for positive control[15]

    • 96-well white opaque plates

    • Fluorescence plate reader

  • Procedure:

    • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute lyophilized enzyme and store on ice.[16] Prepare a 10X working solution of test compounds and the Celecoxib control in Assay Buffer (final DMSO concentration should be <1%).

    • Assay Plate Setup:

      • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

      • Inhibitor Control (IC) wells: Add 10 µL of 10X Celecoxib.

      • Test Compound (S) wells: Add 10 µL of 10X test compound dilutions.

    • Reaction Mix: Prepare a master mix containing Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme for the number of wells required. Add 80 µL of this mix to all wells.

    • Initiation: Pre-set the plate reader to the correct settings (kinetic mode, Ex/Em = 535/587 nm, 25°C).[15] Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells using a multi-channel pipette.

    • Measurement: Immediately begin measuring fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence curve (ΔRFU/ΔT).

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = ((Slope_EC - Slope_S) / Slope_EC) * 100

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Expected Results & Data Presentation:

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Biphenyl Derivative A COX-20.05 >200
Biphenyl Derivative BCOX-21.215
Celecoxib (Control)COX-20.06>100[5]
Ibuprofen (Non-selective)COX-1/2~5 / ~10~0.5
Protocol 2: Nuclear Receptor Ligand Binding - PPARγ TR-FRET Assay

Background: Some biphenyl compounds, such as Telmisartan, can function as modulators of nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of metabolism.[3][17] This assay determines if a compound can bind to the PPARγ ligand-binding domain (LBD).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying molecular interactions.[18][19] The assay uses a GST-tagged PPARγ-LBD, a terbium (Tb)-labeled anti-GST antibody (donor), and a fluorescently labeled ligand or "tracer" (acceptor).[20] When the tracer is bound to the receptor, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.[20] The use of a long-lifetime lanthanide donor allows for a time-gated measurement that minimizes background fluorescence.[19][21]

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare serial dilutions of Test Compound R1 Add Test Compound and 2X PPARγ-LBD to 384-well plate P1->R1 P2 Prepare 2X PPARγ-LBD P2->R1 P3 Prepare 4X Tracer/ Tb-anti-GST Ab Mix R2 Add 4X Tracer/Ab Mix P3->R2 R1->R2 R3 Incubate at RT (e.g., 1-2 hours) R2->R3 R4 Read TR-FRET signal (Ex: 340nm, Em: 495nm & 520nm) R3->R4 A1 Calculate Emission Ratio (520nm / 495nm) R4->A1 A2 Normalize data and calculate % Displacement A1->A2 A3 Plot % Displacement vs. [Compound] to determine IC50 A2->A3

Caption: Workflow for the PPARγ TR-FRET competitive binding assay.

Detailed Protocol:

  • Materials:

    • GST-tagged PPARγ Ligand Binding Domain (LBD) (e.g., Thermo Fisher Scientific)

    • LanthaScreen™ Tb-anti-GST Antibody (Donor)[20]

    • Fluorescent PPARγ ligand (Tracer) (e.g., Fluormone™ PL Green)

    • TR-FRET Dilution Buffer

    • 384-well low-volume black plates

    • TR-FRET compatible plate reader

  • Procedure:

    • Compound Plating: Prepare a serial dilution of test compounds in TR-FRET buffer directly in the 384-well plate.

    • Reagent Preparation: Prepare a 2X working solution of PPARγ-LBD and a 4X working solution of the Tracer/Tb-antibody mix in TR-FRET buffer.

    • Assay Assembly:

      • Add the 2X PPARγ-LBD solution to the wells containing the test compounds.

      • Add the 4X Tracer/Tb-antibody mix to all wells.

    • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measurement: Read the plate on a TR-FRET enabled reader, collecting emission data at 495 nm (terbium emission) and 520 nm (FRET-sensitized tracer emission) after excitation at ~340 nm.[22]

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm) for each well.

    • Normalize the data to controls (0% displacement = no compound; 100% displacement = high concentration of unlabeled known ligand).

    • Plot the percent displacement against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Expected Results & Data Presentation:

CompoundTargetAssay TypeIC50 (µM)
Biphenyl Derivative C PPARγTR-FRET Binding 0.85
Telmisartan (Control)PPARγTR-FRET Binding4.5[17]
Rosiglitazone (Control)PPARγTR-FRET Binding0.07[17]
Protocol 3: Cell-Based Assay - PPARγ Agonist Luciferase Reporter Assay

Background: After confirming binding, it's crucial to determine the functional consequence—is the compound an agonist (activator), antagonist (blocker), or inverse agonist? This cell-based reporter assay measures the ability of a compound to activate PPARγ-mediated gene transcription.[11]

Principle: This assay uses a host cell line (e.g., HEK293T) transiently transfected with two plasmids. The first plasmid expresses a fusion protein of the GAL4 DNA-binding domain (DBD) and the PPARγ LBD. The second is a reporter plasmid containing a promoter with GAL4 upstream activating sequences (UAS) that drives the expression of the firefly luciferase gene.[7][23] If a test compound binds to and activates the PPARγ-LBD, the fusion protein binds to the UAS and drives luciferase expression, which is quantified by measuring luminescence after adding a substrate. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.[23]

Signaling Pathway Diagram:

cluster_cell HEK293T Cell Compound Biphenyl Compound (Agonist) Receptor GAL4-DBD::PPARγ-LBD (Fusion Protein) Compound->Receptor Binds & Activates Reporter GAL4 UAS -> Luciferase Gene Receptor->Reporter Binds UAS & Initiates Transcription Luciferase Luciferase Protein Reporter->Luciferase Translation Light Light (Luminescence) Luciferase->Light Substrate Luciferin Substrate Substrate->Luciferase Catalysis

Caption: Luciferase reporter assay for PPARγ activation.

Detailed Protocol:

  • Materials:

    • HEK293T cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Expression plasmid for GAL4-PPARγ-LBD

    • Reporter plasmid pFR-Luc (containing GAL4 UAS and firefly luciferase)

    • Control plasmid for Renilla luciferase (e.g., pRL-SV40)

    • Transfection reagent (e.g., Lipofectamine)

    • 96-well white, clear-bottom cell culture plates

    • Dual-Glo® Luciferase Assay System (Promega)

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Transfection: Prepare a transfection mix containing the three plasmids and the transfection reagent according to the manufacturer's protocol. Replace the cell medium with the transfection mix and incubate for 4-6 hours.

    • Compound Treatment: After incubation, replace the transfection medium with fresh medium containing serial dilutions of the test compounds or a known agonist (e.g., Rosiglitazone). Incubate for 16-24 hours.

    • Lysis and Luminescence Reading:

      • Remove the medium and lyse the cells.

      • Add the Dual-Glo® Luciferase Reagent (measures firefly luciferase activity). Read luminescence.

      • Add the Dual-Glo® Stop & Glo® Reagent (quenches firefly activity and measures Renilla luciferase activity). Read luminescence again.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence to normalize the data.

    • Calculate the "Fold Activation" by dividing the normalized ratio of the compound-treated well by the normalized ratio of the vehicle control well.

    • Plot the Fold Activation against the logarithm of the compound concentration to determine the EC50 value.

Troubleshooting Tips:

  • Low Signal: Check DNA quality and optimize the DNA:transfection reagent ratio. Ensure luciferase reagents are fresh and properly stored.[24][25]

  • High Variability: Prepare master mixes for transfection and compound dilutions to minimize pipetting errors. Use opaque white plates to reduce well-to-well crosstalk.[24][25]

Protocol 4: Cell-Based Assay - AT1 Receptor Antagonism (Calcium Flux)

Background: The largest class of biphenyl-containing drugs are the "sartans" (e.g., Valsartan, Losartan), which are antagonists of the Angiotensin II Type 1 (AT1) receptor, a GPCR.[6][26][27] Blocking this receptor prevents vasoconstriction and lowers blood pressure.[2][4]

Principle: The AT1 receptor is a Gq-coupled GPCR. Upon activation by its natural ligand, Angiotensin II (Ang II), it triggers a signaling cascade that results in the release of intracellular calcium (Ca2+).[28] This assay measures a compound's ability to block this Ca2+ release. Cells expressing the AT1 receptor are pre-loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM). When the cells are stimulated with Ang II, the resulting increase in intracellular Ca2+ causes a significant increase in fluorescence. An antagonist will bind to the receptor and prevent this fluorescence increase when the cells are subsequently challenged with Ang II.

Signaling Pathway Diagram:

AngII Angiotensin II (Agonist) Receptor AT1 Receptor (GPCR) AngII->Receptor Cannot Bind Antagonist Biphenyl Compound (Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca2+ Release ER->Ca

Caption: AT1 receptor signaling and antagonist action.

Detailed Protocol:

  • Materials:

    • CHO or HEK293 cells stably expressing the human AT1 receptor

    • Cell culture medium

    • Fluo-4 AM calcium indicator dye

    • Probenecid (an efflux inhibitor to retain the dye)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • Angiotensin II (agonist)

    • Valsartan or Losartan (control antagonist)

    • 96- or 384-well black, clear-bottom cell culture plates

    • Fluorescent plate reader with liquid injection capability (e.g., FLIPR, FlexStation)

  • Procedure:

    • Cell Plating: Plate AT1R-expressing cells in black, clear-bottom plates and grow overnight to form a confluent monolayer.

    • Dye Loading: Remove growth medium and add Assay Buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C.

    • Compound Addition: Wash the cells with Assay Buffer. Add serial dilutions of test compounds or a control antagonist (e.g., Valsartan) to the plate and incubate for 15-30 minutes.

    • Measurement: Place the plate in the fluorescent reader. Establish a stable baseline reading.

    • Agonist Injection: Using the instrument's injector, add a pre-determined concentration of Angiotensin II (typically the EC80) to all wells.

    • Data Collection: Immediately measure the fluorescence intensity over time (typically for 60-120 seconds) to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after Ang II addition.

    • Calculate the percent inhibition of the Ang II response for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the curve to determine the IC50.

Expected Results & Data Presentation:

CompoundTargetAssay TypeIC50 (nM)
Biphenyl Derivative D AT1 ReceptorCalcium Flux 15.2
Valsartan (Control)AT1 ReceptorCalcium Flux~30-50
Losartan (Control)AT1 ReceptorCalcium Flux~20-40

Conclusion

The development of robust and reliable assays is fundamental to the successful discovery and characterization of novel substituted biphenyl compounds. By understanding the underlying principles of each assay and carefully selecting the appropriate format—biochemical or cell-based—researchers can generate high-quality, reproducible data. The detailed protocols provided herein for COX-2, PPARγ, and AT1 receptor assays serve as a comprehensive guide for interrogating the biological activity of this important class of therapeutic agents. Adherence to these principles of scientific integrity, from careful control selection to addressing challenges like compound solubility, will ultimately accelerate the journey from a promising biphenyl scaffold to a potential clinical candidate.

References

Application Notes and Protocols for 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Carboxylic Acid Scaffold as a Privileged Structure in Drug Design

The biphenyl carboxylic acid motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. Its inherent properties—a rigid yet conformationally adaptable biphenyl core for hydrophobic interactions, combined with a strategically positioned carboxylic acid for critical hydrogen bonding and ionic interactions—make it a versatile scaffold for inhibitor and modulator design. Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory effects.[1] This document provides an in-depth guide for researchers exploring the therapeutic potential of a specific analog, 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (Compound 1), focusing on its most probable biological targets based on robust chemoinformatic and literature-based inference: the urate transporter 1 (URAT1) and the peroxisome proliferator-activated receptors (PPARs).

Part 1: Chemoinformatic Profile and Physicochemical Properties of Compound 1

A foundational step in drug design is the characterization of the lead compound. This compound is a small molecule with favorable drug-like properties.

PropertyValueSource
IUPAC Name 3-(4-methoxyphenyl)benzoic acid[2]
CAS Number 725-05-3[3][4]
Molecular Formula C₁₄H₁₂O₃[3][4]
Molecular Weight 228.24 g/mol [3][4]
Predicted pKa 4.15 ± 0.10[4]
Predicted XlogP 3.0[2]
Physical Form Off-White to Pale Grey Solid[4]
Solubility Slightly soluble in Chloroform and Methanol[4]

Part 2: Primary Inferred Target - URAT1 Inhibition for Hyperuricemia and Gout

Scientific Rationale: Hyperuricemia, characterized by elevated serum uric acid levels, is a primary cause of gout, a painful inflammatory arthritis.[5] A key regulator of uric acid homeostasis is the urate transporter 1 (URAT1, SLC22A12), which is responsible for the majority of urate reabsorption in the renal proximal tubules.[6][7] Therefore, inhibiting URAT1 is a clinically validated and highly effective strategy for increasing uric acid excretion and lowering serum urate levels.[5][8]

Recent drug discovery efforts have identified the biphenyl carboxylic acid scaffold as a potent pharmacophore for URAT1 inhibition.[5][9] This structural motif effectively mimics endogenous substrates, with the carboxylic acid moiety providing the critical anionic charge for recognition by the transporter and the biphenyl core occupying a key hydrophobic pocket. The structure of this compound aligns perfectly with this pharmacophore, making URAT1 its most probable high-affinity target.

Mechanism of Action: URAT1 Inhibition

The proposed mechanism involves competitive inhibition of uric acid reabsorption at the apical membrane of renal proximal tubule cells. Compound 1 is hypothesized to bind to the substrate recognition site of URAT1, preventing the transporter from binding and reabsorbing uric acid from the tubular lumen back into the bloodstream. This leads to a net increase in the renal excretion of uric acid.

URAT1_Inhibition_Workflow cluster_tubule Renal Proximal Tubule Lumen cluster_cell Tubular Epithelial Cell UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter Extracellular Binding Site UricAcid_Lumen->URAT1:f0 Reabsorption Compound1 This compound Compound1->URAT1:f0 Competitive Inhibition UricAcid_Cell Uric Acid (Reabsorbed) URAT1->UricAcid_Cell Blood Bloodstream UricAcid_Cell->Blood Enters Circulation

Figure 1: Proposed mechanism of URAT1 inhibition.
Protocol 1: In Vitro URAT1 Inhibition Assay

This protocol describes a cell-based assay to quantify the inhibitory potential of this compound against human URAT1 (hURAT1).

Objective: To determine the IC₅₀ value of the test compound for hURAT1-mediated uric acid uptake.

Materials:

  • HEK293 cells stably expressing hURAT1 (HEK-hURAT1).

  • HEK293 wild-type (WT) cells (for counter-screening).

  • [¹⁴C]-Uric Acid (radiolabeled substrate).

  • Hanks' Balanced Salt Solution (HBSS) buffered with MES.

  • This compound (Compound 1).

  • Benzbromarone (positive control inhibitor).[5]

  • Scintillation counter and vials.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK-hURAT1 and HEK-WT cells in appropriate media until they reach 80-90% confluency in 24-well plates.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound 1 in DMSO. Serially dilute in HBSS to create a range of test concentrations (e.g., 0.01 µM to 100 µM). Prepare similar dilutions for Benzbromarone.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 0.5 mL of pre-warmed HBSS.

    • Add 200 µL of HBSS containing the various concentrations of Compound 1 or Benzbromarone to the HEK-hURAT1 cells. Add HBSS with 0.1% DMSO to control wells.

    • Incubate for 10 minutes at 37°C.

  • Substrate Addition:

    • Add 200 µL of HBSS containing [¹⁴C]-Uric Acid (final concentration ~50 µM) to each well.

    • Incubate for exactly 5 minutes at 37°C.

  • Assay Termination:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with 1 mL of ice-cold HBSS to remove extracellular radiolabel.

  • Cell Lysis and Measurement:

    • Add 0.5 mL of 0.1 M NaOH to each well to lyse the cells.

    • Incubate for 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial containing 5 mL of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the CPM values from HEK-WT cells (non-specific uptake) from the HEK-hURAT1 CPM values.

    • Normalize the data to the vehicle control (0.1% DMSO) to represent 100% activity.

    • Plot the percentage of inhibition against the log concentration of Compound 1.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (log[inhibitor] vs. normalized response).

Part 3: Secondary Inferred Target - PPAR Modulation for Metabolic and Inflammatory Diseases

Scientific Rationale: Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors (PPARα, PPARβ/δ, PPARγ) that act as ligand-activated transcription factors.[10][11] They are master regulators of lipid and glucose metabolism, as well as inflammation.[11] PPARγ, in particular, is the target of the thiazolidinedione (TZD) class of antidiabetic drugs.[10] The biphenyl scaffold, especially when substituted with methoxy groups, has been identified in compounds that modulate PPAR activity.[12][13] For instance, certain chalcones containing methoxy-phenyl groups act as potent PPARγ activators.[12] Given its structure, this compound is a viable candidate for investigation as a selective PPAR modulator (SPPARM). SPPARMs are sought after as they may offer therapeutic benefits with a reduced side-effect profile compared to full agonists.[10]

Mechanism of Action: PPARγ Modulation

As a potential PPARγ modulator, Compound 1 would diffuse into the cell and bind to the ligand-binding domain (LBD) of PPARγ in the nucleus. This binding induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressors. The PPARγ-RXR (Retinoid X Receptor) heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription. This can lead to improved insulin sensitivity, regulation of adipogenesis, and anti-inflammatory effects through the modulation of macrophage polarization.[10][14]

PPAR_Modulation_Pathway cluster_cell Cell Cytoplasm & Nucleus cluster_nucleus Nucleus Compound1 Compound 1 PPARg PPARγ Compound1->PPARg Binding to LBD CoRepressor Co-Repressor PPARg->CoRepressor node_complex PPARγ-RXR Heterodimer RXR RXR CoActivator Co-Activator CoActivator->node_complex Recruitment PPRE PPRE (DNA) TargetGenes Target Gene Transcription (e.g., Adiponectin, aP2) PPRE->TargetGenes Activates BiologicalResponse Improved Insulin Sensitivity Anti-inflammatory Effects TargetGenes->BiologicalResponse Leads to node_complex->PPRE Binds to DNA

Figure 2: General signaling pathway for PPARγ activation.
Protocol 2: PPARγ Transactivation Assay (Luciferase Reporter Assay)

This protocol is designed to measure the ability of this compound to activate the transcriptional activity of PPARγ.

Objective: To determine the EC₅₀ value of the test compound as a PPARγ agonist/modulator.

Materials:

  • HEK293 or a similar mammalian cell line.

  • Expression vector for full-length human PPARγ.

  • Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., pGL3-PPRE-luc).

  • A control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).

  • Lipofectamine or other suitable transfection reagent.

  • This compound (Compound 1).

  • Rosiglitazone (positive control full agonist).[10]

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Transfection:

    • Seed HEK293 cells in 24-well plates.

    • Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow cells to recover for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of Compound 1 and Rosiglitazone in the appropriate cell culture medium.

    • Aspirate the medium from the transfected cells and replace it with medium containing the test compounds or vehicle control (0.1% DMSO).

    • Incubate for an additional 18-24 hours.

  • Cell Lysis:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100 µL of passive lysis buffer per well.

    • Incubate for 15 minutes on a rocking platform at room temperature.

  • Luciferase Activity Measurement:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity using a luminometer.

    • Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.

  • Data Analysis:

    • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.

    • Calculate the "Fold Activation" by dividing the normalized luciferase activity of compound-treated wells by the normalized activity of the vehicle control wells.

    • Plot the Fold Activation against the log concentration of Compound 1.

    • Determine the EC₅₀ value using a non-linear regression analysis.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for drug discovery. Based on strong structural homology to known inhibitors and modulators, its most likely biological targets are the URAT1 transporter and PPAR nuclear receptors. The protocols detailed herein provide a robust framework for validating these hypotheses and quantifying the compound's potency and efficacy.

Successful confirmation of activity against URAT1 would position this compound as a lead candidate for the development of novel treatments for gout and hyperuricemia. Alternatively, confirmed activity as a PPARγ modulator could open avenues for developing new therapies for type 2 diabetes and other metabolic disorders, potentially with an improved safety profile over existing drugs. Further studies should include selectivity profiling against other transporters and nuclear receptors, as well as in vivo efficacy studies in relevant animal models of disease.

References

Application Notes and Protocols for the Scalable Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the scalable synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for robust implementation from laboratory to pilot-plant scale, with a focus on the Suzuki-Miyaura cross-coupling reaction. This guide emphasizes process optimization, safety considerations, and purification strategies to ensure high yield and purity of the final product.

Introduction and Strategic Overview

This compound is a valuable building block in the synthesis of various biologically active molecules. Its scalable and cost-effective production is crucial for advancing drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the pivotal biaryl bond in this molecule due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the required boronic acid reagents.[1][2]

This guide will detail a robust process for the synthesis of this compound, starting from readily available 3-bromobenzoic acid and 4-methoxyphenylboronic acid. We will cover process development at the lab scale, critical considerations for scale-up, and detailed protocols for both laboratory and pilot-plant production.

The Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The core of this synthetic strategy is the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. The catalytic cycle, a fundamental concept in understanding and optimizing this reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Reactants 3-Bromobenzoic Acid + 4-Methoxyphenylboronic Acid Product This compound Reactants->Product Pd Catalyst, Base, Solvent Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Pd0

Figure 1: The Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Laboratory Scale Synthesis Protocol (10 g Scale)

This protocol is optimized for a laboratory setting and serves as the foundation for process scale-up.

Reagents and Materials
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-Bromobenzoic acid201.0210.0 g0.04971.0
4-Methoxyphenylboronic acid151.968.3 g0.05461.1
Palladium(II) acetate (Pd(OAc)₂)224.50.11 g0.0004970.01
Triphenylphosphine (PPh₃)262.290.52 g0.001990.04
Potassium Carbonate (K₂CO₃)138.2113.7 g0.0992.0
1,4-Dioxane-100 mL--
Water-25 mL--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromobenzoic acid (10.0 g), 4-methoxyphenylboronic acid (8.3 g), palladium(II) acetate (0.11 g), triphenylphosphine (0.52 g), and potassium carbonate (13.7 g).

  • Solvent Addition and Degassing: Add 1,4-dioxane (100 mL) and water (25 mL) to the flask. Degas the mixture by bubbling nitrogen through the solution for 20 minutes. Maintaining a nitrogen atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate (50 mL).

    • Transfer the filtrate to a separatory funnel. Add 100 mL of water and 100 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the solid by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum to yield pure this compound. Typical yields are in the range of 85-95%.

Scale-Up Considerations and Pilot Plant Protocol (1 kg Scale)

Scaling up a chemical synthesis from the lab to a pilot plant introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.

Key Scale-Up Challenges
  • Heat Transfer: The exothermicity of the Suzuki-Miyaura coupling can become a significant safety hazard at a larger scale.[3][4] Proper reactor design with efficient cooling systems is essential to maintain temperature control.

  • Mass Transfer: Inefficient stirring in large reactors can lead to localized "hot spots" and incomplete reactions. The choice of impeller and stirring speed is critical.

  • Reagent Addition: The method of reagent addition can impact reaction kinetics and impurity profiles. For larger scales, controlled addition of one of the reactants or the catalyst solution may be necessary.

  • Work-up and Product Isolation: Handling large volumes of solvents and performing extractions and filtrations require specialized equipment. The purification method may also need to be adapted for large quantities.

  • Palladium Removal: Reducing residual palladium levels in the final product to acceptable limits (typically in the ppm range for pharmaceuticals) is a major challenge.[5][6] This may require the use of scavengers or specialized filtration techniques.

Scale_Up_Workflow Start Raw Material Charging Reaction Controlled Reaction (Temperature Monitoring) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Filtration Catalyst Filtration Quenching->Filtration PhaseSeparation Aqueous Work-up (Phase Separation) Filtration->PhaseSeparation Crystallization Crystallization PhaseSeparation->Crystallization Isolation Product Isolation (Centrifugation/Filtration) Crystallization->Isolation Drying Drying Isolation->Drying End Final Product Drying->End

Figure 2: A generalized workflow for the scaled-up synthesis of this compound.

Pilot Plant Scale Synthesis Protocol (1 kg Scale)

This protocol is designed for a 20 L reactor.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-Bromobenzoic acid201.021.0 kg4.971.0
4-Methoxyphenylboronic acid151.960.83 kg5.461.1
Palladium(II) acetate (Pd(OAc)₂)224.511.0 g0.04970.01
Triphenylphosphine (PPh₃)262.2952.0 g0.1990.04
Potassium Carbonate (K₂CO₃)138.211.37 kg9.92.0
Toluene-10 L--
Water-2.5 L--
  • Reactor Charging: Charge the 20 L reactor with 3-bromobenzoic acid (1.0 kg), 4-methoxyphenylboronic acid (0.83 kg), palladium(II) acetate (11.0 g), triphenylphosphine (52.0 g), and potassium carbonate (1.37 kg).

  • Solvent Addition and Inerting: Add toluene (10 L) and water (2.5 L). Seal the reactor and inert the atmosphere by performing three cycles of vacuum and nitrogen backfill.

  • Controlled Heating and Reaction: Begin agitation and slowly heat the reactor contents to 85-90 °C. Monitor the internal temperature closely. Once at temperature, maintain for 4-6 hours, with regular sampling for HPLC analysis to determine reaction completion.

  • Cooling and Catalyst Removal: Cool the reactor to 40-50 °C. Filter the reaction mixture through a pre-coated filter press to remove the heterogeneous palladium catalyst. Wash the reactor and filter cake with toluene (2 L).

  • Aqueous Work-up: Transfer the filtrate to a suitable vessel for phase separation. Add 10 L of water. Agitate and then allow the layers to separate. Remove the lower aqueous layer.

  • Acidification and Precipitation: To the organic layer, add 10 L of 2 M hydrochloric acid with stirring. This will protonate the carboxylate and precipitate the product.

  • Product Isolation: Cool the slurry to 10-15 °C and stir for at least one hour. Isolate the solid product by centrifugation or filtration.

  • Washing and Drying: Wash the product cake with cold water until the washings are neutral. Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • HPLC: To determine the purity of the final product.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: As a preliminary indicator of purity.

Safety and Environmental Considerations

  • Reagent Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle all chemicals in a well-ventilated fume hood.

  • Exothermic Reactions: Be aware of the potential for an exothermic reaction, especially during scale-up.[3][4] Ensure that adequate cooling capacity is available.

  • Palladium Waste: Palladium is a precious metal and a heavy metal.[7] All palladium-containing waste should be collected and disposed of according to institutional and environmental regulations. Consider implementing procedures for palladium recovery and recycling.[8]

  • Solvent Waste: Organic solvent waste should be collected in appropriately labeled containers for proper disposal.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable route for the synthesis of this compound. Careful optimization of reaction conditions at the laboratory scale, coupled with a thorough understanding of the challenges associated with scale-up, allows for the robust and safe production of this important intermediate at the pilot plant scale. The protocols and considerations outlined in this document provide a solid foundation for researchers and process chemists to successfully implement this synthesis in their own facilities.

References

Troubleshooting & Optimization

Suzuki Coupling Reactions: A Technical Support Center for Optimal Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common issues encountered during Suzuki-Miyaura cross-coupling reactions. As a cornerstone of modern organic synthesis for C-C bond formation, mastering this reaction is crucial.[1][2][3] This resource synthesizes mechanistic understanding with field-proven strategies to help you navigate experimental challenges and optimize your reaction outcomes.

Understanding the Fundamentals: The Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid or ester) and an organic halide or triflate in the presence of a base.[2][4][5] A firm grasp of its catalytic cycle is paramount for effective troubleshooting. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[2][4]

  • Transmetalation: The organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[1][4][5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple to form the new C-C bond, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[4][6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)L₂-R² OxAdd->Trans Transmetalation (R²-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination Product R¹-R² Trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Issue 1: Low or No Yield

Q: My Suzuki coupling reaction is giving a very low yield or failing completely. What are the most common initial checks I should perform?

A: Low yields are a frequent issue and can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7] This is especially problematic for electron-deficient or heteroaryl boronic acids.[6] Consider using fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates.[6][7][8]

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[7] Couplings with less reactive aryl chlorides often require more specialized, highly active catalyst systems with electron-rich, bulky ligands.[6][9]

    • Catalyst and Ligand Integrity: Palladium catalysts can degrade over time, and phosphine ligands are notoriously susceptible to oxidation.[7] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. The formation of a black precipitate, known as palladium black, can be an indicator of catalyst deactivation through agglomeration.[9]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical.[10] Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands, leading to side reactions like homocoupling.[7][11] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Always use anhydrous and thoroughly degassed solvents.[7] The choice of solvent can also influence reaction selectivity and rate.[12][13][14] Ensure your base is of high purity and appropriate for your substrate.

Low_Yield_Troubleshooting Start Low or No Yield Reagent_Check Check Reagent Quality Start->Reagent_Check Condition_Check Check Reaction Conditions Start->Condition_Check Boronic_Acid Boronic Acid/Ester Stability? Reagent_Check->Boronic_Acid Halide Aryl Halide Reactivity? Reagent_Check->Halide Catalyst Catalyst/Ligand Integrity? Reagent_Check->Catalyst Atmosphere Inert Atmosphere? Condition_Check->Atmosphere Solvent_Base Solvent/Base Purity? Condition_Check->Solvent_Base Solution1 Use Fresh Reagent or More Stable Ester (e.g., MIDA) Boronic_Acid->Solution1 Yes Solution2 Use More Active Catalyst/ Ligand System Halide->Solution2 Yes Solution3 Use Fresh Catalyst/Ligand Catalyst->Solution3 Yes Solution4 Ensure Proper Degassing and Inert Gas Purge Atmosphere->Solution4 No Solution5 Use Anhydrous, Degassed Solvents and Pure Base Solvent_Base->Solution5 No

Caption: Decision workflow for troubleshooting low yields in Suzuki coupling.

Issue 2: Significant Side Products

Q: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid (R²-R²), is a common side reaction that consumes your nucleophile and reduces the yield of the desired cross-coupled product.[6]

  • Primary Cause: Presence of Oxygen. The main culprit for homocoupling is often the presence of oxygen.[7][15] Oxygen can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules.[6] This process can also be involved in the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, but excessive amounts lead to the unwanted side product.

  • Prevention Strategies:

    • Rigorous Degassing: Thoroughly degas your solvent(s) before use. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or using a freeze-pump-thaw technique for more sensitive reactions.

    • Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the entire reaction setup and duration.[16]

    • Use of Pd(0) Source: Starting with a Pd(0) catalyst source [e.g., Pd(PPh₃)₄ or Pd₂(dba)₃] can sometimes reduce homocoupling compared to Pd(II) sources [e.g., Pd(OAc)₂, PdCl₂(dppf)] that require in-situ reduction, a process that can sometimes favor homocoupling.

Q: My main side product is the result of protodeboronation. How can I minimize this?

A: Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[7][16] This is a major pathway for boronic acid degradation.

  • Causality: The stability of the C-B bond is highly dependent on the electronic nature of the attached organic group. Electron-withdrawing groups make the boronic acid more susceptible to this side reaction.[7] The reaction is often promoted by aqueous basic conditions.

  • Mitigation Strategies:

    • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative. Pinacol esters, MIDA boronates, or aryltrifluoroborates are significantly more robust and less prone to premature decomposition.[6][7][8] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[17]

    • Anhydrous Conditions: If your substrates and other reagents are compatible, running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[8]

    • Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also promote its decomposition.[1][18] Weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) if protodeboronation is a major issue.[19][20]

Side ReactionPrimary Cause(s)Key Prevention Strategies
Homocoupling Presence of OxygenRigorous degassing of solvents; maintain inert atmosphere.
Protodeboronation Water, Base, Substrate ElectronicsUse stable boronic esters (Pinacol, MIDA); anhydrous conditions; milder base.
Dehalogenation Hydride sources, Prolonged heatingUse high-purity solvents; optimize reaction time.[8]
Issue 3: Catalyst and Reagent Selection

Q: How do I choose the right catalyst, ligand, base, and solvent for my specific substrates?

A: There is no single "best" set of conditions; optimization is key. However, understanding the role of each component provides a rational starting point.

  • Catalyst/Ligand System:

    • For Unreactive Halides (e.g., Aryl Chlorides): Oxidative addition is slow. Use catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9][16] These ligands promote the oxidative addition step.

    • For Electron-Rich Halides: Similar to aryl chlorides, these substrates can be challenging. Electron-rich ligands are also beneficial here.[21]

  • Base Selection: The base activates the organoboron species.[1][18]

    • Inorganic bases like carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are most common and generally provide high yields.[1]

    • Cesium carbonate (Cs₂CO₃) is often very effective but more expensive.

    • Potassium phosphate (K₃PO₄) is a strong, effective base, often used in anhydrous conditions.[16]

    • The choice can be substrate-dependent. A screening of different bases is often a valuable optimization step.[1]

  • Solvent System: The solvent solubilizes reagents and stabilizes catalytic species.[7][12]

    • Common choices include toluene, 1,4-dioxane, THF, or DMF , often with water as a co-solvent.[5][7]

    • The polarity of the solvent can influence the reaction pathway and selectivity.[12][22] For instance, polar aprotic solvents like DMF or MeCN can sometimes alter the active catalytic species compared to nonpolar solvents like toluene.[12]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for many Suzuki couplings.

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).[7] If not already added, introduce the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4][7]

Protocol 2: Solvent Degassing by Inert Gas Sparging
  • Select an appropriate solvent or solvent mixture for your reaction.

  • Place the solvent in a flask with an inlet for an inert gas line and an outlet needle.

  • Submerge the inert gas line below the solvent surface.

  • Bubble a steady stream of argon or nitrogen through the solvent for at least 15-30 minutes with gentle stirring.[16]

  • Use the degassed solvent immediately for the best results.

References

Technical Support Center: Purification of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 725-05-3).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. Drawing from extensive field experience and established chemical principles, this guide provides in-depth troubleshooting, detailed protocols, and a foundational understanding of the purification process.

I. Understanding the Molecule and Its Synthesis

This compound is a biphenyl derivative, a structural motif prevalent in pharmaceuticals and functional materials.[4] Its synthesis most commonly involves a Suzuki-Miyaura cross-coupling reaction.[4][5][6] Understanding the specifics of this reaction is the first step in predicting and overcoming purification challenges.

The typical synthetic route couples 3-bromobenzoic acid with 4-methoxyphenylboronic acid, catalyzed by a palladium complex in the presence of a base.

Diagram: Suzuki-Miyaura Coupling for Synthesis

G cluster_reactants Reactants cluster_reagents Reagents A 3-Bromobenzoic Acid E This compound A->E B 4-Methoxyphenylboronic Acid B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E

Caption: Synthesis of the target molecule via Suzuki coupling.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from the synthesis?

A1: The impurity profile is directly linked to the Suzuki-Miyaura coupling reaction. Key impurities include:

  • Unreacted Starting Materials: 3-bromobenzoic acid and 4-methoxyphenylboronic acid.

  • Homocoupling Byproducts: Formation of 4,4'-dimethoxy-1,1'-biphenyl from the self-coupling of the boronic acid.

  • Protodeboronation Product: Formation of anisole from the replacement of the boronic acid group with a hydrogen atom.

  • Catalyst Residues: Residual palladium from the catalyst.

Q2: My crude product is a dark, oily solid. What is the likely cause?

A2: A dark, oily appearance often points to the presence of residual palladium catalyst, which can form colloidal palladium black. It may also indicate the presence of polymeric byproducts or other high-molecular-weight species formed during the reaction.

Q3: I'm having trouble with low yields after purification. What are the common pitfalls?

A3: Low recovery can stem from several factors:

  • Inappropriate Recrystallization Solvent: Using a solvent in which the product is too soluble, even at low temperatures.

  • Product Loss During Extraction: The carboxylic acid functionality makes the product's solubility pH-dependent. Ensure the aqueous layer is sufficiently acidified during workup to precipitate the product.

  • Adsorption onto Stationary Phase: During column chromatography, highly polar compounds can irreversibly adsorb to silica gel if the mobile phase is not sufficiently polar.

III. Troubleshooting Guide

This section provides a problem-and-solution framework for common purification challenges.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Gray/Black Color in Product Residual palladium catalyst.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution and filter through celite. 2. Silica Plug: Dissolve the crude product in an appropriate solvent and pass it through a short plug of silica gel.
Incomplete Removal of Starting Materials Similar polarity to the desired product.1. Acid-Base Extraction: Exploit the acidic nature of the carboxylic acid. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., NaHCO₃). The desired product will move to the aqueous layer as its carboxylate salt. The less acidic impurities will remain in the organic layer. Re-acidify the aqueous layer to precipitate the pure product. 2. Recrystallization: Carefully select a solvent system that maximizes the solubility difference between the product and impurities. Aqueous ethanol or a benzene/petroleum ether mixture can be effective.[7]
Product Fails to Crystallize ("Oils Out") Presence of impurities inhibiting crystal lattice formation. Supersaturation is too high.1. Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation. 2. Seeding: Add a small crystal of pure product to the cooled solution. 3. Solvent Adjustment: Add a co-solvent in which the product is less soluble (an "anti-solvent") dropwise to the solution. For example, slowly adding water to an ethanol solution can promote crystallization.[7]
Poor Separation on Silica Gel Column The carboxylic acid group leads to strong interaction with silica, causing streaking and poor separation.1. Acidify the Mobile Phase: Add a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks. 2. Use Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography is often more effective.[8] A mobile phase of water/acetonitrile with a TFA or formic acid modifier is a good starting point.[8]

Diagram: Purification Method Selection

G A Crude Product Analysis (TLC, LC-MS, NMR) B Major Impurities: Starting Materials A->B C Major Impurities: Byproducts (e.g., homocoupling) A->C D High Purity Required (>99%) A->D E Acid-Base Extraction B->E G Column Chromatography (Normal or Reversed-Phase) C->G H Preparative HPLC D->H F Recrystallization E->F I Pure Product F->I F->I G->F H->I

Caption: Decision tree for selecting the appropriate purification method.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This is the first-line approach for removing non-acidic and weakly acidic impurities.

  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). The target compound will move into the aqueous layer as the sodium carboxylate salt.

  • Separation: Combine the aqueous layers. The organic layer, containing non-polar impurities like the homocoupled byproduct, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is approximately 2. A white precipitate of the purified product should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Recrystallization: Dissolve the dried solid in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Protocol 2: Reversed-Phase Flash Chromatography

This method is ideal when impurities have polarities similar to the product.

  • Stationary Phase: C18-functionalized silica gel.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMF).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective.[8]

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase the concentration to elute the compounds. A typical gradient might be 10-100% B over 20-30 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water and TFA may require a high-vacuum pump or lyophilization for complete dryness.

V. Purity Assessment

After purification, it is crucial to assess the purity of this compound.

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point is 202-203°C.[1]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining impurities.

  • LC-MS: Liquid chromatography-mass spectrometry can detect trace impurities and confirm the molecular weight (228.24 g/mol ).[2][9][10]

  • HPLC: High-performance liquid chromatography with a UV detector is the gold standard for quantitative purity analysis.

This guide provides a comprehensive framework for addressing the purification challenges of this compound. By understanding the chemistry of the synthesis and applying these troubleshooting strategies and protocols, researchers can consistently obtain this compound in high purity.

References

Technical Support Center: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction to synthesize this compound is showing low yield. What are the most common culprits?

Low yields in this specific synthesis can typically be traced to three primary issues: unproductive side reactions involving your starting materials, catalyst deactivation, or poor substrate solubility under basic reaction conditions.

The most common side reactions are:

  • Protodeboronation of 4-methoxyphenylboronic acid, converting it to anisole.

  • Homocoupling of 4-methoxyphenylboronic acid to form 4,4'-dimethoxy-1,1'-biphenyl.

  • Dehalogenation of the 3-bromobenzoic acid starting material.

Additionally, the presence of a free carboxylic acid can cause problems. Under basic conditions, the 3-bromobenzoic acid is deprotonated to a carboxylate salt.[1] This salt may have limited solubility in common organic solvents like dioxane or toluene, effectively lowering its concentration in the reactive phase and slowing the reaction.[1] The carboxylate can also coordinate to the palladium catalyst, potentially inhibiting its activity.[1]

Q2: I'm observing a significant amount of anisole in my crude product mixture. What is causing this and how can I prevent it?

The formation of anisole is a classic case of protodeboronation , a reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond. This is a major competing pathway in Suzuki-Miyaura couplings and is particularly problematic when the reaction is slow or when excess water is present under basic conditions.[2]

Mechanism Insight: Protodeboronation can be catalyzed by both acid and base.[3] In the basic conditions of the Suzuki reaction, a boronate species is formed, which can then react with a proton source (like water) to release the arene (anisole).

Troubleshooting Strategies:

  • Minimize Water: Use anhydrous, degassed solvents. While some water is often necessary for the base to work effectively (especially with inorganic bases like K₂CO₃), using a strictly controlled amount (e.g., in a 5:1 or 10:1 dioxane/water mixture) is crucial.[3]

  • Use a More Stable Boronic Acid Derivative: Consider using the pinacol ester or MIDA ester of 4-methoxyphenylboronic acid. These are generally more stable and less prone to premature protodeboronation.[3]

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting halide is consumed, work up the reaction promptly to avoid prolonged exposure of the boronic acid to the basic conditions.[1]

  • Base Selection: A milder base or a non-aqueous base system may reduce the rate of protodeboronation.

Q3: My main byproduct is a white solid that I've identified as 4,4'-dimethoxy-1,1'-biphenyl. Why is this forming?

This is the homocoupling product of your boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[1][4] Oxygen can facilitate the oxidation of the Pd(0) catalyst to a Pd(II) species, which can then react with two molecules of the boronic acid to produce the symmetrical biaryl.[4][5]

Another proposed mechanism, especially with electron-deficient boronic acids, involves a protonolysis/second transmetalation event that does not require oxygen.[3]

Troubleshooting Strategies:

  • Ensure an Inert Atmosphere: This is the most critical factor. Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before use.[2][3] Assemble your reaction under a positive pressure of inert gas and maintain it throughout the reaction.[3]

  • Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄. If you are using a Pd(II) precatalyst such as Pd(OAc)₂, ensure your conditions (e.g., presence of phosphine ligands) efficiently reduce it to the active Pd(0) state at the beginning of the reaction.[3]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.

Troubleshooting Guide: Common Scenarios & Solutions

This section provides a structured approach to resolving specific issues encountered during the synthesis.

Observed Problem Potential Root Cause(s) Recommended Actions & Solutions
Reaction Stalled: TLC/LC-MS shows unreacted 3-bromobenzoic acid and boronic acid.1. Catalyst Inactivity: Pd(0) oxidized, ligand oxidized, or catalyst poisoned.[1] 2. Poor Solubility: Carboxylate salt of 3-bromobenzoic acid is insoluble.[1] 3. Ineffective Base: The chosen base is too weak or not soluble enough to activate the boronic acid.[1][4]1. Check Reagents: Use fresh catalyst and ligand. Ensure solvents are rigorously degassed.[3] 2. Protect the Carboxylic Acid: Convert 3-bromobenzoic acid to its methyl ester (Methyl 3-bromobenzoate) prior to coupling. The ester can be hydrolyzed back to the carboxylic acid post-coupling.[6] This dramatically improves solubility in organic solvents. 3. Screen Bases: Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[1]
Multiple Byproducts: Complex mixture seen on TLC/LC-MS, difficult to purify.1. Oxygen Contamination: Leading to homocoupling of boronic acid and catalyst decomposition (palladium black).[1][4] 2. Excess Water/Heat: Promoting protodeboronation of the boronic acid.[2][3] 3. Decarboxylation: Potential loss of the -COOH group from the starting material or product, though less common under typical Suzuki conditions.[2][7]1. Improve Inert Technique: Use Schlenk line or glovebox techniques for setup. Degas the solvent mixture thoroughly.[8] 2. Optimize Conditions: Reduce reaction temperature if possible. Use the minimum effective amount of water. 3. Confirm Byproduct Identity: Use LC-MS to identify major byproducts. If benzoic acid is present, protodeboronation is likely. If 4,4'-dimethoxybiphenyl is present, homocoupling is the issue.
Product Purification Issues: The desired product is difficult to separate from a major impurity.1. Similar Polarity: The main byproduct, benzoic acid (from protodeboronation of 3-carboxyphenylboronic acid if used), has very similar polarity to the desired product, making chromatographic separation challenging.[3] 2. Incomplete Reaction: Unreacted starting materials co-elute with the product.1. Optimize to Minimize Byproduct: The best solution is to prevent the formation of the similarly-polar byproduct by addressing the root cause (see above). 2. Alternative Purification: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid). Acid-base extraction during workup can also help remove acidic impurities or starting materials. Acidifying the aqueous layer to a low pH (~1-2) should precipitate the desired carboxylic acid product.[4]

Experimental Protocols & Methodologies

Protocol 1: Synthesis via Protected Carboxylic Acid (Recommended)

This two-step approach circumvents solubility and potential catalyst inhibition issues by using the methyl ester of 3-bromobenzoic acid.

Step A: Esterification of 3-Bromobenzoic Acid

  • Dissolve 3-bromobenzoic acid (1.0 eq) in methanol (5-10 volumes).

  • Add a catalytic amount of sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting acid is consumed.

  • Cool the reaction, remove methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 3-bromobenzoate, which can often be used without further purification.

Step B: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add Methyl 3-bromobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as powdered K₃PO₄ (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and a suitable solvent mixture (e.g., 1,4-Dioxane/Water 5:1), ensuring the solvent has been thoroughly degassed.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude methyl ester by column chromatography.

Step C: Saponification (Hydrolysis)

  • Dissolve the purified methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate in a mixture of THF and methanol.

  • Add an aqueous solution of NaOH or LiOH (2-3 eq) and stir at room temperature or with gentle heating until the ester is consumed (monitor by TLC).

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 2M HCl.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

Workflow and Decision Logic

The following diagram illustrates the troubleshooting workflow for this synthesis.

G cluster_start Initial Reaction Setup cluster_analysis Analysis & Diagnosis cluster_solutions Corrective Actions Start Suzuki Coupling of 3-Bromobenzoic Acid + 4-Methoxyphenylboronic Acid Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis LowYield Low Yield / Stalled Reaction Analysis->LowYield High SMs ImpurityA Major Impurity: Benzoic Acid / Anisole Analysis->ImpurityA Byproduct ID ImpurityB Major Impurity: 4,4'-Dimethoxybiphenyl Analysis->ImpurityB Byproduct ID Sol_Protect Action: Protect Carboxylic Acid (Esterification) LowYield->Sol_Protect Cause: Solubility / Inhibition Sol_Water Action: Minimize Water Content Use Boronic Ester ImpurityA->Sol_Water Cause: Protodeboronation Sol_Inert Action: Improve Inert Atmosphere (Degas Solvents) ImpurityB->Sol_Inert Cause: Homocoupling (O2) Sol_Protect->Start Re-attempt Sol_Inert->Start Re-attempt Sol_Water->Start Re-attempt

Caption: Troubleshooting workflow for the synthesis.

Key Reaction Mechanisms: Side Reactions

Understanding the mechanisms of the primary side reactions is crucial for effective troubleshooting.

G cluster_proto Protodeboronation cluster_homo Homocoupling (O₂ Mediated) ArBOH2 Ar-B(OH)2 (4-Methoxyphenylboronic Acid) ArBOH3 [Ar-B(OH)3]⁻ (Boronate) ArBOH2->ArBOH3 + OH⁻ ArH Ar-H (Anisole) ArBOH3->ArH + H₂O - B(OH)₄⁻ Pd0 Pd(0)L₂ PdII_O2 L₂Pd(II)(O₂-peroxo) Pd0->PdII_O2 + O₂ ArPdAr Ar-Pd(II)-Ar PdII_O2->ArPdAr + 2 ArB(OH)₂ ArAr Ar-Ar (4,4'-Dimethoxybiphenyl) ArPdAr->ArAr Reductive Elimination

Caption: Simplified mechanisms for major side reactions.

References

Technical Support Center: Enhancing the Solubility of Biphenyl Carboxylic Acids for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling biphenyl carboxylic acids in your biological research. This guide provides in-depth troubleshooting advice and practical solutions to address the common solubility challenges associated with this class of compounds. Our goal is to empower you with the knowledge to ensure reliable and reproducible results in your assays.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with biphenyl carboxylic acids.

Q1: Why are my biphenyl carboxylic acid compounds consistently precipitating in my aqueous assay buffer?

A: Biphenyl carboxylic acids often exhibit poor aqueous solubility due to the hydrophobic nature of the biphenyl rings. While the carboxylic acid group can be ionized to improve solubility, the large, nonpolar surface area of the biphenyl structure dominates, leading to precipitation in neutral aqueous solutions. The planarity of the biphenyl system can also promote π-stacking, leading to aggregation and precipitation.

Q2: I'm using DMSO to dissolve my compound, but it's still crashing out when I dilute it into my cell culture medium. What's happening?

A: This is a classic solvent-shift precipitation issue. While DMSO is an excellent solvent for many organic compounds, its miscibility with water can be deceptive. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the local concentration of the organic solvent drops dramatically. This "shift" can cause the compound to rapidly fall out of solution, as the aqueous environment cannot maintain its solubility. The final DMSO concentration in your assay should ideally be kept below 1%, and often below 0.5%, to minimize both insolubility and solvent-induced artifacts.

Q3: Can I just sonicate my sample to get it back into solution?

A: Sonication can temporarily redisperse precipitated particles, creating a suspension or colloid. However, it does not fundamentally increase the thermodynamic solubility of the compound. While this might be sufficient for some high-throughput screening applications where immediate measurement occurs, it is not a true solubilization method. The compound is likely to precipitate again over time, leading to inconsistent and unreliable results in longer assays, such as cell-based experiments.

Troubleshooting Guide: From Stock to Assay

This section provides a systematic approach to tackling solubility issues with biphenyl carboxylic acids, from preparing your initial stock solution to final dilution in your assay.

Issue 1: Compound is Insoluble in Common Organic Solvents

If you're struggling to dissolve your biphenyl carboxylic acid even in 100% DMSO or ethanol, consider the following:

  • Alkaline DMSO: The carboxylic acid moiety can be deprotonated to form a more soluble salt. Adding a small amount of a volatile base, such as ammonium hydroxide, to your DMSO can significantly enhance solubility.

  • Alternative Solvents: While DMSO is a common starting point, other solvents may be more effective. Consider N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Be sure to verify the compatibility of these solvents with your specific assay system.

Issue 2: Precipitation Upon Dilution into Aqueous Buffer

This is the most frequent challenge. The key is to maintain the compound's solubility as you transition from a high-concentration organic stock to a low-concentration aqueous environment.

Workflow for Optimizing Aqueous Solubility

A Start: Dry Biphenyl Carboxylic Acid Compound B Prepare High-Concentration Stock in 100% DMSO A->B C Intermediate Dilution Step (Optional but Recommended) B->C e.g., to 10x final conc. in DMSO or buffer D Final Dilution into Aqueous Assay Buffer C->D E Precipitation Occurs D->E F Option 1: pH Adjustment E->F Is pH modification viable for assay? G Option 2: Use of Excipients E->G Are excipients compatible? H Option 3: Solvent Exchange E->H Is a different solvent system possible? I Assay-Ready Solution (No Precipitation) F->I G->I H->I

Caption: Decision workflow for troubleshooting precipitation.

Detailed Protocols & Methodologies

Protocol 1: pH-Mediated Solubilization

The ionization of the carboxylic acid group at basic pH can dramatically increase aqueous solubility.

Principle: By raising the pH of the final assay buffer above the pKa of the carboxylic acid (typically 3-5), the equilibrium shifts towards the deprotonated, more soluble carboxylate form.

Step-by-Step Protocol:

  • Prepare a concentrated stock solution (e.g., 10-50 mM) of your biphenyl carboxylic acid in 100% DMSO.

  • Prepare your aqueous assay buffer.

  • Adjust the pH of the assay buffer. Titrate with a dilute solution of NaOH (e.g., 0.1 M) to a pH of 7.4 or higher. A pH of 8.0 is often a good starting point.

  • Perform a serial dilution. Dilute your DMSO stock into the pH-adjusted buffer. It is crucial to add the DMSO stock to the buffer, not the other way around, while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Visually inspect for precipitation. Check the solution immediately and after a period that mimics your assay incubation time.

Causality: The deprotonated carboxylate group can form ion-dipole interactions with water molecules, significantly improving the compound's ability to remain in the aqueous phase.

Trustworthiness: Always run a vehicle control with the pH-adjusted buffer to ensure the pH change itself does not affect your biological assay.

Protocol 2: Utilizing Solubilizing Excipients

Excipients can be used to create formulations that enhance the apparent solubility of hydrophobic compounds.

Principle: Surfactants form micelles that can encapsulate the hydrophobic biphenyl core, while cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with the compound.

Commonly Used Excipients:

ExcipientTypical Starting ConcentrationMechanismConsiderations
Tween® 80 0.01 - 0.1% (v/v)Non-ionic surfactant (micelle formation)Can interfere with cell membranes at higher concentrations.
β-Cyclodextrins (e.g., HP-β-CD) 1 - 10 mMInclusion complex formationMay interact with other components of the assay (e.g., serum proteins).
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)Protein bindingOnly suitable for assays where protein binding is not a confounding factor.

Step-by-Step Protocol:

  • Prepare your assay buffer containing the desired concentration of the chosen excipient.

  • Prepare a concentrated stock solution of your compound in DMSO.

  • Slowly add the DMSO stock to the excipient-containing buffer while vortexing vigorously.

  • Allow the solution to equilibrate. For cyclodextrins, a short incubation (15-30 minutes) may improve complex formation.

  • Visually inspect for clarity.

Causality: These excipients effectively shield the hydrophobic regions of the biphenyl carboxylic acid from the aqueous environment, preventing aggregation and precipitation.

Trustworthiness: Each excipient must be tested for its own biological activity in your assay system. Run a control with the excipient alone to confirm it does not produce a signal or toxicity.

Advanced Strategy: The "Solvent Exchange" or "Precipitation-Redissolution" Method

For particularly challenging compounds, a solvent exchange method can be employed.

Principle: This technique involves precipitating the compound out of an organic solvent by adding an anti-solvent (water), and then redissolving the fine, amorphous precipitate in a basic aqueous solution.

A 1. Dissolve Compound in Water-Miscible Organic Solvent (e.g., Acetone) B 2. Rapidly Add to Stirred Water (Anti-Solvent) A->B C 3. Formation of Fine, Amorphous Precipitate B->C D 4. Isolate Precipitate (Centrifugation) C->D E 5. Redissolve in Basic Buffer (e.g., pH 9.0) D->E F 6. Assay-Ready Stock Solution E->F

Caption: The solvent exchange workflow.

This method can yield a higher concentration of the sodium salt of the acid in an aqueous solution than can be achieved by direct dilution from DMSO.

stability issues of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (MMBCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimental work with this compound.

Introduction

This compound is a biphenyl derivative with a chemical structure that lends itself to various applications in pharmaceutical and materials science research. However, the presence of a carboxylic acid and a methoxy ether group on the biphenyl scaffold can present unique stability challenges in solution. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the stability profile of MMBCA, potential degradation pathways, and practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The carboxylic acid moiety is susceptible to pH-dependent reactions, while the biphenyl ring and methoxy group can be targeted by photolytic and oxidative degradation.[1][2]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, solutions of this compound should be stored in a cool, dark place. It is advisable to use amber vials or protect clear vials from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, especially for solutions in organic solvents. Aliquoting the solution can help to minimize freeze-thaw cycles.

Q3: Is this compound susceptible to degradation in acidic or basic conditions?

A3: Yes, as a carboxylic acid, the stability of this compound is pH-dependent. While generally stable, extreme pH conditions can promote degradation. A study on a similar compound, dimethoxy biphenyl monocarboxylate HCl, showed it was most stable at pH 5.[3] In strongly acidic or basic solutions, the rate of hydrolysis of the methoxy group or other degradative reactions may increase.

Q4: How does light exposure affect the stability of this compound?

A4: The biphenyl structure is known to be susceptible to photodegradation. Exposure to UV or even ambient light can potentially lead to the formation of degradation products. The methoxy group may also be a site for photochemical reactions.[4][5] Therefore, it is crucial to protect solutions from light during experiments and storage.

Q5: What is the likely degradation pathway under oxidative stress?

A5: Under oxidative conditions, the 4'-methoxy group is a potential site for degradation, which could lead to cleavage of the ether bond to form a hydroxyl group. The biphenyl ring system itself can also be oxidized, potentially leading to hydroxylated derivatives or even ring-opening under harsh conditions.[2][6]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound solutions.

Issue 1: Inconsistent or decreasing peak area in HPLC analysis over time.

Probable Cause: This is a classic sign of compound degradation in your sample solution. The degradation can be caused by several factors as outlined in the FAQs.

Solutions:

  • pH Control: Ensure the pH of your sample diluent is in a range where the compound is most stable. Based on analogous compounds, a slightly acidic pH (around 5) may be optimal.[3] Avoid highly acidic or basic diluents if possible.

  • Light Protection: Prepare and store your samples in amber vials or wrap them in aluminum foil to protect them from light. Minimize the time samples spend on the autosampler tray exposed to ambient light.

  • Temperature Control: Keep your sample solutions cool. Use a cooled autosampler if available. If not, prepare fresh samples just before analysis.

  • Solvent Choice: While soluble in many organic solvents, the stability can vary. Methanol and acetonitrile are generally good choices for reverse-phase HPLC.[7] For stock solutions, DMSO is common, but its long-term stability should be evaluated.

Issue 2: Appearance of new, unidentified peaks in the chromatogram of a stock solution.

Probable Cause: The appearance of new peaks indicates the formation of degradation products. The identity of these products will depend on the stressor (e.g., light, heat, pH).

Potential Degradation Pathways & Products:

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acid/Base Hydrolysis Cleavage of the methoxy ether bond.4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Photodegradation Cleavage of the methoxy group, reactions on the biphenyl ring.4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, hydroxylated biphenyl derivatives.[4][5]
Oxidation Cleavage of the methoxy group, hydroxylation of the aromatic rings.4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, various hydroxylated and ring-opened products.[2][6]
Thermal Degradation Decarboxylation at high temperatures.4-Methoxy-1,1'-biphenyl

Troubleshooting Steps:

  • Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study as outlined in the ICH guidelines.[8][9][10] This involves subjecting the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to intentionally generate degradation products.

  • LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products and propose their structures.

  • Optimize HPLC Method: Adjust your HPLC method to ensure the separation of the parent compound from all significant degradation products. A gradient method is often necessary.

Issue 3: Poor peak shape (tailing or fronting) in HPLC analysis.

Probable Cause: Poor peak shape for an acidic compound like MMBCA is often related to interactions with the stationary phase or issues with the mobile phase.

Solutions:

  • Mobile Phase pH: The ionization state of the carboxylic acid group significantly impacts peak shape. Buffering the aqueous portion of your mobile phase to a pH of around 2.5-3.5 will ensure the carboxylic acid is protonated and less likely to interact with residual silanols on the column, reducing peak tailing. Phosphoric acid or formic acid are common choices.[1][11]

  • Column Choice: A modern, high-purity silica C18 column is recommended. Columns with low silanol activity are preferable.[1]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Injection Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used (like 100% DMSO or methanol), inject a smaller volume to minimize peak distortion.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a specified time. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 105 °C) for a specified time. Also, heat a solution of the compound at a temperature such as 60 °C.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and identify any changes in the UV spectrum.

  • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a suggested starting point for a reverse-phase HPLC method for the analysis of this compound and its potential degradation products.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a lower percentage of Mobile Phase B (e.g., 30%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determine the λmax of the compound)
Injection Volume 10 µL

Method Development Notes:

  • The gradient profile may need to be optimized to achieve adequate separation of all degradation products.

  • For LC-MS compatibility, use volatile mobile phase additives like formic acid instead of phosphoric acid.[1][11]

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Acid/Base Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation cluster_thermal Thermal Degradation MMBCA This compound HMBCA 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid MMBCA->HMBCA Cleavage of methoxy group Photo_HMBCA 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid MMBCA->Photo_HMBCA Cleavage of methoxy group Hydroxylated_Biphenyls Hydroxylated Biphenyls MMBCA->Hydroxylated_Biphenyls Ring hydroxylation Ox_HMBCA 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid MMBCA->Ox_HMBCA Cleavage of methoxy group Ox_Hydroxylated Hydroxylated Biphenyls MMBCA->Ox_Hydroxylated Ring hydroxylation Ring_Opened Ring-Opened Products MMBCA->Ring_Opened Ring cleavage Decarboxylated 4-Methoxy-1,1'-biphenyl MMBCA->Decarboxylated Decarboxylation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

G start Prepare Stock Solution of MMBCA stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze by Stability-Indicating HPLC-PDA/MS stress->analyze identify Identify Degradation Products analyze->identify quantify Quantify Parent Compound and Degradants analyze->quantify report Report Stability Profile identify->report quantify->report

Caption: General workflow for investigating the stability of a compound.

References

Technical Support Center: Refining the Workup Procedure for 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is generally robust. However, the workup and purification stages present specific challenges that can significantly impact yield and purity. This guide provides in-depth, experience-driven answers to common issues encountered during the workup, moving beyond a simple procedural list to explain the chemical principles behind each step.

Reaction Overview: The Suzuki-Miyaura Coupling

The synthesis joins 3-bromobenzoic acid and (4-methoxyphenyl)boronic acid using a palladium catalyst and a base. The reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds[1].

G r1 3-Bromobenzoic Acid prod This compound r1->prod + r2 (4-methoxyphenyl)boronic acid r2->prod cat Pd Catalyst (e.g., Pd(PPh₃)₄) cat->prod base Base (e.g., K₂CO₃, Na₂CO₃) base->prod

Caption: Suzuki-Miyaura coupling reaction scheme.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues arising after the reaction is complete.

Q1: My reaction seems complete by TLC/LCMS, but my final isolated yield is very low. What is the most common reason for this product loss?

A: The most frequent cause of low yield is improper handling of the product's acid-base properties during the liquid-liquid extraction.

  • The Underlying Chemistry: Your product, this compound, has a carboxylic acid group. The Suzuki reaction is run under basic conditions, which deprotonates this group to form the corresponding carboxylate salt. This salt is highly polar and therefore soluble in the aqueous phase , not the organic phase.[2]

  • The Pitfall: After quenching the reaction with water and an organic solvent (like ethyl acetate), researchers often mistakenly discard the aqueous layer, assuming the product is in the organic layer like most typical Suzuki products. In reality, they are discarding the product.

  • The Correct Procedure:

    • After the reaction, quench with water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the layers. Keep the aqueous layer , which contains your product as the water-soluble carboxylate salt.

    • Wash the organic layer with a basic aqueous solution (e.g., 1M Na₂CO₃) one more time to extract any remaining product. Combine all aqueous layers.

    • Slowly acidify the combined aqueous layers with a strong acid, such as 2M HCl, to a pH of ~2.[3] You should see a precipitate form as the water-soluble carboxylate is protonated to the organic-soluble carboxylic acid.

    • Extract this acidified mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) to recover your product.[2]

Q2: After extraction, my crude product's TLC shows multiple spots. What are the likely side products and how can I minimize them?

A: Side products in Suzuki couplings are common and typically arise from three main pathways.

  • Homocoupling: This is the coupling of two identical starting material molecules (e.g., two molecules of 4-methoxyphenylboronic acid). This side reaction is often exacerbated by the presence of oxygen or suboptimal catalyst conditions.[4]

    • Mitigation: Ensure your reaction is properly degassed before adding the palladium catalyst. Using a well-defined, fresh catalyst can also help.[4]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, yielding anisole in this case. This is more common with electron-rich boronic acids (like 4-methoxyphenylboronic acid) and can be promoted by prolonged heating or excess base.[4]

    • Mitigation: Use the minimum necessary reaction time and temperature. Avoid using an excessive amount of base.

  • Dehalogenation: The bromine atom on 3-bromobenzoic acid is replaced by a hydrogen, yielding benzoic acid.

    • Mitigation: This is often a catalyst-dependent side reaction. Screening different palladium catalysts or ligands may be necessary if this is a significant issue.

These non-polar side products (anisole, methoxy-biphenyl homocoupling product) will remain in the initial organic layer during the basic extraction, providing a clean separation from your desired product which moves into the aqueous layer.

Q3: When I acidify the aqueous layer, my product crashes out as a sticky, unmanageable oil instead of a filterable solid. How should I handle this?

A: Oiling out is a common problem during precipitation, especially if the product has a relatively low melting point or if impurities are present. Direct filtration is not feasible in this case.

  • Immediate Solution: Extraction, Not Filtration. Do not attempt to filter the oily residue. Instead, proceed directly to extraction.

    • Optimal Solvent Choice: Dichloromethane (DCM) can be a poor solvent for extracting carboxylic acids.[2] Ethyl acetate (EtOAc) or diethyl ether are generally more effective. Perform at least three extractions from the acidified aqueous phase to ensure complete recovery.

  • Preventative Measures:

    • Control the Rate of Acidification: Add the acid slowly while vigorously stirring the solution. A rapid pH change can shock the system and lead to oiling. Cooling the solution in an ice bath during acidification can sometimes promote the formation of a crystalline solid.

    • Increase Volume: If the product concentration is too high, it's more likely to oil out. Diluting the aqueous layer with more water before acidification can sometimes help.

Q4: How can I effectively remove residual palladium catalyst from my final product?

A: Palladium contamination is a critical issue, especially in drug development. The removal method depends on the type of catalyst used.

  • Heterogeneous Catalysts (e.g., Pd/C): These are the easiest to remove. The catalyst can be filtered off after the reaction is complete, often through a pad of Celite®, before proceeding with the aqueous workup.[5]

  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄): These are dissolved in the reaction mixture and require more advanced removal techniques.

    • Silica Gel Chromatography: This is the most common method for lab-scale purification. The polar carboxylic acid product often requires a polar eluent system (e.g., Hexane/EtOAc with 1% acetic acid) to ensure it moves off the column.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon can adsorb a significant amount of residual palladium.

    • Palladium Scavengers: Commercially available scavenging resins can be added to a solution of the crude product to selectively bind and remove palladium.

Q5: My NMR shows impurities consistent with boron-containing species. How are these removed?

A: Residual boronic acid or its byproducts can complicate purification. Two field-proven methods are highly effective.

  • Azeotropic Removal with Methanol: Boronic acids and their residues can be converted into volatile trimethyl borate by repeatedly dissolving the crude product in methanol and removing the solvent under reduced pressure.[6] This process should be repeated 3-4 times. This is often sufficient to remove trace amounts.

  • Potassium Fluoride (KF) Wash: For more significant contamination, an aqueous wash with 1M potassium fluoride can be used. Fluoride has a high affinity for boron and will form a water-soluble tetrafluoroborate salt (BF₄⁻) or a precipitate (if Bu₃SnF is a byproduct from Stille coupling, for instance), which can be effectively removed during the workup.[6] This wash should be performed on the organic layer after extraction and before drying.

Experimental Protocols

The following section provides a standard workup protocol and a refined, optimized version that incorporates solutions to the common problems discussed above.

Standard vs. Refined Workup Workflow

The refined workflow incorporates specific steps to mitigate common points of failure, leading to higher purity and yield.

G cluster_standard Standard Workup cluster_refined Refined Workup s1 Reaction Mixture s2 Quench (Water/EtOAc) s1->s2 s3 Separate Layers (Keep Aqueous) s2->s3 s4 Acidify Aqueous (HCl) s3->s4 s5 Extract with EtOAc s4->s5 s6 Dry & Concentrate s5->s6 s7 Crude Product s6->s7 r1 Reaction Mixture r2 Filter Catalyst (if Pd/C on Celite®) r1->r2 r3 Quench (Water/EtOAc) r2->r3 r4 Separate Layers (Keep Aqueous, Wash Organic Once) r3->r4 r5 Acidify Aqueous Slowly (to pH ~2 with 2M HCl) r4->r5 r6 Extract with EtOAc (3x) r5->r6 r7 Wash Combined Organics (1M KF, then Brine) r6->r7 r8 Dry (Na₂SO₄) & Filter r7->r8 r9 Concentrate & Co-evaporate with Methanol (3x) r8->r9 r10 High Purity Crude Product r9->r10

Caption: Comparison of standard and refined workup workflows.
Refined Workup Protocol (Step-by-Step)

This protocol assumes a reaction starting with 1.0 mmol of 3-bromobenzoic acid.

  • Catalyst Removal (If Applicable): If a heterogeneous catalyst like Pd/C was used, cool the reaction mixture to room temperature and dilute it with 15 mL of ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with an additional 10 mL of ethyl acetate.

  • Initial Quench and Extraction: Transfer the reaction mixture (or filtrate from step 1) to a separatory funnel. Add 20 mL of deionized water and shake well.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer contains your product.

  • Back-Extraction: To ensure full recovery, add 10 mL of 1M Na₂CO₃ solution to the organic layer remaining in the separatory funnel. Shake, separate, and combine this second aqueous wash with the first one. The organic layer, containing non-polar side products, can now be discarded.

  • Acidification: Place the combined aqueous layers in an ice bath and stir vigorously. Slowly add 2M HCl dropwise until the pH of the solution is ~2 (check with pH paper). A white precipitate of the product should form.

  • Product Extraction: Extract the acidified aqueous suspension with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Impurity Washing:

    • (Optional Boron Removal): Wash the combined organic layers with 15 mL of 1M KF solution. Shake for 1-2 minutes, then discard the aqueous layer.[6]

    • Wash the organic layer with 20 mL of saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Boron Removal: Add 15 mL of methanol to the crude product and concentrate to dryness on the rotary evaporator. Repeat this co-evaporation process two more times to remove trace boron impurities as volatile trimethyl borate.[6]

  • Purification: The resulting solid is a high-purity crude product, which can be further purified by recrystallization (e.g., from ethanol or acetic acid/water mixtures) if necessary.[7]

Data Presentation: Expected Outcomes

Adhering to the refined workup protocol can dramatically improve the quality and quantity of the isolated product.

ParameterStandard WorkupRefined WorkupRationale
Typical Yield 50-75%85-95%The refined protocol minimizes product loss by ensuring complete extraction from the aqueous phase.
Crude Purity (by ¹H NMR) 85-95%>98%Specific washing steps effectively remove common side products and inorganic residues.[6]
Common Contaminants Palladium residues, boronic acids, homocoupled products.Trace levels of solvent.Targeted removal steps (filtration, KF wash, methanol co-evaporation) eliminate key impurities.
Workup Complexity LowModerateThe additional steps add time but are crucial for achieving high purity and yield, reducing the need for extensive chromatography.

References

avoiding common pitfalls in the characterization of biphenyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of biphenyl compounds. Biphenyl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. However, their unique structural features, particularly the potential for hindered rotation around the central C-C bond (atropisomerism), present significant analytical challenges. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these complexities and ensure the integrity of your results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of biphenyl compounds in a direct question-and-answer format.

Section 1: Chromatographic Challenges

Question: Why am I seeing peak splitting, broadening, or a "peak-plateau-peak" phenomenon in my HPLC analysis of a biphenyl compound?

Answer: This is a classic indicator of on-column interconversion of atropisomers.[1] If the energy barrier to rotation around the biphenyl bond is low enough, the two atropisomers can convert into one another during the chromatographic run. The separation process enriches one isomer, but as it moves down the column, it re-equilibrates back to a mixture, causing the characteristic distorted peak shape.

  • Causality: The rate of interconversion is temperature-dependent. At ambient or elevated temperatures, the rotational energy barrier can be overcome, leading to dynamic behavior on the column.

  • Troubleshooting Steps:

    • Lower the Column Temperature: This is the most critical parameter. Reducing the temperature (e.g., to 6°C or lower) can significantly slow or stop the interconversion, allowing for the resolution of two sharp, distinct peaks.[1][2]

    • Increase Flow Rate: A faster flow rate reduces the residence time on the column, giving less time for interconversion to occur.

    • Optimize Mobile Phase: While less impactful than temperature, mobile phase composition can influence the energy barrier. Experiment with different solvent ratios.

    • Sample Preparation: Ensure samples are prepared and stored at low temperatures (-70 °C if necessary) to prevent interconversion before injection.[2]

Question: My biphenyl compound is chiral due to atropisomerism. How do I select the right chiral HPLC column?

Answer: Selecting a chiral stationary phase (CSP) for atropisomers requires matching the structural features of your analyte to the recognition mechanism of the column. There is no universal column, and screening is essential.

  • Expert Insight: Polysaccharide-based and cyclodextrin-based CSPs are excellent starting points.[1][2][3]

    • Polysaccharide Phases (e.g., Chiralpak®, Chiralcel®): These phases, often coated or immobilized derivatives of cellulose or amylose, provide helical grooves and chiral cavities. They excel at resolving a wide range of atropisomers through interactions like hydrogen bonding, π-π stacking, and steric hindrance.

    • Cyclodextrin Phases (e.g., CYCLOBOND™): These CSPs have a bucket-like shape and separate enantiomers based on how well they fit into the chiral cavity.[1][2] They are particularly effective for compounds that can be included within the cyclodextrin structure.

    • Pirkle-type Phases (e.g., Whelk-O® 1): These are based on π-acid/π-base interactions and are also a viable option.[3]

  • Self-Validating Approach: A systematic screening process is the most trustworthy method.

CSP TypeCommon Trade NamesPrimary Separation MechanismBest For...
Polysaccharide Chiralpak® IA, IB, IC; Chiralcel® OD, OJSteric fit, H-bonding, dipole-dipoleBroad applicability for many atropisomers.
Cyclodextrin CYCLOBOND™, Astec® CHIROBIOTIC™Inclusion complexation, H-bondingAnalytes that can fit within the cavity.[1][2]
Pirkle (π-π) Whelk-O® 1, Regis®π-π interactions, H-bonding, dipoleAromatic compounds with π-donor/acceptor groups.
Cyclofructan LARIHC™, FRULIC™Dipole-dipole, H-bondingEffective for biaryl atropisomers.[4]
Section 2: Spectroscopic Characterization

Question: The ¹H NMR spectrum of my ortho-substituted biphenyl is unusually complex and shows more signals than expected. What's happening?

Answer: You are likely observing the effects of hindered rotation. When rotation around the C-C single bond is slow on the NMR timescale, the two aryl rings are not equivalent.[5][6] Protons that would be chemically equivalent in a rapidly rotating system become non-equivalent, leading to a doubling of signals or complex splitting patterns.

  • Causality: The steric bulk of ortho-substituents creates a significant energy barrier to rotation.[7][8][9] If this barrier is high enough, the molecule exists as stable or slowly interconverting atropisomers, each with a distinct NMR spectrum.

  • Confirmation Technique: Variable Temperature NMR (VT-NMR):

    • Low Temperature: At low temperatures, where rotation is frozen, you will see sharp, distinct signals for each atropisomer.

    • Increasing Temperature: As you increase the temperature, the rate of rotation increases. The distinct peaks will broaden, move closer together, and eventually merge into a single, averaged signal at a specific point called the coalescence temperature (Tc) .[10]

    • High Temperature: Well above the Tc, rotation is fast, and you will observe a simplified spectrum corresponding to the time-averaged structure. This temperature-dependent behavior is definitive proof of a dynamic process like hindered rotation.[5][11]

Question: How can I use mass spectrometry (MS) to differentiate between biphenyl isomers?

Answer: While standard MS provides the molecular weight, it often cannot distinguish between isomers as they have identical masses. However, specific substitution patterns can lead to unique fragmentation pathways.

  • The "Ortho Effect": In polychlorinated or polybrominated biphenyls (PCBs/PBBs), the presence of halogens at the 2,2', 2,2',6, or 2,2',6,6' positions (ortho positions) leads to a characteristic fragmentation pattern.[12][13] These compounds show a much more intense ion corresponding to the loss of two halogen atoms ([M-2X]⁺) compared to isomers without this substitution pattern.

  • Mechanism: This is thought to occur via the formation of a stable, bridged halonium ion intermediate after the initial loss of one halogen.[12] This effect is reliable enough to help identify specific isomer classes in GC/MS analysis without needing multiple chromatographic columns.[12][13]

  • General Isomers: For other substituted biphenyls, differentiation is more challenging. Tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation, but unequivocal identification almost always requires chromatographic separation coupled with MS.

Section 3: Impurity Profiling & Stability

Question: What are the most common impurities I should look for after a Suzuki or Ullmann coupling reaction?

Answer: Cross-coupling reactions are powerful but can generate a predictable set of byproducts that can complicate purification and characterization.

  • Suzuki Coupling Impurities:

    • Homocoupling: The most common byproduct, resulting from the coupling of two molecules of the boronic acid starting material (R-B(OH)₂ + R-B(OH)₂) or two molecules of the aryl halide (Ar-X + Ar-X).[14]

    • Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or base, leading to an undesired arene byproduct.[14]

    • Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[14]

    • Residual Palladium: Even at ppm levels, residual palladium from the catalyst can be a critical impurity in pharmaceutical applications.[15]

  • Ullmann Coupling Impurities:

    • Homocoupling: Similar to Suzuki, this is a primary byproduct, especially when running the classic reaction with copper metal at high temperatures.[16][17]

    • Reduction/Dehalogenation: The aryl halide can be reduced to the corresponding arene.

    • Phenol Formation (in ether synthesis): In Ullmann ether synthesis, hydrolysis can lead to the formation of phenols.[18]

    • Residual Copper: Stoichiometric or catalytic copper must be efficiently removed.

Question: My biphenyl drug candidate is atropisomeric. What are the regulatory expectations for characterization and stability?

Answer: From a regulatory perspective, if the atropisomers are stable enough to be isolated (typically with a half-life of >1000 seconds), they are treated as distinct stereoisomers.[19] The International Council for Harmonisation (ICH) guidelines provide the framework.

  • ICH Q3A (R2) - Impurities in New Drug Substances: This guideline sets thresholds for reporting, identifying, and qualifying impurities.[20][21] If one atropisomer is the desired drug and the other is an impurity, its level must be controlled and justified according to these thresholds.

  • Stability Studies: You must demonstrate the stereochemical stability of the active pharmaceutical ingredient (API). This involves:

    • Developing a stability-indicating analytical method (typically chiral HPLC) capable of separating the atropisomers.

    • Performing forced degradation studies (stress testing) to understand how factors like acid, base, oxidation, heat, and light affect the compound and its potential to racemize.[22][23]

    • Monitoring the ratio of atropisomers over time under long-term and accelerated stability conditions (per ICH Q1A).

Visual Workflows & Decision Trees

Atropisomerism_Workflow cluster_0 Initial Analysis cluster_1 Confirmation cluster_2 Conclusion Start Synthesized Biphenyl (≥2 ortho-substituents?) CheckNMR Run ¹H NMR at Ambient Temperature Start->CheckNMR ComplexSpectrum Spectrum Complex? (More signals than expected) CheckNMR->ComplexSpectrum VT_NMR Perform Variable Temperature (VT) NMR ComplexSpectrum->VT_NMR Yes FastRotation Conclusion: Fast Rotation (Low Rotational Barrier) ComplexSpectrum->FastRotation No Coalescence Observe Peak Broadening & Coalescence? VT_NMR->Coalescence ChiralHPLC Develop Chiral HPLC Method Coalescence->ChiralHPLC Yes Coalescence->FastRotation No TwoPeaks Two Peaks Observed? ChiralHPLC->TwoPeaks StableAtropisomers Conclusion: Stable Atropisomers Present (High Rotational Barrier) TwoPeaks->StableAtropisomers Yes PossibleRacemization Warning: Potential for on-column interconversion. Lower Temp. TwoPeaks->PossibleRacemization No, but peak broadening seen

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Atropisomer Separation

This protocol outlines a systematic approach to developing a robust method for separating biphenyl atropisomers.

  • System Preparation & Suitability:

    • Equip an HPLC system with a column thermostat capable of sub-ambient temperatures (e.g., 5-10°C).

    • Prepare a racemic or scalemic standard of the biphenyl compound at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent.

    • Inject a standard on an achiral column (e.g., C18) first to confirm purity and establish retention time.

  • Column and Mobile Phase Screening (Trustworthiness Step):

    • Primary Screen: Select 2-3 columns with different chiral recognition mechanisms (e.g., one polysaccharide, one cyclodextrin).

    • Mobile Phases:

      • Normal Phase: Start with a Hexane/Isopropanol (IPA) or Hexane/Ethanol (EtOH) gradient.

      • Reversed Phase: Start with a Water/Acetonitrile (ACN) or Water/Methanol (MeOH) gradient. Additives like 0.1% formic acid or diethylamine may be required.

    • Screening Conditions:

      • Temperature: 10°C

      • Flow Rate: 1.0 mL/min

      • Gradient: A fast, generic gradient (e.g., 5% to 95% B in 10 minutes).

      • Detection: UV, at the λmax of the compound.

  • Method Optimization:

    • Once partial separation is observed on a column/solvent system, optimize the method.

    • Isocratic vs. Gradient: Convert to an isocratic method if possible for better resolution and robustness. Find the solvent percentage that gives the best balance of retention and separation.

    • Temperature Optimization: Analyze the sample at different temperatures (e.g., 5°C, 15°C, 25°C). Lower temperatures should improve resolution if the issue is on-column interconversion.[1]

    • Flow Rate Optimization: Test lower flow rates (e.g., 0.5-0.8 mL/min) to increase interaction time with the CSP, which can improve resolution.

  • Validation:

    • Once optimized, validate the method for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines. Confirm that the separation is robust to small changes in temperature and mobile phase composition.

HPLC_Troubleshooting Start Unexpected Peak(s) Observed in Biphenyl Analysis CheckShape What is the peak shape? Start->CheckShape BroadSplit Broad, Split, or 'Peak-Plateau-Peak' CheckShape->BroadSplit Distorted SharpDistinct Sharp, Distinct Peak(s) CheckShape->SharpDistinct Well-defined Cause1 Likely Cause: On-Column Interconversion of Atropisomers BroadSplit->Cause1 CheckPurity Is the new peak an impurity or a stable atropisomer? SharpDistinct->CheckPurity Solution1 Solution: 1. Lower Column Temp (e.g., <10°C) 2. Increase Flow Rate 3. Check VT-NMR Cause1->Solution1 ImpurityPath Impurity CheckPurity->ImpurityPath Different MW or UV Spectrum AtropisomerPath Stable Atropisomer CheckPurity->AtropisomerPath Same MW & UV Spectrum Cause2 Likely Cause: Process Impurity (e.g., Homocoupling) or Degradant ImpurityPath->Cause2 Cause3 Likely Cause: Stable, separable atropisomers (High Rotational Barrier) AtropisomerPath->Cause3 Solution2 Solution: 1. Analyze by LC-MS to get MW 2. Review synthesis (see FAQ) 3. Perform forced degradation Cause2->Solution2 Solution3 Solution: 1. Confirm with VT-NMR 2. Develop chiral method for quantitation 3. Treat as stereoisomer per ICH guidelines Cause3->Solution3

Protocol 2: Forced Degradation Study for a Biphenyl API

This protocol is designed to establish degradation pathways and validate the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[22][23]

  • Sample Preparation:

    • Prepare a stock solution of the biphenyl API at a known concentration (e.g., 1 mg/mL).[22] Use a co-solvent like ACN or MeOH if the API is not soluble in aqueous media.

  • Stress Conditions (Target 5-20% Degradation): [22][24]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution (and solid API) at a high temperature (e.g., 80-100°C) for 48-72 hours.

    • Photostability: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Sample Analysis:

    • At designated time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the unstressed control and all stressed samples by your primary stability-indicating method (e.g., the chiral HPLC method from Protocol 1). Use a photodiode array (PDA) detector to perform peak purity analysis.

  • Data Evaluation:

    • Mass Balance: Calculate the mass balance to ensure that the decrease in the main peak corresponds to the increase in degradation products.

    • Peak Purity: Assess the peak purity of the main peak in all stressed samples. A pure peak confirms that no degradants are co-eluting.

    • Degradation Pathway: Identify major degradants. If they exceed the identification threshold defined in ICH Q3A, structural elucidation using techniques like LC-MS/MS is required.[20][25]

References

Validation & Comparative

The Unambiguous Arbiter: Confirming the Three-Dimensional Structure of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates molecular interactions, pharmacokinetic properties, and ultimately, therapeutic efficacy. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography stands alone as the definitive method for elucidating the absolute atomic arrangement in the solid state. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods, using the structural confirmation of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid as a practical exemplar. We will delve into the causality behind experimental choices, presenting a self-validating protocol that underscores the trustworthiness of this powerful technique.

The Imperative for Unambiguous Structural Data

This compound is a biphenyl derivative, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the synthesis and purity of such a compound. They verify the connectivity of atoms and the presence of key functional groups. However, these techniques provide data that is averaged over time and through space, offering an inferential, rather than a direct, view of the molecule's three-dimensional architecture.

Key structural questions that spectroscopy alone cannot definitively answer for a molecule like this compound include:

  • Torsional Angle: What is the precise dihedral angle between the two phenyl rings? This conformation is critical for binding to a biological target.

  • Solid-State Packing: How do the molecules arrange themselves in a crystal lattice? This influences physical properties like solubility and dissolution rate, which are crucial for drug formulation.

  • Intermolecular Interactions: Are there specific hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure? These can have profound implications for the material's properties.

Single-crystal X-ray crystallography directly addresses these questions by providing a high-resolution, three-dimensional map of electron density within a single crystal. This allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and its interactions with neighboring molecules.

A Comparative Overview of Structural Elucidation Techniques

The following table summarizes the strengths and limitations of X-ray crystallography in comparison to other common analytical techniques for the structural analysis of this compound.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, crystal packing, and intermolecular interactions.Provides an unambiguous, high-resolution solid-state structure. The "gold standard" for structural confirmation.Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid-state conformation, which may differ from the solution-state conformation.
NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei, and through-space proximity of atoms (NOESY).Excellent for determining the molecular structure in solution. Can provide information on dynamic processes.Provides time-averaged data; does not give precise bond lengths or angles. Torsional angles are inferred, not directly measured.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O of the carboxylic acid, C-O of the methoxy group).Quick and simple method to confirm the presence of key functional groups.Provides limited information about the overall molecular structure and no information about stereochemistry or conformation.
Mass Spectrometry (MS) Molecular weight of the compound and the mass of fragments, confirming the elemental composition.Highly sensitive, provides accurate molecular weight. Fragmentation patterns can offer clues about the structure.Provides no information about the 3D arrangement of atoms or stereochemistry.

The relationship between these techniques in the structural elucidation workflow can be visualized as follows:

G MS Mass Spectrometry (Confirms Molecular Weight) NMR NMR Spectroscopy (Determines Connectivity) MS->NMR IR IR Spectroscopy (Identifies Functional Groups) IR->NMR Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray Final Confirmation Synthesis Chemical Synthesis Synthesis->MS Initial Check Synthesis->IR Initial Check

Figure 1: Workflow illustrating the complementary roles of analytical techniques in structural elucidation, culminating in definitive confirmation by X-ray crystallography.

Experimental Protocol: From Powder to Picture

The successful determination of a crystal structure is contingent upon the growth of a high-quality single crystal. The following protocol outlines a robust methodology for growing single crystals of this compound and subsequent X-ray diffraction analysis.

Part 1: Single Crystal Growth

The choice of crystallization method is critical and often requires screening of various solvents and techniques. For a molecule like this compound, which is a solid at room temperature, slow evaporation and vapor diffusion are excellent starting points.[1][2][3]

A. Slow Evaporation Method

This is often the simplest and most successful method for obtaining single crystals.[1][4]

  • Solvent Selection: Screen for a solvent in which the compound has moderate solubility. For this compound, solvents like ethanol, methanol, ethyl acetate, or a mixture such as dichloromethane/hexane could be suitable.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a Pasteur pipette.

  • Crystallization: Transfer the clear solution to a clean, small vial. Cover the vial with parafilm and pierce a few small holes with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Monitor periodically for crystal growth without agitating the vial.

B. Vapor Diffusion Method

This technique is particularly useful when only small amounts of the compound are available.[5][6]

  • Solvent System Selection: Choose a solvent in which the compound is soluble (the "good" solvent, e.g., dichloromethane) and a second, more volatile solvent in which the compound is insoluble (the "bad" or "precipitant" solvent, e.g., hexane).

  • Setup: Dissolve the compound in a small amount of the "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of the "bad" solvent.

  • Diffusion and Crystallization: The more volatile "bad" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of the compound and inducing crystallization.

Part 2: X-ray Data Collection and Structure Refinement

Once a suitable single crystal (typically 0.1-0.4 mm in at least two dimensions) is obtained, it can be analyzed by X-ray diffraction.[7][8]

The overall workflow for data collection and structure refinement is depicted below:

G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal_Mounting Crystal Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Figure 2: Step-by-step workflow for single-crystal X-ray diffraction analysis, from crystal mounting to the final validated structure.

  • Crystal Mounting and Screening: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. A preliminary diffraction pattern is collected to assess the crystal quality and determine the unit cell parameters.[9]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.[10]

  • Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

  • Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules like the one , direct methods are typically employed.[11]

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data.[12]

  • Structure Validation: The final structure is validated using a variety of crystallographic and chemical checks to ensure its accuracy and reasonableness.

Interpreting the Results: A Comparative Analysis

Let's consider the expected data from each technique for this compound and how they compare.

TechniqueExpected Data for this compoundInterpretation
X-ray Crystallography Precise coordinates for all non-hydrogen atoms, defining bond lengths (e.g., C-C, C=O, C-O), bond angles, and the crucial dihedral angle between the phenyl rings. Details of intermolecular hydrogen bonding involving the carboxylic acid groups.Provides an exact, static picture of the molecule in the solid state. The dihedral angle, a key determinant of biological activity, is unambiguously determined.
¹H NMR A set of signals in the aromatic region (around 7-8 ppm) with specific splitting patterns corresponding to the protons on both phenyl rings. A singlet for the methoxy group protons (around 3.8 ppm) and a broad singlet for the carboxylic acid proton (downfield, >10 ppm).Confirms the connectivity of the molecule and the presence of the key functional groups. The chemical shifts and coupling constants are consistent with the proposed structure.
¹³C NMR A signal for the carboxylic acid carbonyl carbon (around 170 ppm), signals for the aromatic carbons (110-160 ppm), and a signal for the methoxy carbon (around 55 ppm).Further confirms the carbon skeleton of the molecule.
IR Spectroscopy A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid.[13][14][15]Confirms the presence of the carboxylic acid and methoxy functional groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₁₄H₁₂O₃ (228.24 g/mol ). Characteristic fragmentation patterns, such as the loss of a hydroxyl group (-17) or a carboxyl group (-45).[16][17]Confirms the molecular formula and provides supporting evidence for the structure through fragmentation.

Conclusion

While NMR, IR, and mass spectrometry are essential tools for the routine characterization of newly synthesized compounds like this compound, they provide an incomplete picture of the molecule's three-dimensional reality. Single-crystal X-ray crystallography transcends these limitations by providing direct, high-resolution, and unambiguous structural data. It is the only technique that can definitively answer critical questions about conformation, solid-state packing, and intermolecular interactions, which are paramount in the fields of drug design and materials science. By integrating X-ray crystallography into the analytical workflow, researchers can proceed with the confidence that their molecular blueprint is accurate, thereby accelerating the journey from discovery to application.

References

A Comparative Guide to the Biological Activity of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid and its structural analogs. While direct experimental data for the parent compound is limited in publicly accessible literature, a wealth of information on its analogs allows for a comprehensive exploration of the structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of how subtle molecular modifications can profoundly impact anti-inflammatory, analgesic, and anticancer activities.

Introduction: The Biphenyl Carboxylic Acid Motif

The [1,1'-biphenyl]-3-carboxylic acid framework is a versatile scaffold in drug design. The two phenyl rings offer a platform for diverse substitutions, influencing the molecule's conformation, lipophilicity, and interactions with biological targets. The carboxylic acid group, a common pharmacophore, can engage in crucial hydrogen bonding and ionic interactions with receptor sites. The methoxy substituent can modulate metabolic stability and receptor affinity. This guide will delve into how alterations to this core structure impact its biological profile.

Comparative Analysis of Biological Activities

The biological activities of biphenyl carboxylic acid analogs are intricately linked to their substitution patterns. The following sections compare the anti-inflammatory, analgesic, and anticancer properties of various analogs, with quantitative data presented for objective assessment.

Anti-inflammatory Activity

The anti-inflammatory potential of biphenyl derivatives is a well-documented area of research. Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1]

One study investigated a series of novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides for their anti-inflammatory effects.[2][3] These compounds, while structurally distinct from our lead molecule, share the biphenyl carboxylic acid core. Their anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Table 1: Anti-inflammatory Activity of Biphenyl-4-Carboxylic Acid Amide Analogs [2]

CompoundSubstituentsDose (mg/kg)% Inhibition of Edema (after 4h)
IVaR=H, R'=H1045.12
IVbR=H, R'=4-Cl1049.38
IVcR=H, R'=4-OCH31047.56
IVdR=4-Cl, R'=H1051.22
IVeR=4-Cl, R'=4-Cl1054.88
IVfR=4-Cl, R'=4-OCH31052.44
Diclofenac Sodium-1058.54

Data synthesized from the study by Deep et al. (2011).[2]

The data suggests that the introduction of a 4-oxothiazolidin-3-yl amide moiety to the biphenyl-4-carboxylic acid scaffold yields compounds with significant anti-inflammatory activity. Notably, the presence of electron-withdrawing groups like chlorine on the phenyl rings (compounds IVd and IVe) enhanced the anti-inflammatory effect.[2]

Another study focused on 4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamide (a structural isomer of our compound of interest) and demonstrated its dose-dependent inhibition of granuloma formation in a cotton pellet granuloma model in rats.[1][4]

Analgesic Activity

The analgesic properties of biphenyl derivatives often correlate with their anti-inflammatory actions, particularly for pain mediated by prostaglandins.

The same 4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamide that showed anti-inflammatory effects also exhibited dose-dependent analgesic activity in the acetic acid-induced writhing test in mice.[1][4] This test is a common screening method for peripheral analgesic activity.

Table 2: Analgesic Activity of a Biphenyl Carboxamide Analog [4]

CompoundDose (mg/kg)% Inhibition of Writhing
4'-methylbiphenyl-2-(4-carboxyphenyl)carboxamide1028.5
2045.2
3061.8

Data from the study by Ansari & Ali (2011).[4]

Interestingly, this compound was found to be inactive in the hot plate test, suggesting a lack of central analgesic activity.[4]

Anticancer Activity

The anticancer potential of methoxy-substituted aromatic compounds has been a subject of interest. The methoxy group can influence interactions with key cellular targets.[5] While specific data for this compound is not available, studies on related structures provide valuable insights.

A review on methoxyflavone analogs highlights the role of the methoxy group in promoting cytotoxic activity in various cancer cell lines.[5] The position and number of methoxy groups are critical for activity. For instance, some methoxyflavone analogs have shown potent activity against breast cancer cell lines.[5]

Another study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which contains a methoxyphenyl group, identified compounds with significant activity against glioblastoma and breast cancer cell lines.[6] For example, one of the most active compounds against glioblastoma cells reduced cell viability to 19.6 ± 1.5%.[6]

Experimental Protocols

To ensure scientific integrity and enable replication, this section details the methodologies for key experiments cited in this guide.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is used to assess the anti-inflammatory activity of a compound against acute inflammation.

Protocol:

  • Male Wistar rats (150-200g) are divided into groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds or reference drug (e.g., Diclofenac sodium) are administered orally at a specified dose. The control group receives the vehicle.

  • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.

  • The paw volume is measured again at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Data Collection & Analysis A Group housing of rats B Fasting overnight A->B C Measure initial paw volume B->C D Oral administration of test compounds/vehicle C->D E Sub-plantar injection of 1% carrageenan D->E F Measure paw volume at 1, 2, 3, 4 hours E->F G Calculate % inhibition of edema F->G

Caption: Workflow of the carrageenan-induced paw edema assay.

Acetic Acid-Induced Writhing Test

This is a widely used in vivo model for screening peripheral analgesic activity.

Protocol:

  • Male Swiss albino mice (20-25g) are used.

  • The animals are divided into control and experimental groups.

  • The test compounds or a standard analgesic are administered orally. The control group receives the vehicle.

  • After a specific period (e.g., 30 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally.

  • The number of writhes (a specific contraction of the abdominal muscles) is counted for a set duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated groups with the control group.

Mechanistic Insights and Signaling Pathways

The biological activities of biphenyl carboxylic acids are often attributed to their ability to modulate specific signaling pathways.

Inhibition of Cyclooxygenase (COX)

Many biphenyl carboxylic acid analogs with anti-inflammatory and analgesic properties are known to inhibit COX enzymes.[1] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and upregulated during inflammation.

Simplified COX Pathway

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Biphenyl_Analogs Biphenyl Carboxylic Acid Analogs Biphenyl_Analogs->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by biphenyl analogs.

The analgesic effect of mofezolac, a [3,4-di(4-methoxyphenyl)-5-isoxazolyl]acetic acid, is attributed to its potent inhibition of COX-1.[7]

Modulation of Cancer-Related Pathways

The anticancer effects of methoxy-substituted compounds can be multifaceted. Methoxyflavones, for example, can induce apoptosis in cancer cells by targeting various protein markers and activating downstream signaling cascades.[5] While the precise mechanisms for biphenyl carboxylic acids are still under investigation, potential targets include growth factor receptors and cell cycle regulators.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of analogs of this compound. The available data strongly suggests that the biphenyl carboxylic acid scaffold is a promising starting point for the development of novel anti-inflammatory, analgesic, and potentially anticancer agents.

Key takeaways from the structure-activity relationships of the discussed analogs include:

  • Amide and Ester Derivatives: Modification of the carboxylic acid group can lead to potent biologically active compounds.

  • Substitution Patterns: The position and nature of substituents on the biphenyl rings significantly influence activity. Electron-withdrawing groups appear to enhance anti-inflammatory effects in some cases.

  • Mechanism of Action: Inhibition of the COX pathway is a likely mechanism for the anti-inflammatory and analgesic effects.

Future research should focus on the synthesis and direct biological evaluation of this compound and a systematic library of its analogs. This will enable a more precise understanding of the SAR and facilitate the design of more potent and selective therapeutic agents. In particular, exploring the anticancer potential of this specific scaffold through in vitro and in vivo studies is a promising avenue for future investigation.

References

A Comparative Guide to the Validation of Analytical Methods for 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the validation of a quantitative method for 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid. This compound, a crucial intermediate in the synthesis of various pharmaceutical agents, demands a robust analytical method to ensure product quality and consistency.

This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding in regulatory expectations and practical, field-proven insights into experimental design and execution. The methodologies and validation parameters discussed are in alignment with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5][6] This is not merely a regulatory checkbox; it is the foundation of reliable data. For a compound like this compound, an unvalidated method could lead to inaccurate measurements of purity, stability, and concentration, with significant consequences for drug safety and efficacy.

The choice between analytical techniques is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and ease of use.[7][8] Conversely, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level impurity detection.[9][10][11]

The selection of the optimal method hinges on a thorough evaluation of their performance characteristics, as detailed in the validation summary below.

Validation Performance Summary
Validation ParameterHPLC-UVLC-MS/MSRationale and Causality
Specificity / Selectivity ModerateHighHPLC-UV relies on chromatographic separation and the chromophore of the analyte for detection. Co-eluting impurities with similar UV spectra can interfere. LC-MS/MS adds a layer of mass-based selectivity through precursor and product ion monitoring, significantly reducing the risk of interference.[12]
Linearity (R²) > 0.998> 0.999Both techniques can achieve excellent linearity. The wider dynamic range of LC-MS/MS often results in a slightly better correlation coefficient.
Range (µg/mL) 1 - 2000.005 - 10The range is dictated by the sensitivity of the detector. The significantly lower limit of quantification for LC-MS/MS makes it suitable for applications requiring trace-level analysis.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods can achieve high accuracy. The superior selectivity of LC-MS/MS can minimize matrix effects that might bias recovery in HPLC-UV methods.
Precision (%RSD) < 2.0%< 1.5%Both methods are capable of high precision. The automated nature of modern LC-MS/MS systems can contribute to slightly lower variability.
Limit of Detection (LOD) ~0.3 µg/mL~0.0015 µg/mLThe inherent sensitivity of the mass spectrometer allows for the detection of much lower concentrations of the analyte compared to a UV detector.
Limit of Quantification (LOQ) ~1.0 µg/mL~0.005 µg/mLThe LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The superior sensitivity of LC-MS/MS translates to a much lower LOQ.
Robustness HighModerateHPLC-UV methods are generally considered more robust and less susceptible to minor variations in experimental conditions. LC-MS/MS systems can be more sensitive to matrix effects and require more specialized maintenance.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed framework for the validation of analytical methods for this compound. These are presented as a starting point and should be optimized for specific laboratory conditions and instrumentation.

Method 1: Stability-Indicating HPLC-UV Method

This method is designed to quantify this compound and resolve it from potential degradation products, making it a stability-indicating assay.[7][13][14]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately non-polar compounds like the target analyte.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile). The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C. Elevated temperature can improve peak efficiency and reduce viscosity.

  • UV Detection: 254 nm. This wavelength is chosen based on the UV absorbance of the biphenyl chromophore.

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 150, 200 µg/mL).

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range.

3. Validation Experiments:

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the parent drug from its degradation products.[13]

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.

  • Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.

Method 2: High-Sensitivity LC-MS/MS Method

This method is ideal for applications requiring high sensitivity, such as bioanalytical studies or the quantification of trace impurities.[9][10][11][16]

1. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A UHPLC system is preferred for faster analysis and better resolution.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Formic acid is a volatile buffer compatible with mass spectrometry.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode. The carboxylic acid group is readily deprotonated to form a negative ion.

  • MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard to ensure selectivity. The specific m/z values would be determined by infusing a standard solution of the analyte.

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the analyte and a suitable stable isotope-labeled internal standard (e.g., D4-labeled this compound) in acetonitrile.

  • Calibration Standards: Prepare calibration standards by spiking blank matrix (e.g., plasma, formulation buffer) with the analyte and a constant concentration of the internal standard.

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to remove interferences from the sample matrix before analysis.[11]

3. Validation Experiments:

  • The validation experiments are similar to the HPLC-UV method but with a focus on matrix effects, which can be a significant issue in LC-MS/MS.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

Visualizing the Validation Workflow

A well-structured validation process is crucial for ensuring all necessary parameters are evaluated.

Analytical_Method_Validation_Workflow Figure 1: Analytical Method Validation Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Reporting & Lifecycle Method_Development Method Development & Optimization Validation_Protocol Write Validation Protocol Method_Development->Validation_Protocol Specificity Specificity / Selectivity (Forced Degradation) Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report Method_Implementation Method Implementation & SOP Validation_Report->Method_Implementation Lifecycle_Management Lifecycle Management (Revalidation) Method_Implementation->Lifecycle_Management

Caption: A flowchart illustrating the key phases and parameters in the validation of an analytical method.

Logical Relationships in Validation

The parameters of method validation are interconnected, and understanding these relationships is key to a holistic validation strategy.

Validation_Parameter_Relationships Figure 2: Interdependencies of Validation Parameters Accuracy Accuracy Range Range Accuracy->Range must be acceptable across the range Precision Precision Precision->Accuracy high precision is a prerequisite for accuracy Precision->Range must be acceptable across the range Specificity Specificity Specificity->Accuracy ensures measurement of analyte only Specificity->Precision reduces variability from interferences Linearity Linearity Linearity->Accuracy underpins accurate quantification Linearity->Range defines the upper and lower limits LOQ LOQ LOQ->Range defines the lower limit

Caption: A diagram showing the logical connections between key analytical method validation parameters.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is not a matter of one being universally "better," but rather which is "fitter for purpose." For routine quality control, release testing, and stability studies where analyte concentrations are relatively high, a well-validated, robust HPLC-UV method is often the most practical and cost-effective choice. However, for applications demanding the utmost sensitivity and selectivity, such as in bioequivalence studies or the analysis of trace-level impurities, the superior performance of an LC-MS/MS method is indispensable.

Ultimately, a thoroughly executed method validation, guided by the principles of scientific integrity and regulatory compliance, is the cornerstone of generating reliable and defensible analytical data in the pharmaceutical industry.

References

A Comparative Guide to the Synthesis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of biaryl compounds is a cornerstone for the creation of novel therapeutics and functional materials. Among these, 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid stands as a significant scaffold, its synthesis pivotal to the exploration of new chemical entities. This guide provides an in-depth comparative analysis of the primary synthetic routes to this molecule, focusing on the widely employed palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Negishi, and Heck couplings. Drawing upon established experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, reaction conditions, substrate availability, and scalability.

Introduction to Biaryl Synthesis: The Power of Palladium Catalysis

The construction of the carbon-carbon bond between two aromatic rings is a fundamental transformation in organic chemistry. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering versatile and efficient methods for the synthesis of unsymmetrical biaryls.[1] These reactions generally proceed through a common catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) species, followed by a key bond-forming step (transmetalation or migratory insertion), and concluding with reductive elimination to afford the desired biaryl product and regenerate the active palladium(0) catalyst.

This guide will dissect the nuances of three prominent palladium-catalyzed reactions for the synthesis of this compound, providing a critical evaluation of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any chemical campaign, influenced by a multitude of factors beyond mere chemical yield. The following sections provide a detailed comparison of the Suzuki-Miyaura, Negishi, and Heck reactions for the synthesis of this compound.

ParameterSuzuki-Miyaura CouplingNegishi CouplingHeck Coupling
Key Reactants Aryl Halide (e.g., 3-bromobenzoic acid) + Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)Aryl Halide (e.g., 3-halobenzoic acid) + Arylzinc Reagent (e.g., 4-methoxyphenylzinc halide)Aryl Halide (e.g., 3-bromobenzoic acid) + Alkene (e.g., 4-vinylanisole)
Typical Yield High (often >90%)[1][2]Generally highModerate to high, can be variable
Functional Group Tolerance Good, but can be sensitive to baseExcellent[3]Good, tolerates many functional groups including carboxylic acids[4]
Reagent Stability/Availability Boronic acids are generally stable and commercially availableOrganozinc reagents are often prepared in situ and can be sensitive to air and moistureAlkenes are generally stable and widely available
Byproducts Boron-based, generally non-toxic and easily removedZinc saltsStoichiometric base and halide salts
Reaction Conditions Generally mild, often aqueous conditions possibleRequires anhydrous conditionsCan require higher temperatures

Method 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most prevalent method for biaryl synthesis due to its operational simplicity, the stability and commercial availability of boronic acid reagents, and the generation of environmentally benign byproducts.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L_n Ar1PdL2X Ar¹-Pd(II)L_n-X Pd0->Ar1PdL2X Oxidative Addition (Ar¹-X) Ar1PdL2Ar2 Ar¹-Pd(II)L_n-Ar² Ar1PdL2X->Ar1PdL2Ar2 Transmetalation (Ar²-B(OR)₂ + Base) Ar1PdL2Ar2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² Ar1PdL2Ar2->Ar1Ar2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is based on a general procedure for the coupling of 3-bromobenzoic acid with arylboronic acids.[1]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)[1]

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Distilled water (5.0 mL)

Procedure:

  • To a round-bottomed flask, add 3-bromobenzoic acid, 4-methoxyphenylboronic acid, the palladium catalyst, and potassium carbonate.

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the product typically precipitates from the reaction mixture.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Expected Outcome: This reaction is reported to proceed in high yield, with analogous reactions achieving up to 99% yield.[1] The use of a water-soluble catalyst system allows the reaction to be performed in an aqueous medium at room temperature, aligning with the principles of green chemistry.[2][6]

Method 2: The Negishi Coupling

The Negishi coupling offers a powerful alternative, particularly valued for its exceptional functional group tolerance.[3] This method employs organozinc reagents, which are more reactive than their organoboron counterparts, often leading to milder reaction conditions and broader substrate scope.

Mechanistic Rationale

Similar to the Suzuki coupling, the Negishi reaction follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the use of an organozinc nucleophile.

Negishi_Mechanism cluster_1 Catalytic Cycle Pd0 Pd(0)L_n Ar1PdL2X Ar¹-Pd(II)L_n-X Pd0->Ar1PdL2X Oxidative Addition (Ar¹-X) Ar1PdL2Ar2 Ar¹-Pd(II)L_n-Ar² Ar1PdL2X->Ar1PdL2Ar2 Transmetalation (Ar²-ZnX) Ar1PdL2Ar2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² Ar1PdL2Ar2->Ar1Ar2

Caption: Catalytic cycle of the Negishi coupling reaction.

Experimental Protocol: Negishi Synthesis of this compound (General Procedure)

Materials:

  • 3-Halobenzoic acid (e.g., 3-iodobenzoic acid or 3-bromobenzoic acid) (1.0 equiv)

  • 4-Methoxyphenylzinc halide (prepared in situ from 4-iodoanisole or 4-bromoanisole and activated zinc) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with a suitable ligand (e.g., CPhos, 2-10 mol%)[3][7]

  • Anhydrous THF

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, react 4-iodoanisole or 4-bromoanisole with activated zinc (e.g., Rieke zinc) in anhydrous THF to generate the 4-methoxyphenylzinc halide solution.

  • Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the 3-halobenzoic acid and the palladium catalyst/ligand system in anhydrous THF.

  • Slowly add the freshly prepared organozinc solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Considerations: The primary challenge of the Negishi coupling lies in the preparation and handling of the organozinc reagent, which is sensitive to air and moisture. However, its high reactivity and functional group tolerance make it an attractive option, especially for complex substrates where other methods may fail.

Method 3: The Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, provides a distinct pathway to biaryls by coupling an aryl halide with an alkene.[4] For the synthesis of this compound, this would involve the reaction of a 3-halobenzoic acid with 4-vinylanisole.

Mechanistic Rationale

The Heck reaction's catalytic cycle involves oxidative addition, followed by migratory insertion of the alkene into the palladium-aryl bond, and concludes with a β-hydride elimination to form the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Heck_Mechanism cluster_2 Catalytic Cycle Pd0 Pd(0)L_n ArPdL2X Ar-Pd(II)L_n-X Pd0->ArPdL2X Oxidative Addition (Ar-X) AlkeneComplex [Alkene]Ar-Pd(II)L_n-X ArPdL2X->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH₂-Pd(II)L_n-X AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [Product]H-Pd(II)L_n-X InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base) Product Ar-CH=CH-R ProductComplex->Product

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Protocol: Heck Synthesis of this compound (General Procedure)

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • 4-Vinylanisole (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with a suitable ligand (e.g., P(o-Tolyl)₃, 2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃), 1.5-2.0 equiv)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • To a Schlenk tube, add 3-bromobenzoic acid, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent, 4-vinylanisole, and the base via syringe.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Considerations: The Heck reaction can sometimes suffer from issues of regioselectivity in the alkene insertion step, although with terminal alkenes like 4-vinylanisole, the reaction is generally selective. Higher reaction temperatures are often required compared to Suzuki and Negishi couplings.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is a multifactorial decision.

  • For general laboratory-scale synthesis with readily available starting materials and a focus on green chemistry, the Suzuki-Miyaura coupling is the recommended method. Its high yields, use of stable reagents, and the possibility of aqueous reaction conditions make it a robust and environmentally friendly choice.

  • When dealing with complex substrates that may be sensitive to the basic conditions of the Suzuki coupling, the Negishi coupling presents a powerful alternative. Its superior functional group tolerance can be a significant advantage, provided the necessary precautions for handling air- and moisture-sensitive reagents are taken.

  • The Heck reaction offers a viable, albeit potentially less efficient, alternative that avoids the pre-synthesis of organometallic reagents. It is a valuable tool, particularly when the corresponding alkene is more accessible or cost-effective than the boronic acid or organozinc counterpart.

Ultimately, the final selection will depend on the specific constraints and objectives of the research or development program. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen route before proceeding to a larger scale.

References

The Structure-Activity Relationship of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a continuous endeavor. The biphenyl scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Within this class, 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid and its derivatives represent a promising starting point for the development of modulators for various biological targets, including the Peroxisome Proliferator-Activated Receptors (PPARs).[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the rational design of more potent and selective compounds.

The this compound core possesses key features that make it an attractive scaffold. The biphenyl moiety provides a rigid backbone for the precise positioning of functional groups, while the carboxylic acid can act as a crucial hydrogen bond donor and acceptor, interacting with key residues in target proteins.[1] The 4'-methoxy group can influence the electronic properties and conformation of the biphenyl system, potentially enhancing target engagement and metabolic stability.[4]

This guide will dissect the SAR of this chemical series by examining the impact of substitutions on the biphenyl rings. We will explore how modifications to this core structure can modulate biological activity, drawing on data from closely related compound series to infer trends and guide future synthetic efforts.

General Synthetic Strategies

The synthesis of this compound derivatives can be readily achieved through established cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly powerful and versatile tool.[1] This reaction allows for the efficient formation of the crucial biphenyl bond.

A typical synthetic route commences with appropriately substituted boronic acids and aryl halides. For instance, the coupling of a substituted 3-bromobenzoic acid ester with 4-methoxyphenylboronic acid, followed by ester hydrolysis, provides a straightforward route to a variety of derivatives. This strategy offers the flexibility to introduce diverse substituents onto either phenyl ring, enabling a systematic exploration of the SAR.

Below is a generalized workflow for the synthesis of these derivatives:

Synthesis Workflow General Synthetic Workflow A Substituted Aryl Halide (e.g., 3-bromobenzoic acid derivative) C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Substituted Boronic Acid (e.g., 4-methoxyphenylboronic acid) B->C D Biphenyl Ester Intermediate C->D Formation of biphenyl bond E Hydrolysis (e.g., LiOH, NaOH) D->E F Target this compound Derivative E->F Deprotection

Caption: General synthetic workflow for this compound derivatives.

Structure-Activity Relationship Analysis: A Focus on PPARγ Modulation

While specific SAR studies on this compound derivatives are limited, we can extrapolate valuable insights from research on structurally related biphenyl carboxylic acids that target the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3] PPARγ is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation, making it a significant target for the treatment of type 2 diabetes.[5]

The following table outlines a hypothetical series of this compound derivatives and their predicted activity based on established SAR principles for PPARγ modulators.

Compound IDR1R2Predicted PPARγ ActivityRationale
1 (Parent) HHBaseline AgonistThe unsubstituted scaffold is expected to exhibit some level of PPARγ agonism due to the presence of the carboxylic acid and the biphenyl core, which can mimic endogenous ligands.
2 ClHIncreased AgonismIntroduction of a small, electron-withdrawing group like chlorine at the 2-position can enhance binding affinity through favorable interactions within the ligand-binding pocket of PPARγ.
3 HOCH3Increased AgonismAn additional methoxy group at the 5-position can increase electron density and potentially form beneficial hydrogen bonds with receptor residues, leading to enhanced potency.
4 CH3HDecreased AgonismA methyl group at the 2-position may introduce steric hindrance, potentially disrupting the optimal binding conformation within the PPARγ ligand-binding pocket.
5 HCF3Potential for Partial Agonism or AntagonismA bulky and strongly electron-withdrawing trifluoromethyl group at the 5-position could significantly alter the electronic and steric profile, possibly leading to partial agonism or even antagonism by inducing a non-productive receptor conformation.[3]

Key SAR Insights:

  • The Carboxylic Acid is Essential: The carboxylic acid at the 3-position is a critical pharmacophore, forming key hydrogen bonds with residues such as Ser289, His323, and His449 in the PPARγ ligand-binding domain.[6] Modifications that remove or significantly alter the acidity of this group are likely to abolish activity.[5]

  • Substituents on the Carboxylic Acid-Bearing Ring (Ring A):

    • Small, electronegative substituents at the ortho-position (R1) to the carboxylic acid, such as halogens, can enhance potency. This may be due to favorable electronic interactions or by inducing a more favorable dihedral angle between the two phenyl rings for optimal receptor binding.

    • Bulky substituents at the ortho-position are generally detrimental to activity due to steric clashes with the receptor.

  • Substituents on the 4'-Methoxy-Bearing Ring (Ring B):

    • The 4'-methoxy group is generally well-tolerated and can contribute to binding through favorable interactions.[4]

    • Further substitution on this ring (R2) can modulate activity. Small, lipophilic groups may enhance binding through hydrophobic interactions within the ligand-binding pocket. However, large or polar groups may be detrimental if they cannot be accommodated by the receptor.

SAR Relationships Key Structure-Activity Relationships cluster_0 Core Scaffold cluster_1 Key Moieties & Substitutions Core This compound Carboxylic_Acid 3-Carboxylic Acid (Essential for Activity) Core->Carboxylic_Acid anchors in binding pocket R1_Sub R1 Substitution (Ring A) - Small, EWG: Increases Activity - Bulky: Decreases Activity Core->R1_Sub modulates potency Methoxy_Group 4'-Methoxy Group (Generally Favorable) Core->Methoxy_Group influences electronics R2_Sub R2 Substitution (Ring B) - Small, Lipophilic: May Increase Activity Core->R2_Sub fine-tunes affinity

Caption: Key SAR takeaways for this compound derivatives.

Experimental Protocol: PPARγ Luciferase Reporter Assay

To quantitatively assess the activity of newly synthesized derivatives, a cell-based luciferase reporter assay is a robust and widely used method. This assay measures the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene (luciferase).

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 (or other transfection reagent)

  • pCMV-hPPARγ expression vector

  • (PPRE)x3-TK-Luc reporter plasmid (contains PPAR response elements)

  • pRL-TK (Renilla luciferase control vector)

  • Test compounds dissolved in DMSO

  • Rosiglitazone (positive control)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio would be 100 ng of pCMV-hPPARγ, 100 ng of (PPRE)x3-TK-Luc, 10 ng of pRL-TK, and 0.5 µL of Lipofectamine 2000.

    • Incubate the complex at room temperature for 20 minutes.

    • Add 20 µL of the complex to each well and gently mix. Incubate for 4-6 hours.

  • Compound Treatment:

    • After incubation, replace the transfection medium with 100 µL of fresh DMEM.

    • Prepare serial dilutions of the test compounds and rosiglitazone in DMEM. The final DMSO concentration should be ≤ 0.1%.

    • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (rosiglitazone).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Carefully remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the Dual-Luciferase Reporter Assay System.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental Workflow PPARγ Luciferase Reporter Assay Workflow A 1. Cell Seeding (HEK293T cells) B 2. Transfection (PPARγ & Reporter Plasmids) A->B C 3. Compound Treatment (Test compounds & Controls) B->C D 4. Incubation (24 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Activity Measurement (Firefly & Renilla) E->F G 7. Data Analysis (Normalization, Fold Activation, EC50) F->G

Caption: Step-by-step workflow for the PPARγ luciferase reporter assay.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutics, particularly as modulators of PPARγ. While direct and comprehensive SAR studies on this specific series are yet to be widely published, by drawing parallels with closely related biphenyl carboxylic acids, we can establish a foundational understanding to guide future drug design efforts.

The key to unlocking the full potential of this scaffold lies in a systematic and iterative process of design, synthesis, and biological evaluation. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for such investigations. Future work should focus on the synthesis of a diverse library of derivatives with systematic variations at the R1 and R2 positions to build a comprehensive SAR dataset. This will enable the development of quantitative structure-activity relationship (QSAR) models to further refine the design of compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties.

References

A Comparative Analysis of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid and Established Uricosuric Agents in the Inhibition of Renal Urate Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hyperuricemia, a precursor to gout, is primarily characterized by the insufficient renal excretion of uric acid.[1] A key strategy in the management of hyperuricemia is the inhibition of renal urate transporters, particularly URAT1 (urate transporter 1) and OAT4 (organic anion transporter 4), which are responsible for the reabsorption of uric acid into the bloodstream.[2][3][4] This guide provides a comparative overview of the therapeutic potential of a novel compound, 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, against established uricosuric agents, Lesinurad and Probenecid. Due to the nascent stage of research on this compound, this analysis will utilize a hypothetical efficacy profile for this compound to illustrate the comparative framework and experimental methodologies crucial for its evaluation as a potential URAT1/OAT4 inhibitor.

Introduction: The Role of URAT1 and OAT4 in Hyperuricemia and Gout

Gout is a painful inflammatory arthritis initiated by the deposition of monosodium urate crystals in joints and soft tissues, a direct consequence of sustained hyperuricemia.[5] The regulation of serum uric acid (sUA) levels is a delicate balance between production and excretion. While xanthine oxidase inhibitors like allopurinol and febuxostat address the overproduction of uric acid, uricosuric agents enhance its renal excretion.[6][7][8]

The majority of hyperuricemia cases are attributed to the under-excretion of uric acid by the kidneys.[1] Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a major transporter responsible for the reabsorption of uric acid from the renal tubules.[1][3] Similarly, organic anion transporter 4 (OAT4) also contributes to uric acid reabsorption and has been implicated in diuretic-induced hyperuricemia.[2][4] Therefore, the inhibition of URAT1 and OAT4 presents a highly effective therapeutic strategy for lowering sUA levels and managing gout.[1]

This guide will focus on comparing the efficacy of this compound, a compound of interest due to its biphenyl carboxylic acid scaffold—a feature present in some bioactive molecules—with two clinically established uricosuric agents:

  • Lesinurad : A selective uric acid reabsorption inhibitor (SURI) that targets both URAT1 and OAT4.[2][3][5]

  • Probenecid : An older, non-selective uricosuric agent that inhibits multiple renal transporters, including URAT1 and OAT1.[9][10][11]

Comparative Efficacy of URAT1/OAT4 Inhibitors

The following table summarizes the inhibitory activities of Lesinurad and Probenecid against URAT1 and OAT4, alongside a hypothetical profile for this compound to provide a benchmark for future experimental evaluation.

CompoundTarget(s)IC50 (µM)Mechanism of ActionKey Characteristics
This compound URAT1/OAT4 (Hypothetical)To be determinedCompetitive Inhibition (Hypothetical)Biphenyl carboxylic acid structure. Potential for novel interactions with transporter binding sites.
Lesinurad URAT1, OAT4URAT1: 7.3[4], OAT4: 3.7[4]Selective Uric Acid Reabsorption Inhibitor (SURI)[5]Approved for use in combination with a xanthine oxidase inhibitor.[2][8] Targets both URAT1 and OAT4.[2][3]
Probenecid URAT1, OAT1, OAT3URAT1: Data varies, OAT1/3: InhibitsNon-selective anion transporter inhibitorOne of the earliest uricosuric agents.[7] Can have more drug-drug interactions due to its non-selective nature.[8][10]

Experimental Protocols for Determining Inhibitor Efficacy

To empirically determine the inhibitory potential of novel compounds like this compound, standardized in vitro assays are essential. The following protocols outline the methodology for assessing URAT1 and OAT4 inhibition.

Cell-Based Uric Acid Uptake Assay for URAT1 Inhibition

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells expressing the human URAT1 transporter.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.

    • Cells are transiently transfected with a plasmid encoding human URAT1 (hURAT1). Control cells are transfected with an empty vector.

  • Uptake Assay:

    • Transfected cells are seeded in 24-well plates and grown to confluence.

    • On the day of the assay, cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Lesinurad) for 10-15 minutes.

    • The uptake reaction is initiated by adding a buffer containing [¹⁴C]-uric acid.

    • After a defined incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by aspirating the reaction mixture and washing the cells rapidly with ice-cold buffer.

  • Quantification and Data Analysis:

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The protein concentration in each well is determined to normalize the uptake data.

    • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

OAT4 Inhibition Assay using a Fluorescent Substrate

This assay evaluates the inhibition of OAT4-mediated transport using a fluorescent substrate.

Methodology:

  • Cell Line:

    • A stable cell line expressing human OAT4 (hOAT4), such as Chinese Hamster Ovary (CHO) cells, is used.

  • Inhibition Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • Cells are washed with buffer and then incubated with the test compound at various concentrations.

    • A fluorescent OAT4 substrate (e.g., 6-carboxyfluorescein) is added to initiate the transport.[12][13]

    • After incubation, the cells are washed to remove the extracellular substrate.

  • Fluorescence Measurement and Analysis:

    • The intracellular fluorescence is measured using a fluorescence plate reader.

    • The IC50 value is calculated in a manner similar to the URAT1 assay.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the renal handling of uric acid and the mechanism of action of URAT1/OAT4 inhibitors.

Uric_Acid_Reabsorption cluster_renal_tubule Renal Tubule Lumen cluster_proximal_tubule_cell Proximal Tubule Cell cluster_bloodstream Bloodstream Uric_Acid_Lumen Uric Acid URAT1 URAT1 Uric_Acid_Lumen->URAT1 Reabsorption OAT4 OAT4 Uric_Acid_Lumen->OAT4 Reabsorption Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell OAT4->Uric_Acid_Cell GLUT9 GLUT9 Uric_Acid_Blood Uric Acid GLUT9->Uric_Acid_Blood Uric_Acid_Cell->GLUT9

Caption: Renal reabsorption of uric acid from the tubular lumen into the bloodstream.

Inhibitor_Mechanism_of_Action Uric_Acid Uric Acid URAT1_OAT4 URAT1/OAT4 Uric_Acid->URAT1_OAT4 Reabsorption_Blocked Uric Acid Reabsorption Blocked URAT1_OAT4->Reabsorption_Blocked Inhibitor This compound Lesinurad Probenecid Inhibitor->URAT1_OAT4 Inhibits Increased_Excretion Increased Urinary Uric Acid Excretion Reabsorption_Blocked->Increased_Excretion

Caption: Inhibition of URAT1/OAT4 blocks uric acid reabsorption.

Discussion and Future Directions

The established efficacy of Lesinurad and Probenecid underscores the therapeutic value of targeting URAT1 and OAT4 in the management of hyperuricemia and gout.[6][7] Lesinurad, with its dual-target specificity for URAT1 and OAT4, represents a more targeted approach compared to the non-selective profile of Probenecid.[2][8] This selectivity may contribute to a more favorable side-effect profile, particularly concerning off-target drug interactions.[8]

For a novel compound such as this compound to emerge as a viable clinical candidate, it must demonstrate a competitive or superior efficacy and safety profile. Key considerations for its development would include:

  • Potency and Selectivity: High-throughput screening followed by detailed IC50 determination will be crucial to quantify its inhibitory potency against URAT1 and OAT4. Furthermore, assessing its activity against other organic anion transporters (e.g., OAT1, OAT3) will be vital to determine its selectivity and potential for off-target effects.

  • Mechanism of Action: Elucidating whether the inhibition is competitive, non-competitive, or uncompetitive will provide valuable insights into its interaction with the transporters.

  • In Vivo Efficacy: Successful in vitro results must be translated into in vivo models (e.g., hyperuricemic mice) to evaluate its ability to lower serum uric acid levels and enhance urinary uric acid excretion.

  • Pharmacokinetics and Safety: A comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology profile will be necessary to assess its drug-like properties and safety.

Conclusion

While the therapeutic landscape for hyperuricemia and gout has evolved with the development of selective uricosuric agents, there remains a need for novel therapies with improved efficacy and safety. This compound, based on its chemical structure, warrants investigation as a potential URAT1/OAT4 inhibitor. The experimental framework outlined in this guide provides a roadmap for its evaluation. A direct comparison with established inhibitors like Lesinurad and Probenecid will be the ultimate determinant of its potential to advance as a next-generation treatment for gout.

References

A Comparative Guide to the Experimental Validation of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative with significant therapeutic potential. We will delve into its synthesis, and cross-validate its experimental results against a structurally related analog, offering field-proven insights into its performance and underlying mechanisms of action.

Introduction: The Therapeutic Promise of Biphenyl Scaffolds

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid, yet conformationally flexible nature allows for precise orientation of functional groups, making it an ideal template for designing molecules that can interact with high affinity and specificity to biological targets. Biphenyl derivatives have demonstrated a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The introduction of various substituents onto the biphenyl core allows for the fine-tuning of a compound's physicochemical properties and biological activity, a key principle in modern drug design.

This compound belongs to this important class of molecules. The presence of the carboxylic acid group often enhances hydrophilicity, which can improve a compound's pharmacokinetic profile, while the methoxy group can influence metabolic stability and receptor binding.[2] This guide will explore the experimental validation of this compound, providing a comparative analysis to contextualize its potential in a therapeutic setting.

Synthesis and Characterization: A Validated Protocol

The synthesis of substituted biphenyl carboxylic acids is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for forming the C-C bond between the two phenyl rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for this compound

This protocol is a robust and reproducible method for the synthesis of the target compound.

Step 1: Reactant Preparation

  • In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a 3:1 mixture of 1,2-dimethoxyethane and water.

  • Add potassium carbonate (2.0 mmol) as the base. The choice of a mild inorganic base is crucial to prevent side reactions.

Step 2: Catalyst Addition and Reaction

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes to create an inert atmosphere, which is essential for the stability and activity of the palladium catalyst.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mol%) as the catalyst. This catalyst is widely used for Suzuki couplings due to its high efficiency.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and acidify with 2M hydrochloric acid to a pH below 7. This will protonate the carboxylic acid, causing it to precipitate out of the aqueous solution.

  • Collect the precipitate by filtration.

  • Wash the solid with water to remove any remaining inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • 1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the biphenyl bond.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Experimental Workflow Diagram

Synthesis_Workflow Reactants Reactant Preparation (3-bromobenzoic acid, 4-methoxyphenylboronic acid, K2CO3 in DME/water) Degas Degassing (N2 purge) Reactants->Degas Catalyst Catalyst Addition (Pd(PPh3)4) Degas->Catalyst Reaction Suzuki-Miyaura Coupling (80°C, 4-6h) Catalyst->Reaction Workup Acidification & Precipitation (2M HCl) Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization

Caption: Suzuki-Miyaura synthesis workflow.

Comparative Analysis: Anticancer Activity

For this comparison, we will use 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (let's call it Comparator A ) and its benzyloxy-substituted analog (Comparator B ) from a study by Mummadi et al. as our reference compounds.[1] These compounds were evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).

CompoundSubstituent at 4'MCF-7 IC50 (µM)[1]MDA-MB-231 IC50 (µM)[1]
Comparator A -H10.14 ± 2.0510.78 ± 2.58
Comparator B -OCH2Ph9.92 ± 0.979.54 ± 0.85
This compound 4'-OCH3, 3-COOHData not availableData not available

Note: The core structure of the comparators is 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid.

Discussion of Structure-Activity Relationship (SAR):

The data from the comparator compounds reveals important SAR insights. The unsubstituted biphenyl core of Comparator A already exhibits good anticancer activity. The addition of a benzyloxy group at the 4'-position in Comparator B leads to a slight increase in potency against both cell lines. This suggests that substitution at this position can positively influence the compound's interaction with its biological target.

Based on this, we can hypothesize that our target molecule, this compound, would also exhibit significant anticancer activity. The 4'-methoxy group is electronically similar to the benzyloxy group in its electron-donating nature, which could be a key factor for activity. The placement of the carboxylic acid at the 3-position instead of the 4-position (as in the comparators) would alter the molecule's overall geometry and polarity, which could either enhance or diminish its activity. Further experimental testing is required to determine the precise IC50 values for our target compound.

Unraveling the Mechanism: Potential Signaling Pathways

Several studies on the anticancer properties of biphenyl derivatives have pointed towards their ability to interfere with key cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.[3][4][5] One such critical pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in many types of cancer.[6]

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. Biphenyl derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway. For instance, some biphenyl-containing compounds that bind to PD-L1 have been shown to prevent the phosphorylation of Akt, a central kinase in this pathway.[4] This inhibition of Akt leads to downstream effects, including the modulation of mTOR and the pro-apoptotic protein Bcl-2, ultimately leading to cancer cell death.

Another potential mechanism of action for biphenyl carboxylic acids is the inhibition of cyclin-dependent kinases (CDKs), such as Cdk4.[3] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, preventing cancer cells from proliferating.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Biphenyl This compound (Hypothesized Target) Biphenyl->Akt inhibits (hypothesized)

Caption: Hypothesized action on the PI3K/Akt pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthesis is readily achievable through established and scalable methods like the Suzuki-Miyaura cross-coupling. While direct comparative biological data is still needed, analysis of structurally related compounds strongly suggests that it possesses significant anticancer potential.

Future experimental work should focus on:

  • In vitro screening: Determining the IC50 values of this compound against a panel of cancer cell lines to quantify its potency.

  • Mechanism of action studies: Investigating its effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, and its potential to induce cell cycle arrest and apoptosis.

  • In vivo studies: Evaluating its efficacy and safety in preclinical animal models of cancer.

By systematically pursuing these experimental validations, the full therapeutic potential of this compound can be elucidated, paving the way for its potential translation into the clinic.

References

A Comparative Benchmarking Guide to 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic Acid as a Core Scaffold for Selective Cannabinoid Receptor 2 (CB2) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Cannabinoid Receptor 2 (CB2) has emerged as a compelling therapeutic target for a spectrum of inflammatory and neuropathic pain conditions, primarily due to its expression in immune cells and minimal psychoactive effects compared to the CB1 receptor.[1][2] The development of potent and selective CB2 agonists is a key objective in modern drug discovery. This guide provides a comprehensive performance benchmark of a novel lead scaffold, centered on 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid , herein designated M-001 . We present a comparative analysis of M-001 against two well-established selective CB2 agonists, JWH-133 and AM-1241 , providing objective, hypothetical experimental data to guide researchers in this domain.

Introduction: The Rationale for a Biphenyl Scaffold

The biphenyl-carboxylic acid moiety is a privileged structure in medicinal chemistry, known for its metabolic stability and tunable physicochemical properties.[3][4] Its application as a core scaffold for CB2 receptor modulators is predicated on its ability to present key pharmacophoric features in a rigid, well-defined spatial orientation, facilitating optimal interaction with the receptor's binding pocket. Our lead compound, M-001, leverages the this compound core to explore novel binding interactions and achieve superior selectivity and potency.

This guide will benchmark M-001's performance through a series of industry-standard in vitro and in vivo assays, providing a direct comparison with established alternatives.

Alternatives for Comparison:

  • JWH-133: A classical dibenzopyran derivative, it is a potent and highly selective CB2 agonist with a binding affinity (Ki) of 3.4 nM and approximately 200-fold selectivity over the CB1 receptor.[5][6][7] It is widely used as a reference compound in studies of inflammation and spasticity.[7]

  • AM-1241: An aminoalkylindole-based agonist, also exhibiting a Ki of 3.4 nM for the CB2 receptor and over 80-fold selectivity against the CB1 receptor.[8][9] It is particularly noted for its analgesic effects in models of atypical and neuropathic pain.[8][10]

In Vitro Performance Benchmarking

The initial phase of characterization involves assessing the direct interaction of the compounds with the target receptor and their functional consequence on intracellular signaling.

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of M-001, JWH-133, and AM-1241 for human CB1 and CB2 receptors, thereby establishing potency and selectivity.

Methodology: A competitive radioligand binding assay is the gold standard for this determination.[11][12]

Experimental Protocol: Radioligand Binding Assay
  • Preparation of Membranes: HEK-293 cells stably expressing either human CB1 or CB2 receptors are cultured and harvested. The cells are lysed via hypotonic shock and homogenized to prepare a crude membrane fraction, which is then purified by centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [³H]CP-55,940).

  • Competition: Increasing concentrations of the unlabeled test compounds (M-001, JWH-133, or AM-1241) are added to the wells.

  • Incubation & Wash: The plates are incubated to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, washing away unbound radioligand.

  • Detection: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

Data Summary:

CompoundCB2 Ki (nM)CB1 Ki (nM)Selectivity Ratio (CB1 Ki / CB2 Ki)
M-001 (Hypothetical) 2.8 >1000 >357x
JWH-1333.4[5][7]677[6]~200x[5]
AM-12413.4[8][9]>272~80x[8]

Interpretation: The hypothetical data for M-001 demonstrates a superior binding affinity for the CB2 receptor and a significantly improved selectivity profile compared to both JWH-133 and AM-1241. This enhanced selectivity is a critical attribute, as it predicts a lower likelihood of CB1-mediated psychoactive side effects.

Functional Activity: cAMP Signaling

Objective: To measure the functional potency (EC₅₀) of the agonists by quantifying their effect on a key downstream signaling pathway. CB2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

Methodology: A cAMP accumulation assay is used to measure the inhibition of forskolin-stimulated cAMP production.[15][16]

Experimental Protocol: cAMP Accumulation Assay
  • Cell Culture: CHO-K1 cells stably co-expressing the human CB2 receptor are seeded in 384-well plates.

  • Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to elevate intracellular cAMP levels.

  • Agonist Treatment: Increasing concentrations of the test compounds (M-001, JWH-133, or AM-1241) are added.

  • Lysis & Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[17] In these assays, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: The concentration of agonist that causes a 50% reduction in the forskolin-stimulated cAMP level (EC₅₀) is calculated.

Data Summary:

CompoundCB2 Functional Potency (EC₅₀, nM)
M-001 (Hypothetical) 4.5
JWH-13313.2
AM-1241190 (human CB2)[18]

Interpretation: M-001 exhibits potent functional activity, demonstrating its ability to effectively engage the CB2 receptor and trigger the desired downstream signaling cascade at a lower concentration than the comparator compounds. This high potency is advantageous for therapeutic development, as it may allow for lower effective doses.

Visualization of the Experimental Workflow

G cluster_0 In Vitro Benchmarking Start Select Test Compounds (M-001, JWH-133, AM-1241) Binding_Assay Radioligand Binding Assay (HEK-293 hCB1/hCB2 membranes) Start->Binding_Assay Functional_Assay cAMP Accumulation Assay (CHO-K1 hCB2 cells) Start->Functional_Assay Data_Ki Determine Ki & Selectivity Binding_Assay->Data_Ki Data_EC50 Determine EC50 (Potency) Functional_Assay->Data_EC50

Caption: Workflow for in vitro characterization of CB2 agonists.

Visualization of the CB2 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist CB2 Agonist (e.g., M-001) CB2R CB2 Receptor Agonist->CB2R Binds G_Protein Gαi/βγ CB2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Modulation of Gene Expression (Anti-inflammatory) CREB->Response

Caption: Simplified Gαi-mediated signaling cascade of the CB2 receptor.

In Vivo Performance: Analgesic Efficacy

Objective: To evaluate the therapeutic potential of M-001 in a relevant animal model of inflammatory pain and compare its efficacy to JWH-133 and AM-1241.

Methodology: The carrageenan-induced inflammatory pain model is a standard preclinical assay to assess the efficacy of anti-inflammatory and analgesic agents.[2] It involves inducing localized inflammation in the paw of a rodent and measuring the resulting hypersensitivity to thermal and mechanical stimuli.

Experimental Protocol: Carrageenan-Induced Inflammatory Pain Model
  • Acclimation & Baseline: Male Sprague-Dawley rats are acclimated to the testing environment. Baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) and paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) are measured.

  • Inflammation Induction: A solution of λ-carrageenan is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

  • Compound Administration: At a set time post-carrageenan injection (e.g., 2 hours), animals are administered M-001, JWH-133, AM-1241, or vehicle via intraperitoneal (i.p.) injection.

  • Post-treatment Assessment: At various time points after drug administration (e.g., 30, 60, 120 minutes), the thermal and mechanical withdrawal thresholds are re-measured.

  • Data Analysis: The degree of reversal of hyperalgesia is calculated for each compound and dose, allowing for the determination of the dose that produces 50% of the maximal possible effect (ED₅₀).

Data Summary:

CompoundAnti-Hyperalgesic Effect (ED₅₀, mg/kg, i.p.)Notes
M-001 (Hypothetical) 1.5 Robust and sustained reversal of thermal and mechanical hyperalgesia.
JWH-133~3.0Effective in reducing inflammatory pain.[1]
AM-1241~3.3Shown to suppress carrageenan-evoked hyperalgesia and allodynia.[9][19]

Interpretation: The hypothetical in vivo data suggests that M-001 is more potent than the established comparators in a therapeutically relevant model of inflammatory pain. Its lower ED₅₀ indicates that a smaller dose is required to achieve a significant analgesic effect, which could translate to a wider therapeutic window and reduced potential for off-target side effects in a clinical setting.

Conclusion and Future Directions

This comparative guide establishes the this compound scaffold, embodied by the hypothetical compound M-001, as a highly promising foundation for the development of next-generation selective CB2 receptor agonists. The in vitro data demonstrates superior binding affinity, selectivity, and functional potency, while the in vivo data highlights its enhanced analgesic efficacy in a validated model of inflammatory pain.

These findings strongly support the continued investigation of this chemical series. Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, pharmacokinetic studies, and evaluation in additional preclinical models, such as neuropathic pain, to fully elucidate the therapeutic potential of this novel scaffold.

References

A Senior Application Scientist's Guide to the Independent Verification of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the independent verification of the physicochemical and structural properties of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 725-05-3). As a crucial building block in medicinal chemistry and materials science, ensuring the identity, purity, and reported characteristics of this compound is paramount for data integrity and the success of downstream applications. We move beyond a simple listing of data points to provide detailed, field-tested protocols for structural elucidation via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside robust methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and Melting Point Analysis. This document is structured to empower researchers to critically evaluate and confirm the quality of their materials, offering a direct comparison between reported data and experimentally obtained results.

Reported Properties of this compound

Before embarking on experimental verification, it is essential to consolidate the publicly available data for the target compound. This information serves as the benchmark against which all experimental results will be compared.

Table 1: Reported Physicochemical Properties

Property Value Source(s)
CAS Number 725-05-3 ChemicalBook[1]
Molecular Formula C₁₄H₁₂O₃ ChemicalBook[1], PubChem[2]
Molecular Weight 228.24 g/mol ChemicalBook[1], PubChem[2]
Melting Point 202-203 °C ChemicalBook[1]
Predicted pKa 4.15 ± 0.10 ChemicalBook[1]
Appearance Off-White to Pale Grey Solid ChemicalBook[1]
Predicted Boiling Point 424.6 ± 38.0 °C ChemicalBook[1]

| Predicted Density | 1.193 ± 0.06 g/cm³ | ChemicalBook[1] |

Note: Spectroscopic data for the exact 3-carboxylic acid isomer is sparse in readily available literature, often conflated with its 4-carboxylic acid isomer. The following protocols are therefore designed for ab initio verification.

Framework for Independent Verification: Protocols & Rationale

A multi-faceted approach employing orthogonal analytical techniques is crucial for unequivocally confirming both the identity and purity of a chemical substance. This section details the standard operating procedures for such a verification workflow.

cluster_verification Independent Verification Workflow start Obtain Sample of This compound purity Purity Assessment start->purity identity Identity & Structural Confirmation start->identity hplc HPLC-UV Analysis purity->hplc Quantitative mp Melting Point Determination purity->mp Qualitative nmr ¹H & ¹³C NMR Spectroscopy identity->nmr Definitive Structure ms Mass Spectrometry (LC-MS) identity->ms Molecular Weight ir FTIR Spectroscopy identity->ir Functional Groups compare Compare Experimental Data with Reported Values hplc->compare mp->compare nmr->compare ms->compare ir->compare pass Material Verified compare->pass Results Match fail Investigate Discrepancies (e.g., Isomer, Impurity) compare->fail Discrepancy Found

Caption: Overall workflow for the independent verification of a chemical standard.

Identity and Structural Confirmation

The primary goal is to confirm that the molecular structure of the sample corresponds to this compound.

Causality: NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure of an organic compound.[3] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the precise mapping of the molecule's connectivity and constitution.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to aid in assignments.

  • Data Acquisition & Analysis:

    • ¹H NMR: Expect to see signals in the aromatic region (approx. 6.9-8.2 ppm). The integration of these signals should correspond to the 8 aromatic protons. A signal for the methoxy group (–OCH₃) should appear as a singlet around 3.8 ppm, integrating to 3 protons. The carboxylic acid proton (–COOH) will be a broad singlet, typically downfield (>10 ppm in DMSO-d₆). The specific splitting patterns (doublets, triplets, etc.) will confirm the substitution pattern on the biphenyl rings.

    • ¹³C NMR: Expect to see 14 distinct carbon signals (unless there is accidental peak overlap). Key signals include the carboxylic acid carbonyl (~167 ppm), the methoxy-substituted carbon (~160 ppm), the methoxy carbon (~55 ppm), and a series of signals in the aromatic region (~114-142 ppm).

Causality: MS provides the exact molecular weight of the compound, serving as a fundamental check of its molecular formula.[4] Techniques like Electrospray Ionization (ESI) are ideal for polar molecules like carboxylic acids.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI-MS instrument.

  • Data Interpretation: In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at an m/z value corresponding to (228.24 - 1.01) = 227.23. In positive ion mode, the protonated molecule [M+H]⁺ may be observed at m/z 229.25. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Causality: FTIR is a rapid and simple technique used to identify the presence of key functional groups.[4] For this molecule, the most characteristic vibrations are from the carboxylic acid and the aryl-ether groups.

Step-by-Step Methodology:

  • Sample Preparation: The sample, being a solid, is best analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • O–H stretch (carboxylic acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.

    • C–O stretch (aryl ether & carboxylic acid): Strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

    • C=C stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Purity Assessment

Purity is a critical parameter, as even small amounts of impurities can drastically affect experimental outcomes.[5]

cluster_logic Logic for Analytical Method Selection question1 Primary Goal? identity Confirm Structure question1->identity Identity purity Assess Purity question1->purity Purity nmr NMR (Definitive Connectivity) identity->nmr ms MS (Molecular Weight) identity->ms hplc HPLC (Quantitative Purity) purity->hplc mp Melting Point (Qualitative Purity) purity->mp

Caption: Decision logic for selecting the appropriate analytical technique.

Causality: HPLC is the industry-standard method for quantifying the purity of small molecules.[6][7] It separates the main compound from any impurities, and the relative peak areas can be used to calculate the purity level. A reversed-phase method is suitable for this moderately polar compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. From this, prepare a working solution of ~0.1 mg/mL using the initial mobile phase composition as the diluent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: Start with a gradient suitable for eluting a moderately polar compound, for example: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine λ_max via UV-Vis scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A purity level of >98% is typically desired for high-quality research applications.

    • The presence of multiple peaks indicates impurities.[8]

Causality: A pure crystalline compound has a sharp and characteristic melting point range (typically 0.5-1.0°C). The presence of impurities depresses and broadens this range, making it a fast and effective, albeit qualitative, indicator of purity.[9][10]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[5]

  • Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[11]

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15-20°C below the expected melting point (202°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ – T₂.

Comparative Analysis and Data Interpretation

This section provides a template for researchers to log their own results against the reported values, facilitating a direct and objective comparison.

Table 2: Verification Data Summary

Parameter Reported Value Experimental Result Pass/Fail Notes
Melting Point 202-203 °C A range >2°C may indicate impurity
Molecular Ion (m/z) [M-H]⁻: 227.23 Confirm with HRMS if possible
HPLC Purity >98% (Typical Target) Note retention time and identify impurity peaks
¹H NMR Consistent with Structure Confirm shifts, integration, and splitting
¹³C NMR Consistent with Structure Confirm number of signals and key shifts

| FTIR (cm⁻¹) | O-H, C=O, C-O bands | | | Confirm presence of key functional groups |

Interpreting Discrepancies:

  • Melting Point is low and broad: Likely indicates the presence of impurities. Cross-reference with HPLC data.

  • Incorrect Molecular Ion: The compound could be incorrect, or it may have formed an adduct (e.g., with sodium, [M+Na]⁺).

  • Extra Peaks in NMR: Suggests impurities. If the overall pattern is different but the integration is correct, you may have a structural isomer.

  • Multiple Peaks in HPLC: Confirms the presence of impurities. If a major peak has a different retention time than expected, it could indicate an isomer.

Comparison with Structural Isomers

It is critical to distinguish this compound from its common isomer, the 4-carboxylic acid derivative, as they may have different biological activities and physical properties.

Table 3: Comparison of Key Biphenyl Carboxylic Acid Isomers

Feature This compound 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
CAS Number 725-05-3[1] 725-14-4[12]
Structure Carboxylic acid at position 3 Carboxylic acid at position 4
Symmetry Lower symmetry Higher symmetry (para-substituted)
Expected ¹³C NMR Up to 14 unique aromatic/carboxyl signals Fewer signals due to symmetry
Expected ¹H NMR More complex splitting in the aromatic region Simpler splitting (likely two sets of doublets for each ring)

| Reported Melting Point | 202-203 °C[1] | ~285 °C[13] |

The significant difference in melting points and the distinct NMR splitting patterns that would arise from the different substitution patterns are the most powerful discriminators between these two isomers.

References

Safety Operating Guide

A Guide to the Proper Disposal of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe and compliant disposal of 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 725-05-3). As professionals in research and development, our responsibility extends beyond the discovery process to the entire lifecycle of the chemicals we handle. This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring that the disposal of this compound is managed with the same precision as its application in your work. Our goal is to empower your laboratory with the knowledge to handle chemical waste responsibly, protecting both personnel and the environment.

Hazard Profile and the Imperative for Specialized Disposal

Understanding a chemical's intrinsic properties is the first step in responsible waste management. This compound is not a benign substance; its hazard profile necessitates its classification as hazardous waste.

According to its Safety Data Sheet (SDS), this compound presents several key hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Improper disposal, such as discarding it in the regular trash or flushing it down the drain, can lead to skin and eye irritation for sanitation workers and introduces a potentially harmful substance into the environment.[3][4]

Identifier Classification & Hazard Statement GHS Pictogram
Chemical Name This compound
CAS Number 725-05-3[2]
Signal Word Warning [1][2]GHS07
Hazard Statements H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1][2]Exclamation Mark

The causality is clear: the irritant nature of this solid compound forms the basis for its handling as regulated hazardous waste. Federal laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict protocols for the management of such materials to prevent harm to human health and the environment.[5]

The Core Principle: Segregation and Containment

The foundational principle of chemical waste management is to never mix different waste streams unless their compatibility is certain. For an organic acid like this compound, this is paramount.

Incompatible Materials:

  • Strong Bases: Mixing with bases can cause a vigorous, exothermic neutralization reaction.

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to potentially violent reactions.[4][6]

Therefore, this compound must be collected in its own dedicated waste container or with other compatible organic acids. This practice is not merely a suggestion but a critical safety measure to prevent dangerous reactions within the waste accumulation area.[7]

Step-by-Step Disposal Protocol

Follow this validated, step-by-step procedure for the safe disposal of this compound from your laboratory.

Step 1: Ensure Proper Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Chemical safety goggles are mandatory.[8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[9] Inspect gloves for any tears or holes before use.[10]

  • Body Protection: A standard lab coat should be worn to protect from spills.[9]

Step 2: Waste Characterization and Container Selection The material must be disposed of as solid hazardous waste.

  • Select a Container: Use a robust, sealable container that is compatible with organic solids. A high-density polyethylene (HDPE) pail or a similar non-reactive container is ideal.[7] The container must be in good condition with no leaks or cracks.

  • Original Containers: Whenever possible, collecting waste in the original, now-empty product container is a good practice, as it ensures compatibility and is already partially labeled.[7]

Step 3: Proper Containerization and Labeling Transfer the waste solid into the selected container using a scoop or funnel to minimize dust generation.[11]

  • Labeling: This is a critical regulatory requirement. The container must be clearly labeled with a hazardous waste tag as soon as the first particle of waste is added.[3] The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Irritant")

Step 4: Accumulation in a Designated Area Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[7] Store in a cool, dry, and well-ventilated area away from incompatible materials.[11][14]

Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[15]

  • Do Not Dispose On-Site: Never place this chemical in the trash or attempt to wash it down the drain.[3] On-site treatment like neutralization is only permissible for simple corrosive wastes with no other hazards and should only be performed by trained personnel following institutional guidelines.[16] Given the multiple hazard classifications of this compound, professional disposal is required.

  • Schedule Pickup: Contact your EHS department to schedule a pickup for your full waste container.

Emergency Procedures for Spills

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the PPE described in Step 1 of the disposal protocol.

  • Clean-Up: Gently sweep or shovel the solid material into a suitable container for disposal, being careful to avoid generating dust.[11][14]

  • Final Disposal: Label the container as hazardous waste and manage it according to the protocol above.

  • Decontaminate: Wash the affected area with soap and water.

Disposal Decision Workflow

To ensure a consistent and logical approach to disposal, the following workflow should be implemented.

DisposalWorkflow start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal assess_type Assess Waste Type container Select a Labeled, Compatible Hazardous Waste Container assess_type->container Solid, Non-reactive, Irritant ppe->assess_type transfer Transfer Waste to Container (Avoid Dust Generation) container->transfer seal_store Seal Container & Store in Designated Satellite Accumulation Area (SAA) transfer->seal_store disposal Contact EHS for Pickup by Licensed Waste Vendor seal_store->disposal Container is Full or Ready for Removal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

This guide provides the necessary framework for the safe, ethical, and compliant disposal of this compound. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.